molecular formula C24H22ClN3O2 B3111220 MI-192

MI-192

Cat. No.: B3111220
M. Wt: 419.9 g/mol
InChI Key: WVADSDTWWMTESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MI-192, also known as this compound, is a useful research compound. Its molecular formula is C24H22ClN3O2 and its molecular weight is 419.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-Aminophenyl)-4-[(4-methylidene-1-oxo-3H-isoquinolin-2-yl)methyl]benzamide;hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminophenyl)-4-[(4-methylidene-1-oxo-3H-isoquinolin-2-yl)methyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2.ClH/c1-16-14-27(24(29)20-7-3-2-6-19(16)20)15-17-10-12-18(13-11-17)23(28)26-22-9-5-4-8-21(22)25;/h2-13H,1,14-15,25H2,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVADSDTWWMTESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CN(C(=O)C2=CC=CC=C12)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of MI-192

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-192 is a novel, potent, and selective small molecule inhibitor of histone deacetylase 2 (HDAC2) and histone deacetylase 3 (HDAC3), belonging to the benzamide class of compounds.[1][2] By selectively targeting these Class I HDAC enzymes, this compound modulates the epigenome, leading to the induction of gene expression programs that can drive cellular differentiation and apoptosis.[2] This targeted mechanism of action has positioned this compound as a promising therapeutic candidate for various diseases, including leukemia, rheumatoid arthritis, and neurological disorders.[1][3][4][5] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.

Core Mechanism of Action: Selective HDAC2/3 Inhibition

The primary mechanism of action of this compound is its selective inhibition of HDAC2 and HDAC3 enzymes.[1][2][3][6][7][8] Histone deacetylases are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on the N-terminal tails of core histones (H2A, H2B, H3, and H4). This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.

This compound, as a benzamide-based HDAC inhibitor, is thought to interact with the zinc-containing active site of HDAC2 and HDAC3, preventing them from deacetylating their histone substrates. The consequence of this inhibition is an accumulation of acetylated histones, a state known as histone hyperacetylation. This hyperacetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interactions between histones and DNA. The resulting "open" chromatin conformation allows for the binding of transcription factors and the initiation of gene transcription for genes that are normally silenced. The selective nature of this compound for HDAC2 and HDAC3 is a key feature, as it may offer a more targeted therapeutic approach with a potentially improved safety profile compared to pan-HDAC inhibitors.[3]

Signaling Pathway of this compound Action

MI192_Mechanism cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes MI192 This compound HDAC2_3_cyto HDAC2/3 MI192->HDAC2_3_cyto Inhibition HDAC2_3_nuc HDAC2/3 MI192->HDAC2_3_nuc Inhibition Open_Chromatin Open Chromatin (Acetylated Histones) MI192->Open_Chromatin Promotes Chromatin Condensed Chromatin (Deacetylated Histones) HDAC2_3_nuc->Chromatin Maintains condensed state Chromatin->Open_Chromatin Relaxation Transcription Gene Transcription Open_Chromatin->Transcription Enables Apoptosis_Genes Apoptosis-related Genes (e.g., p21, Bax) Transcription->Apoptosis_Genes Differentiation_Genes Differentiation-related Genes Transcription->Differentiation_Genes Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Differentiation Cell Differentiation Differentiation_Genes->Differentiation Growth_Arrest Cell Growth Arrest Apoptosis->Growth_Arrest

Caption: Signaling pathway of this compound leading to cellular outcomes.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)SelectivityReference(s)
HDAC230>250-fold over other HDAC isoforms[1][6][7][8]
HDAC316>250-fold over other HDAC isoforms[1][6][7][8]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeEffectConcentration/TimeQuantitative MeasurementReference(s)
U937, HL60, Kasumi-1Acute Myeloid LeukemiaInduction of differentiation and apoptosis0.15 - 1 µM; 72 h-[1][2]
DAOYMedulloblastomaInhibition of cell expansion and proliferation48 and 72 h50% inhibition at 0.83 ± 0.18 µM[9]
SHS-Y5YMedulloblastomaInhibition of cell expansion and proliferation48 and 72 h50% inhibition at 0.58 ± 0.09 µM[9]

Table 3: In Vivo Activity of this compound

Animal ModelDiseaseDosing RegimenKey FindingsReference(s)
MousePhotothrombotic Stroke40 mg/kg (i.p.) once daily for 3 daysReduced brain infarction volume, improved forelimb function, decreased apoptosis[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

In Vitro HDAC Activity Assay

This protocol is a representative method for determining the inhibitory activity of this compound against purified HDAC enzymes.

  • Principle: A fluorogenic HDAC substrate is incubated with the purified HDAC enzyme in the presence and absence of this compound. The deacetylated substrate is then cleaved by a developer, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.

  • Materials:

    • Purified recombinant HDAC2 and HDAC3 enzymes

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • HDAC assay buffer

    • This compound at various concentrations

    • Developer solution (containing a protease like trypsin)

    • Stop solution

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in HDAC assay buffer.

    • In a 96-well black microplate, add the purified HDAC enzyme to each well.

    • Add the different concentrations of this compound or vehicle control to the respective wells.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the deacetylation reaction by adding the developer solution to each well.

    • Incubate at 37°C for a further 15-30 minutes to allow for the cleavage of the deacetylated substrate.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Viability and Apoptosis Assay by Flow Cytometry

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in leukemia cell lines treated with this compound.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, characteristic of late apoptotic or necrotic cells.

  • Materials:

    • Leukemia cell lines (e.g., HL60, Kasumi-1)

    • This compound

    • Cell culture medium and supplements

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed the leukemia cells in culture plates at an appropriate density.

    • Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 72 hours).

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Gate the cell populations to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Western Blot Analysis of Histone Acetylation

This protocol is for detecting changes in global histone acetylation in cells treated with this compound.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4).

  • Materials:

    • Cells treated with this compound or vehicle control

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against acetyl-H3, acetyl-H4, and a loading control (e.g., total H3 or β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the treated and control cells and determine the protein concentration.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative change in histone acetylation.

Experimental Workflow Diagrams

Apoptosis_Assay_Workflow start Start: Seed Cells treatment Treat with this compound or Vehicle start->treatment harvest Harvest Cells treatment->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptosis analyze->end

Caption: Experimental workflow for apoptosis assay using flow cytometry.

Western_Blot_Workflow start Start: Cell Lysis quantify Protein Quantification start->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect end End: Analyze Bands detect->end

Caption: Experimental workflow for Western blot analysis.

Conclusion

This compound is a highly selective inhibitor of HDAC2 and HDAC3 that exerts its biological effects through the epigenetic mechanism of histone hyperacetylation. This leads to the transcriptional activation of genes involved in critical cellular processes such as apoptosis and differentiation. The potent and selective nature of this compound, supported by the quantitative data and experimental evidence outlined in this guide, underscores its potential as a valuable tool for research and as a lead compound for the development of novel therapeutics for a range of diseases. Further investigation into the downstream targets and broader signaling consequences of selective HDAC2/3 inhibition will continue to elucidate the full therapeutic utility of this compound.

References

MI-192: A Deep Dive into its HDAC2/3 Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective histone deacetylase (HDAC) inhibitor, MI-192, with a focus on its selectivity profile for HDAC2 and HDAC3. This document outlines the quantitative data supporting its selectivity, details the experimental protocols used for its characterization, and visualizes the key signaling pathways it modulates.

Core Data: this compound Selectivity Profile

This compound is a potent and selective inhibitor of HDAC2 and HDAC3. The following table summarizes the available quantitative data on its inhibitory activity.

TargetIC50 (nM)Selectivity vs. other HDACsReference
HDAC230>250-fold[Boissinot et al., 2012]
HDAC316>250-fold[Boissinot et al., 2012]

Mechanism of Action

This compound exerts its biological effects through the specific inhibition of HDAC2 and HDAC3. These enzymes are critical regulators of gene expression, removing acetyl groups from histone and non-histone proteins. By inhibiting their activity, this compound leads to hyperacetylation of target proteins, altering gene transcription and activating downstream signaling pathways that can induce apoptosis in cancer cells and modulate inflammatory responses.

Key Signaling Pathways Modulated by this compound

The selective inhibition of HDAC2 and HDAC3 by this compound impacts multiple signaling pathways, two of the most prominent being the intrinsic apoptosis pathway and the NF-κB signaling pathway.

Intrinsic Apoptosis Pathway in Leukemia

In leukemia, the inhibition of HDAC2 and HDAC3 by this compound has been shown to induce apoptosis. This is, in part, mediated through the regulation of the Bcl-2 family of proteins, which are key arbiters of the intrinsic apoptotic pathway.

MI192 This compound HDAC2_3 HDAC2 / HDAC3 MI192->HDAC2_3 Inhibition Bcl2 Bcl-2 (Anti-apoptotic) HDAC2_3->Bcl2 Deacetylation (Repression of transcription) Bax_Bak Bax / Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibition Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore formation Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MI192 This compound HDAC3 HDAC3 MI192->HDAC3 Inhibition p65_acetylated Acetylated p65 (Inactive) HDAC3->p65_acetylated Deacetylation p65_deacetylated Deacetylated p65 (Active) p65_acetylated->p65_deacetylated NFkB_active Active NF-κB (p65/p50) p65_deacetylated->NFkB_active p50 p50 p50->NFkB_active IL6_gene IL-6 Gene NFkB_active->IL6_gene Transcription Nucleus Nucleus IL6_mRNA IL-6 mRNA IL6_gene->IL6_mRNA IL6_protein IL-6 Protein (Secretion) IL6_mRNA->IL6_protein start Start prepare_reagents Prepare Reagents: - this compound serial dilutions - Recombinant HDAC enzyme - Fluorogenic HDAC substrate - Assay buffer start->prepare_reagents plate_setup Plate Setup: Add this compound dilutions and HDAC enzyme to 96-well plate prepare_reagents->plate_setup incubation1 Pre-incubation (e.g., 15 min at 37°C) plate_setup->incubation1 add_substrate Add Fluorogenic Substrate incubation1->add_substrate incubation2 Incubation (e.g., 60 min at 37°C) add_substrate->incubation2 add_developer Add Developer Solution incubation2->add_developer incubation3 Incubation (e.g., 15 min at RT) add_developer->incubation3 read_fluorescence Read Fluorescence (e.g., Ex/Em = 360/460 nm) incubation3->read_fluorescence data_analysis Data Analysis: Calculate IC50 values read_fluorescence->data_analysis end End data_analysis->end

In-depth Technical Guide to MI-192: A Selective HDAC2/3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-192 is a potent and selective small molecule inhibitor of histone deacetylase 2 (HDAC2) and HDAC3. As a member of the benzamide class of HDAC inhibitors, it has demonstrated significant potential in preclinical studies for the treatment of certain cancers, particularly leukemia, and inflammatory diseases such as rheumatoid arthritis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes detailed experimental protocols for its synthesis and biological evaluation, and elucidates its mechanism of action through key signaling pathways. All quantitative data is presented in structured tables for clarity, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Properties

This compound, with the chemical name N-(2-Aminophenyl)-4-[(3,4-dihydro-4-methylene-1-oxo-2(1H)-isoquinolinyl)methyl]benzamide, is a synthetic organic compound. Its structure features a benzamide core, which is crucial for its HDAC inhibitory activity.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name N-(2-Aminophenyl)-4-[(3,4-dihydro-4-methylene-1-oxo-2(1H)-isoquinolinyl)methyl]benzamide
CAS Number 1415340-63-4
Molecular Formula C24H21N3O2
Molecular Weight 383.44 g/mol
SMILES C=C1CN(CC2=CC=C(C(NC3=C(N)C=CC=C3)=O)C=C2)C(C4=CC=CC=C41)=O
InChI Key GTLTXEIKQVWSRF-UHFFFAOYSA-N
PubChem CID 56965342

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Crystalline solid
Purity ≥98% (HPLC)
Solubility DMSO: 5 mg/mL, DMF: 1 mg/mL
Storage Store at -20°C

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of HDAC2 and HDAC3, which are class I histone deacetylases. This selectivity is a key feature, as it may reduce the off-target effects associated with broader-spectrum HDAC inhibitors.

Table 3: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
HDAC2 30
HDAC3 16

This compound exhibits over 250-fold selectivity for HDAC2/3 compared to other HDAC isoforms.

In Leukemia: Induction of Apoptosis

In various leukemia cell lines, this compound has been shown to induce differentiation and promote apoptosis. The underlying mechanism involves the inhibition of HDAC2 and HDAC3, leading to the hyperacetylation of histones and other proteins. This, in turn, alters gene expression, favoring the transcription of pro-apoptotic genes and the repression of anti-apoptotic genes.

The intrinsic apoptosis pathway is a key target of this compound in leukemia. By inhibiting HDACs, this compound can modulate the expression of Bcl-2 family proteins, which are critical regulators of this pathway. This leads to a shift in the balance towards pro-apoptotic members, causing mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.

MI192_Apoptosis_Pathway MI192 This compound HDAC2_3 HDAC2/3 MI192->HDAC2_3 Inhibits Histone_Acetylation Histone Hyperacetylation HDAC2_3->Histone_Acetylation Deacetylates (Inhibition leads to accumulation) Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Bcl2_family Modulation of Bcl-2 Family Proteins Gene_Expression->Bcl2_family Pro_apoptotic Upregulation of Pro-apoptotic Proteins (e.g., Bax, Bak) Bcl2_family->Pro_apoptotic Anti_apoptotic Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2, Mcl-1) Bcl2_family->Anti_apoptotic MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Pro_apoptotic->MOMP Anti_apoptotic->MOMP Inhibits Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

This compound Induced Apoptosis Pathway in Leukemia
In Rheumatoid Arthritis: Attenuation of IL-6 Production

In the context of rheumatoid arthritis, this compound has been observed to attenuate the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in peripheral blood mononuclear cells (PBMCs). The production of IL-6 in rheumatoid arthritis is largely driven by the activation of the NF-κB signaling pathway. HDAC3, in particular, has been shown to be a critical co-factor for the transcriptional activity of NF-κB.

By inhibiting HDAC3, this compound can prevent the deacetylation of NF-κB subunits (such as p65/RelA), thereby reducing their transcriptional activity. This leads to a decrease in the expression of NF-κB target genes, including IL-6.

MI192_IL6_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB (p65/p50)-IκB (Inactive) IKK->NFkB_complex Leads to IκB degradation IkB->NFkB_complex Inhibits NFkB_active NF-κB (p65/p50) (Active) NFkB_complex->NFkB_active Releases NFkB_DNA NF-κB binds to κB sites in DNA NFkB_active->NFkB_DNA Translocates to nucleus HDAC3 HDAC3 HDAC3->NFkB_DNA Deacetylates (co-activator) IL6_Gene IL-6 Gene NFkB_DNA->IL6_Gene Promotes Transcription IL6_mRNA IL-6 mRNA IL6_Gene->IL6_mRNA IL6_Protein IL-6 Protein (Secretion) IL6_mRNA->IL6_Protein MI192 This compound MI192->HDAC3 Inhibits

This compound Mediated Attenuation of IL-6 Production

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature. However, based on its chemical structure, a plausible synthetic route can be proposed, typical for the synthesis of benzamide derivatives. This would likely involve the coupling of a carboxylic acid derivative with an amine.

MI192_Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate A cluster_step2 Step 2: Synthesis of Intermediate B cluster_step3 Step 3: Final Coupling Reaction start1 Starting Material 1 (Isoquinoline derivative) product1 Intermediate A (4-methyleneisoquinolin-1(2H)-one) start1->product1 Reaction reagent1 Reagent for methylene group introduction reagent1->product1 intermediate_A Intermediate A product1->intermediate_A start2 Starting Material 2 (4-(bromomethyl)benzoic acid) product2 Intermediate B (4-((1-oxo-1,2,3,4-tetrahydroisoquinolin-4-ylidene)methyl)benzoic acid) start2->product2 Alkylation reagent2 Amine source reagent2->product2 intermediate_B Intermediate B product2->intermediate_B MI192 This compound intermediate_A->MI192 intermediate_B->MI192 amine o-phenylenediamine amine->MI192 Amide bond formation coupling_reagent Coupling Reagent (e.g., HATU, HOBt) coupling_reagent->MI192

Proposed General Synthesis Workflow for this compound

Note: The specific reagents, reaction conditions (temperature, time, solvent), and purification methods would require experimental optimization and are not detailed in available public literature.

HDAC Inhibition Assay

The inhibitory activity of this compound against HDAC2 and HDAC3 can be determined using a commercially available fluorometric HDAC assay kit.

Protocol Outline:

  • Enzyme and Substrate Preparation: Recombinant human HDAC2 and HDAC3 enzymes and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) are prepared according to the manufacturer's instructions.

  • Compound Dilution: A stock solution of this compound in DMSO is serially diluted to obtain a range of concentrations.

  • Assay Reaction:

    • In a 96-well microplate, add the HDAC enzyme, the assay buffer, and the diluted this compound or vehicle control (DMSO).

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorescent AMC group.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Apoptosis Assay in Leukemia Cells (Annexin V/Propidium Iodide Staining)

This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Protocol Outline:

  • Cell Culture and Treatment:

    • Culture leukemia cell lines (e.g., HL-60, U937) in appropriate media.

    • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are considered early apoptotic.

    • Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

    • Annexin V-negative/PI-negative cells are live cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

IL-6 Production Assay in PBMCs (ELISA)

This assay measures the amount of IL-6 secreted by PBMCs in response to inflammatory stimuli and the effect of this compound.

Protocol Outline:

  • PBMC Isolation and Culture:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Culture the PBMCs in appropriate media.

  • Cell Treatment:

    • Pre-treat the PBMCs with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce IL-6 production.

    • Incubate the cells for a further period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant by centrifugation.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Use a commercial human IL-6 ELISA kit.

    • Coat a 96-well plate with a capture antibody specific for human IL-6.

    • Add the collected supernatants and a standard curve of recombinant human IL-6 to the wells.

    • Incubate and wash the plate.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

    • Incubate and wash the plate.

    • Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-6 in the supernatants by comparing their absorbance to the standard curve. Determine the inhibitory effect of this compound on IL-6 production.

Conclusion

This compound is a promising selective HDAC2/3 inhibitor with well-defined in vitro activities against leukemia and inflammatory models. Its high selectivity may offer a superior safety profile compared to pan-HDAC inhibitors. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the fields of oncology, immunology, and drug discovery who are interested in further exploring the therapeutic potential of this compound and related compounds. Further investigation into its in vivo efficacy, pharmacokinetics, and safety is warranted to advance its clinical development.

An In-depth Technical Guide to the Discovery and Biological Synthesis of microRNA-192

Author: BenchChem Technical Support Team. Date: November 2025

Note: The query "MI-192" is likely a reference to microRNA-192 (miR-192), a small non-coding RNA molecule that plays a significant role in various biological processes and diseases. This guide focuses on miR-192.

MicroRNA-192 (miR-192) is a well-studied member of the miRNA family that has garnered significant attention for its multifaceted role in human health and disease. It is known to be highly expressed in the kidney, liver, and intestine.[1] Dysregulation of miR-192 has been implicated in a variety of pathological conditions, including numerous cancers, diabetic nephropathy, and kidney injury.[1][2] This guide provides a comprehensive overview of the discovery, biological synthesis (biogenesis), mechanism of action, and the experimental protocols used to study this important regulatory molecule.

Discovery and Characterization

The human miR-192 gene is located on chromosome 11q13.1.[2] It is transcribed to produce two mature microRNAs: miR-192-5p (the guide strand) and miR-192-3p (the passenger strand).[1][2] The guide strand, miR-192-5p, is the primary functional molecule that gets incorporated into the RNA-induced silencing complex (RISC) to regulate gene expression.[2] While both strands can have biological activity, miR-192-5p is the more predominantly studied of the two.

Biological Synthesis (Biogenesis) of miR-192

The synthesis of miR-192 follows the canonical microRNA biogenesis pathway, a multi-step process that occurs in both the nucleus and the cytoplasm.[1][2]

  • Transcription: The process begins in the nucleus with the transcription of the MIR192 gene by RNA polymerase II into a long primary miRNA transcript (pri-miRNA).[2][3][4]

  • Nuclear Processing: This pri-miRNA is then recognized and cleaved by the Microprocessor complex, which consists of the RNase III enzyme Drosha and its partner protein DGCR8. This cleavage event produces a shorter, ~70-nucleotide hairpin-shaped precursor miRNA (pre-miRNA).[2][3][4]

  • Nuclear Export: The pre-miRNA is actively transported from the nucleus to the cytoplasm by the export protein Exportin-5 in a Ran-GTP-dependent manner.[3][4][5]

  • Cytoplasmic Processing: In the cytoplasm, the pre-miRNA is further processed by another RNase III enzyme called Dicer. Dicer cleaves the terminal loop of the pre-miRNA to generate a short, double-stranded miRNA duplex (~22 nucleotides long), comprising miR-192-5p and miR-192-3p.[2][3]

  • RISC Loading: This miRNA duplex is then loaded into an Argonaute (AGO) protein, a key component of the RNA-induced silencing complex (RISC). Typically, one strand (the passenger strand, miR-192-3p) is degraded, while the other (the guide strand, miR-192-5p) is retained within the RISC.[2]

Biogenesis_of_miR_192 cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA MIR192 Gene (Chromosome 11) pri_miRNA Primary-miR-192 (pri-miRNA) DNA->pri_miRNA Transcription (RNA Pol II) pre_miRNA Precursor-miR-192 (pre-miRNA) pri_miRNA->pre_miRNA Cleavage (Drosha/DGCR8) pre_miRNA_cyto Precursor-miR-192 pre_miRNA->pre_miRNA_cyto Exportin-5 miRNA_duplex miR-192 duplex (miR-192-5p/3p) pre_miRNA_cyto->miRNA_duplex Cleavage (Dicer) RISC Mature miR-192 in RISC miRNA_duplex->RISC Loading into AGO (RISC formation)

Biogenesis pathway of microRNA-192.

Mechanism of Action

Once loaded into the RISC, the mature miR-192 acts as a guide to direct the complex to target messenger RNAs (mRNAs). It achieves this by binding to complementary sequences, typically located in the 3' untranslated region (3' UTR) of the target mRNA.[3] This binding event leads to post-transcriptional gene silencing through one of two primary mechanisms:

  • mRNA Degradation: If the complementarity between the miRNA and its target is extensive, the AGO protein within RISC can cleave the mRNA, leading to its rapid degradation.

  • Translational Repression: If the pairing is less perfect, the RISC complex can inhibit the process of translation, preventing the synthesis of the protein encoded by the mRNA.

The functional role of miR-192 varies depending on the cellular context and the specific target genes it regulates, acting as either a tumor suppressor or an oncogene in different cancers.[2]

Mechanism_of_Action miR192_RISC Mature miR-192 in RISC binding Binding to 3' UTR miR192_RISC->binding target_mRNA Target mRNA target_mRNA->binding repression Translational Repression binding->repression degradation mRNA Degradation binding->degradation no_protein No Protein Synthesis repression->no_protein degradation->no_protein

Mechanism of miR-192-mediated gene silencing.

Quantitative Data: Expression of miR-192 in Disease

The expression level of miR-192 is frequently altered in various diseases. The following tables summarize its reported expression status in different types of cancer and its association with diabetic nephropathy.

Table 1: Expression of miR-192 in Various Cancers

Cancer TypeExpression StatusReference(s)
Breast CancerDecreased[6]
Gastric CancerOverexpressed[6][7]
Hepatocellular CarcinomaOverexpressed[6][7]
NeuroblastomaOverexpressed[6][7]
Colorectal CancerDownregulated[6]
Pancreatic Ductal AdenocarcinomaOverexpressed[7]
Esophageal Squamous Cell CarcinomaOverexpressed[7]

Table 2: Clinical Findings on miR-192 in Diabetic Nephropathy (DN)

Study FindingPatient CohortConclusionReference(s)
Lower miR-192 expression in DN patients85 DN patientsBlood-based miR-192 could be an effective biomarker for early DN detection.[8]
Significantly lower miR-192 levels in DN229 patientsLower levels particularly in the macroalbuminuria group compared to controls.[8]
Upregulated TGF-β1 in DN patientsN/AmiR-192 interacts with other miRNAs and target genes mainly in the PTEN, PI3K/Akt, and MAPK signaling pathways.[9]
Downregulated miR-192 in DNPatient tissue and HK-2 cellsDownregulated miR-192 may increase fibrosis and decline glomerular filtration rate.[9]

Experimental Protocols

Studying the function of miR-192 involves several key experimental techniques. Below are detailed protocols for quantifying its expression and validating its targets.

Quantitative real-time PCR (RT-qPCR) is a highly sensitive and specific method for detecting and quantifying miRNA expression.[8] The stem-loop primer method is specifically designed to reverse transcribe small mature miRNAs.

Protocol:

  • RNA Isolation:

    • Extract total RNA from cells or tissues using a suitable kit (e.g., miRVana miRNA Isolation Kit).

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Reverse Transcription (RT):

    • Prepare an RT master mix containing a specific stem-loop RT primer for miR-192, reverse transcriptase, dNTPs, and buffer.[10]

    • For a typical 15 µL reaction, combine 1-10 ng of total RNA with the master mix.

    • Incubate the reaction in a thermal cycler using the following conditions: 16°C for 30 minutes, 42°C for 30 minutes, and 85°C for 5 minutes to inactivate the enzyme.[11]

  • Quantitative PCR (qPCR):

    • Prepare a qPCR master mix containing the synthesized cDNA, a forward primer specific to miR-192, a universal reverse primer, a TaqMan probe, and PCR master mix.[10]

    • Perform the qPCR reaction using a real-time PCR system with cycling conditions such as: 95°C for 10 minutes, followed by 40-50 cycles of 95°C for 15 seconds and 60°C for 1 minute.[11]

    • Use a small nuclear RNA, such as U6, as an internal control for normalization.[12][13]

    • Calculate the relative expression of miR-192 using the 2-ΔΔCt method.

The dual-luciferase reporter assay is the gold standard for experimentally validating a direct interaction between a miRNA and its predicted target mRNA.[14][15]

Protocol:

  • Vector Construction:

    • Clone the 3' UTR sequence of the putative target gene containing the predicted miR-192 binding site into a luciferase reporter vector (e.g., pmirGLO) downstream of the Firefly luciferase gene.[2][16]

    • As a control, create a mutant vector where the miR-192 seed region binding site in the 3' UTR is mutated or deleted.[16]

  • Cell Culture and Transfection:

    • Plate a suitable cell line (e.g., HEK293T) in a 96-well plate at a density of approximately 1 x 104 cells per well.[2]

    • After 16-24 hours, co-transfect the cells with:

      • The constructed luciferase reporter vector (wild-type or mutant).

      • A miR-192 mimic (to overexpress miR-192) or a negative control mimic.

      • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Luciferase Activity Measurement:

    • After 24-48 hours of incubation, lyse the cells.

    • Measure the activity of both Firefly and Renilla luciferases sequentially using a luminometer and a dual-luciferase assay kit.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

    • A significant decrease in the normalized luciferase activity in cells co-transfected with the wild-type 3' UTR vector and the miR-192 mimic (compared to the negative control mimic and the mutant vector) confirms that miR-192 directly targets the gene of interest.[14]

Luciferase_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis construct_wt Clone Wild-Type 3' UTR into Luciferase Vector transfect_wt Co-transfect cells: WT Vector + miR-192 mimic construct_wt->transfect_wt transfect_nc Co-transfect cells: WT Vector + Control mimic construct_wt->transfect_nc construct_mut Clone Mutant 3' UTR into Luciferase Vector transfect_mut Co-transfect cells: Mutant Vector + miR-192 mimic construct_mut->transfect_mut measure_luc Measure Firefly & Renilla Luciferase Activity transfect_wt->measure_luc transfect_mut->measure_luc transfect_nc->measure_luc analyze Normalize Firefly to Renilla. Compare relative activities. measure_luc->analyze result Result: Reduced activity in WT + mimic confirms direct targeting. analyze->result

References

MI-192 as a Selective HDAC Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-192 is a potent and selective small molecule inhibitor of histone deacetylase 2 (HDAC2) and HDAC3, belonging to the benzamide class of compounds. With IC50 values in the low nanomolar range for its primary targets and significant selectivity over other HDAC isoforms, this compound has emerged as a valuable tool for investigating the specific roles of HDAC2 and HDAC3 in various biological processes. This technical guide provides a comprehensive overview of this compound, including its biochemical activity, mechanism of action, and its effects on cellular pathways involved in cancer, osteogenesis, and neuroprotection. Detailed experimental protocols and data are presented to facilitate its application in research and drug development.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. While several pan-HDAC inhibitors have been developed, their lack of specificity can lead to off-target effects and toxicity. This has driven the development of isoform-selective inhibitors to dissect the functions of individual HDACs and to provide more targeted therapeutic interventions.

This compound has been identified as a novel benzamide derivative with marked selectivity for HDAC2 and HDAC3.[1] This guide summarizes the current knowledge on this compound, focusing on its quantitative data, experimental applications, and the signaling pathways it modulates.

Biochemical Profile and Selectivity

This compound is a highly selective inhibitor of HDAC2 and HDAC3. Its inhibitory activity has been characterized using various biochemical assays.

Table 1: Inhibitory Activity of this compound against HDAC Isoforms

HDAC IsoformIC50 (nM)Selectivity Fold (over HDAC2/3)
HDAC230[2][3][4]-
HDAC316[2][3][4]-
Other IsoformsNot specified>250[1]

Note: A complete selectivity panel with specific IC50 values for all other HDAC isoforms is not publicly available in the reviewed literature.

Chemical Structure:

  • IUPAC Name: N-(2-Amino-phenyl)-4-(4-methylene-1-oxo-3,4-dihydro-1H-isoquinolin-2-ylmethyl)-benzamide[1]

  • Molecular Formula: C24H21N3O2[4]

  • Molecular Weight: 383.44 g/mol [3][4]

  • CAS Number: 1415340-63-4[2][4]

Mechanism of Action and Cellular Effects

This compound exerts its biological effects primarily through the inhibition of HDAC2 and HDAC3, leading to increased histone acetylation and subsequent changes in gene expression. This targeted inhibition has been shown to modulate several key cellular processes.

Induction of Apoptosis in Leukemia Cells

This compound has demonstrated cytotoxic effects by promoting apoptosis in various myeloid leukemia cell lines, including U937, HL-60, and Kasumi-1.[2][3] This is a critical mechanism for its potential as an anti-cancer agent.

G MI192 This compound HDAC2_3 HDAC2/HDAC3 MI192->HDAC2_3 Inhibition Histone_Acetylation Increased Histone Acetylation HDAC2_3->Histone_Acetylation Deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Apoptosis_Proteins Modulation of Pro/Anti-Apoptotic Proteins Gene_Expression->Apoptosis_Proteins Caspase_Activation Caspase Activation Apoptosis_Proteins->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: Proposed signaling pathway for this compound-induced apoptosis in leukemia cells.
Enhancement of Osteogenic Differentiation

This compound has been shown to promote the osteogenic differentiation of human adipose-derived stem cells (hADSCs) and dental pulp stromal cells (hDPSCs).[5] The proposed mechanism involves the inhibition of HDAC3, which is a known transcriptional repressor of Runt-related transcription factor 2 (RUNX2), a master regulator of osteogenesis.

G MI192 This compound HDAC3 HDAC3 MI192->HDAC3 Inhibition RUNX2 RUNX2 HDAC3->RUNX2 Repression Osteogenic_Genes Osteogenic Gene Expression (e.g., COL1, OCN) RUNX2->Osteogenic_Genes Activation Differentiation Osteogenic Differentiation Osteogenic_Genes->Differentiation

Figure 2: this compound enhances osteogenesis by inhibiting HDAC3-mediated repression of RUNX2.

Table 2: Effects of this compound on Osteogenic Differentiation of hADSCs

ParameterTreatmentObservationReference
Optimal Concentration30 µMEnhanced osteogenic induction[5]
Pre-treatment Time2 daysEnhanced osteogenic induction[5]
Gene Expression30 µM this compound pre-treatmentUpregulation of RUNX2, COL1, and OCN[5]
Cell Cycle30 µM this compound pre-treatmentReversible G2/M arrest[5]
Neuroprotective Effects

In a mouse model of photothrombotic stroke, this compound demonstrated significant neuroprotective activity.[3] Treatment with this compound reduced the volume of the infarction, decreased apoptosis, and modulated markers associated with neuronal plasticity and microtubule stability.

Table 3: In Vivo Neuroprotective Effects of this compound

Animal ModelDosageKey FindingsReference
Mouse (photothrombotic stroke)40 mg/kg; i.p; once a day for 3 daysReduced infarction volume, decreased apoptosis, restored forelimb functional symmetry, decreased α-tubulin acetylation, increased GAP-43 expression.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for determining the IC50 of this compound against purified HDAC enzymes.

G cluster_0 Assay Preparation cluster_1 Incubation & Development cluster_2 Data Acquisition & Analysis p1 Prepare serial dilutions of this compound p2 Add HDAC enzyme, assay buffer, and fluorogenic substrate to wells p1->p2 p3 Add this compound dilutions to wells p2->p3 p4 Incubate at 37°C p3->p4 p5 Add developer solution to stop the reaction and generate fluorescent signal p4->p5 p6 Read fluorescence on a plate reader (Ex/Em ~360/460 nm) p5->p6 p7 Calculate percent inhibition and determine IC50 values p6->p7

Figure 3: Experimental workflow for an in vitro fluorometric HDAC inhibition assay.

Materials:

  • Purified recombinant HDAC enzyme

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC developer (containing a protease and a pan-HDAC inhibitor like Trichostatin A)

  • This compound

  • 96-well black microplate

Procedure:

  • Prepare serial dilutions of this compound in HDAC assay buffer.

  • In a 96-well plate, add the HDAC enzyme, assay buffer, and the fluorogenic substrate.

  • Add the this compound dilutions to the respective wells. Include wells with no inhibitor (positive control) and no enzyme (negative control).

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Add the developer solution to each well to stop the deacetylation reaction and generate the fluorescent signal.

  • Incubate at room temperature for 15-20 minutes.

  • Read the fluorescence on a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Calculate the percentage of inhibition for each this compound concentration relative to the positive control and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest (e.g., HL-60)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Histone Acetylation

This protocol allows for the detection of changes in global histone acetylation levels upon treatment with this compound.

Materials:

  • Cells treated with this compound and control cells

  • Histone extraction buffer

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels (high percentage, e.g., 15%)

  • Transfer membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Extract histones from treated and control cells using an acid extraction or high-salt extraction protocol.

  • Quantify the protein concentration of the histone extracts.

  • Separate the histone proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the acetylated histone mark overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalize the signal of the acetylated histone to the signal of the total histone to determine the relative change in acetylation.

Quantitative PCR (qPCR) for Osteogenic Markers

This protocol is used to quantify the changes in the expression of osteogenic genes in response to this compound treatment.

G cluster_0 Sample Preparation cluster_1 cDNA Synthesis & qPCR cluster_2 Data Analysis p1 Treat stem cells with This compound and induce osteogenic differentiation p2 Isolate total RNA at different time points p1->p2 p3 Synthesize cDNA via reverse transcription p2->p3 p4 Perform qPCR using primers for target genes (RUNX2, OCN) and a reference gene p3->p4 p5 Analyze amplification curves and determine Ct values p4->p5 p6 Calculate relative gene expression using the ΔΔCt method p5->p6

Figure 4: Experimental workflow for qPCR analysis of osteogenic marker expression.

Materials:

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., RUNX2, COL1A1, BGLAP) and a stable reference gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Culture cells under osteogenic conditions with or without this compound pre-treatment.

  • Isolate total RNA from cells at various time points during differentiation.

  • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and reference genes.

  • Analyze the qPCR data to determine the cycle threshold (Ct) values.

  • Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Conclusion

This compound is a valuable research tool for studying the specific functions of HDAC2 and HDAC3. Its high selectivity allows for the targeted investigation of these enzymes in various cellular contexts, from cancer cell apoptosis to stem cell differentiation and neuroprotection. The data and protocols provided in this guide are intended to support the design and execution of experiments utilizing this compound, ultimately contributing to a deeper understanding of the roles of HDAC2 and HDAC3 in health and disease and potentially paving the way for novel therapeutic strategies. Further research is warranted to fully elucidate its complete selectivity profile and the intricate signaling pathways it modulates in different pathological conditions.

References

MI-192 biological targets and pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Targets and Pathways of microRNA-192

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-192 (miR-192) is a small non-coding RNA molecule that plays a crucial role in post-transcriptional gene regulation.[1][2] Located on human chromosome 11q13.1, miR-192 is involved in a wide array of cellular processes, including proliferation, apoptosis, migration, and invasion.[1][3] Its dysregulation has been implicated in the pathogenesis of numerous diseases, most notably cancer, where it can function as both a tumor suppressor and an oncogene depending on the cellular context.[1] This technical guide provides a comprehensive overview of the known biological targets of miR-192, the signaling pathways it modulates, and the experimental methodologies used to elucidate its functions, offering valuable insights for researchers and professionals in drug development.

Biological Targets of miR-192

miR-192 exerts its regulatory effects by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[2] A multitude of genes have been identified and validated as direct targets of miR-192, influencing a variety of cellular functions.

Key Validated Targets

A summary of key experimentally validated targets of miR-192 is presented below.

Target GeneCellular ProcessCancer Type/DiseaseReference
RB1 Cell Cycle, ApoptosisLung Cancer, Gastric Cancer[4][5]
MDM2 p53 Regulation, ApoptosisMultiple Myeloma[6]
ZEB1/ZEB2 (SIP1) Epithelial-Mesenchymal Transition (EMT)Diabetic Nephropathy, Cancer[2][4]
MMP-11 Cell Proliferation, Migration, InvasionOsteosarcoma[1][3]
DHFR Cell Cycle ControlColon Cancer[4]
YY1 Transcription FactorColon Cancer[7]
CXCR5 T Follicular Helper Cell DifferentiationAsthma[7]
PPIA Drug ResistanceBreast Cancer[7]
ALX1 Cancer ProgressionEndometrial Cancer[7]
TRPM7 Proliferation, InvasionCervical Cancer[7]
Experimental Protocol: Luciferase Reporter Assay for Target Validation

A standard method to confirm direct targeting of a gene by a microRNA is the luciferase reporter assay.

Principle: The 3'-UTR of the putative target gene containing the miR-192 binding site is cloned downstream of a luciferase reporter gene. Co-transfection of this construct with a miR-192 mimic into cells will result in decreased luciferase activity if the gene is a direct target.

Methodology:

  • Vector Construction: Clone the full-length 3'-UTR of the target gene (e.g., RB1) into a luciferase reporter vector (e.g., pMIR-REPORT). Create a mutant construct where the miR-192 seed-binding site is altered as a negative control.

  • Cell Culture and Transfection: Seed cells (e.g., A549 lung cancer cells) in a 24-well plate. Co-transfect the cells with the luciferase reporter vector (wild-type or mutant 3'-UTR), a miR-192 mimic or a negative control mimic, and a Renilla luciferase vector for normalization using a suitable transfection reagent.

  • Luciferase Assay: After 24-48 hours of incubation, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A significant decrease in the relative luciferase activity in cells co-transfected with the wild-type 3'-UTR construct and the miR-192 mimic compared to controls indicates direct targeting.

Signaling Pathways Modulated by miR-192

By regulating its target genes, miR-192 influences several critical signaling pathways implicated in health and disease.

p53/MDM2 Signaling Pathway

In multiple myeloma, miR-192 is a positive regulator of the p53 tumor suppressor.[6] It directly targets MDM2, an E3 ubiquitin ligase that promotes p53 degradation.[6] By downregulating MDM2, miR-192 stabilizes p53, leading to cell cycle arrest and apoptosis. This forms a crucial auto-regulatory loop.[6]

p53_MDM2_pathway miR192 miR-192 MDM2 MDM2 miR192->MDM2 p53 p53 MDM2->p53 p53->miR192 + p53->MDM2 + Apoptosis Cell Cycle Arrest Apoptosis p53->Apoptosis

Caption: miR-192 regulation of the p53/MDM2 pathway.

RB1/NF-κB Signaling Axis in Gastric Cancer

In the context of gastric cancer, miR-192-5p promotes epithelial-mesenchymal transition (EMT) and immune evasion. It directly targets Retinoblastoma 1 (RB1), a known tumor suppressor.[5] Downregulation of RB1 by miR-192-5p leads to the activation of the NF-κB p65 signaling pathway, which in turn increases the secretion of Interleukin-10 (IL-10).[5] Elevated IL-10 in the tumor microenvironment promotes the differentiation of regulatory T cells (Tregs), contributing to an immunosuppressive milieu.[5]

RB1_NFkB_pathway miR192 miR-192-5p RB1 RB1 miR192->RB1 EMT EMT miR192->EMT NFkB p-NF-κBp65 RB1->NFkB IL10 IL-10 Secretion NFkB->IL10 Treg Treg Differentiation IL10->Treg

Caption: miR-192-5p/RB1/NF-κB signaling in gastric cancer.

TGF-β/Smad and PI3K/Akt Pathways in Diabetic Nephropathy

miR-192 has a dual role in diabetic nephropathy.[2] Mechanistically, it interacts with targets like ZEB1 and ZEB2, which are key drivers of EMT.[2] Its expression is often regulated by the TGF-β/Smad signaling cascade, a central pathway in fibrosis.[4] Furthermore, miR-192 can influence the PTEN/PI3K/Akt pathway, which is involved in cell survival and extracellular matrix deposition.[2][8]

DN_pathway TGFb TGF-β Smad SMAD TGFb->Smad miR192 miR-192 Smad->miR192 ZEB1_2 ZEB1/2 miR192->ZEB1_2 PTEN PTEN miR192->PTEN Fibrosis EMT Fibrosis ECM Deposition ZEB1_2->Fibrosis PI3K_Akt PI3K/Akt PTEN->PI3K_Akt PI3K_Akt->Fibrosis

Caption: Key signaling pathways involving miR-192 in diabetic nephropathy.

Experimental Workflows

Studying the function of miR-192 typically involves modulating its expression in vitro or in vivo and observing the phenotypic and molecular consequences.

In Vitro Functional Analysis Workflow

This workflow outlines the steps to assess the functional role of miR-192 in a cancer cell line.

in_vitro_workflow cluster_transfection Expression Modulation cluster_assays Functional Assays cluster_molecular Molecular Analysis CellLine Cancer Cell Line Transfection Transfect with: - miR-192 mimic - miR-192 inhibitor - Negative Control CellLine->Transfection Proliferation Proliferation Assay (e.g., MTT, EdU) Transfection->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V) Transfection->Apoptosis Migration Migration/Invasion Assay (e.g., Transwell) Transfection->Migration qPCR qRT-PCR (Target mRNA levels) Transfection->qPCR WesternBlot Western Blot (Target protein levels) Transfection->WesternBlot Luciferase Luciferase Assay (Direct target validation) Transfection->Luciferase

Caption: Workflow for in vitro functional analysis of miR-192.

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for miR-192 Expression

Principle: To quantify the expression level of mature miR-192 in cells or tissues.

Methodology:

  • RNA Extraction: Isolate total RNA, including the small RNA fraction, from the experimental samples using a suitable kit (e.g., TRIzol or a column-based method).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a microRNA-specific reverse transcription kit. This typically involves a stem-loop primer specific for miR-192.

  • qPCR: Perform real-time PCR using a qPCR instrument, specific forward and reverse primers for miR-192, and a suitable detection chemistry (e.g., SYBR Green or TaqMan probe).

  • Data Analysis: Use a small nuclear RNA (e.g., U6) as an endogenous control for normalization. Calculate the relative expression of miR-192 using the comparative Cq (ΔΔCq) method.

Conclusion and Future Directions

miR-192 is a multifaceted regulator with a profound impact on cellular signaling in both physiological and pathological states. Its context-dependent role as either a tumor suppressor or an oncogene underscores the complexity of microRNA biology.[1] The diverse targets and pathways modulated by miR-192, including the p53, RB1/NF-κB, and TGF-β axes, present numerous opportunities for therapeutic intervention. Future research should focus on elucidating the upstream regulators of miR-192 expression and exploring the therapeutic potential of miR-192 mimics or inhibitors in preclinical and clinical settings. The development of sophisticated delivery systems will be critical for the translation of miR-192-based therapeutics into clinical practice.

References

The Role of MI-192 in Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-192 (miR-192) is a small non-coding RNA that has emerged as a critical regulator of gene expression in a multitude of physiological and pathological processes. Its dysregulation is implicated in the pathogenesis of various diseases, including diabetic nephropathy, cancer, and liver disease. This technical guide provides an in-depth overview of the core functions of miR-192, detailing its target genes, its modulation of key signaling pathways, and the experimental methodologies used to elucidate its role. Quantitative data from various studies are summarized, and signaling pathways are visualized to offer a comprehensive resource for researchers and professionals in drug development.

Introduction to miR-192

MicroRNAs are short, endogenous, non-coding RNA molecules that post-transcriptionally regulate gene expression by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to mRNA degradation or translational repression.[1] miR-192 is a highly conserved miRNA that is predominantly expressed in the kidney, liver, and colon.[2] Its expression is dynamically regulated in response to various cellular stresses and signaling cues, and it plays a dual role, acting as both a tumor suppressor and an oncogene depending on the cellular context.[2][3]

Quantitative Expression of miR-192 in Disease

The expression level of miR-192 is significantly altered in various diseases, making it a potential biomarker for diagnosis and prognosis.

Table 1: Dysregulation of miR-192 in Diabetic Nephropathy
ConditionTissue/Sample TypeExpression ChangeFold Change/SignificanceReference
Diabetic NephropathySerumDecreasedSignificantly lower in patients with DN[4]
Diabetic NephropathyUrineIncreasedTends to increase[4]
Diabetic NephropathyRenal TissuesIncreasedTends to increase[4]
Diabetic Nephropathy (macroalbuminuria)BloodIncreasedSignificantly higher vs. normoalbuminuria[5]
Diabetic Nephropathy (vs. healthy controls)SerumDecreasedSignificant downregulation[4]
Diabetic Mice (Streptozotocin-induced)GlomeruliIncreased~2.5-fold increase[6]
Diabetic db/db MiceGlomeruliIncreasedSignificantly enhanced[7]
Table 2: Dysregulation of miR-192 in Cancer
Cancer TypeTissue/Sample TypeExpression ChangeSignificanceReference
Breast CancerTumor TissueDecreasedSignificantly decreased vs. adjacent normal tissue[8][9]
Breast CancerSerumNo significant change-[8]
Gastric CancerTumor TissueUpregulatedSignificantly upregulated[10]
Lung CancerTumor TissueDownregulatedSignificantly downregulated vs. adjacent non-cancerous tissue[11]
Colorectal CancerTumor TissueDecreased-[11]
Cervical Cancer (and CIN III)Tumor TissueIncreasedSignificant increase vs. CIN I and CIN II[12]
Pancreatic Ductal AdenocarcinomaTumor TissueUpregulatedContributes to tumor growth[11]
Renal Cell CarcinomaTumor TissueDownregulatedActs as a tumor suppressor[11]

Validated Target Genes of miR-192

miR-192 regulates a wide array of target genes involved in cell proliferation, apoptosis, migration, and fibrosis.

Table 3: Experimentally Validated Targets of miR-192
Target GeneCellular ProcessDisease ContextReference
ZEB1/ZEB2Epithelial-Mesenchymal Transition (EMT), FibrosisDiabetic Nephropathy, Cancer[6][13]
SIP1 (ZEB2)EMT, FibrosisDiabetic Nephropathy[7]
PTENCell Survival, ProliferationDiabetic Nephropathy[14]
GLP1RRenal FibrosisDiabetic Nephropathy[13]
Egr1Renal FibrosisDiabetic Nephropathy[13]
Caveolin 1 (CAV1)Cell Proliferation, ApoptosisBreast Cancer[9]
SH3RF3Proliferation, Migration, InvasionPapillary Thyroid Carcinoma
Adenomatous Polyposis Coli (APC)Wnt SignalingGastric Cancer[10]
FZD9, SMAD4, TCF7, CCND2Wnt SignalingRotavirus Infection[15]

Role of miR-192 in Signaling Pathways

miR-192 is a critical node in several signaling pathways, influencing cellular responses to external stimuli and contributing to disease pathogenesis.

TGF-β Signaling Pathway

Transforming growth factor-β (TGF-β) is a key cytokine in fibrosis and cancer progression. In the context of diabetic nephropathy, TGF-β1 upregulates miR-192 expression.[6][7] This induction is mediated by the Smad3 transcription factor, which directly binds to the miR-192 promoter.[3] Upregulated miR-192, in turn, targets and downregulates the expression of E-box repressors ZEB1/2 (SIP1), leading to increased expression of extracellular matrix proteins like collagen and promoting fibrosis.[7][13][14]

TGF_beta_pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad3 Smad3 TGF_beta_R->Smad3 activates miR_192_promoter miR-192 Promoter Smad3->miR_192_promoter binds to miR_192 miR-192 miR_192_promoter->miR_192 induces expression ZEB1_2 ZEB1/2 (SIP1) miR_192->ZEB1_2 inhibits ECM_production Extracellular Matrix Production (e.g., Collagen) ZEB1_2->ECM_production represses

TGF-β signaling pathway leading to fibrosis via miR-192.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is central to cell survival and proliferation. In diabetic kidney disease, TGF-β can activate Akt kinase, which in turn contributes to hypertrophy and extracellular matrix accumulation.[14] This activation can be mediated by other miRNAs, such as miR-216a and miR-217, which are also regulated by TGF-β and target PTEN, a negative regulator of the PI3K/Akt pathway.[14] While the direct link between miR-192 and the PI3K/Akt pathway is complex and can be context-dependent, downregulation of miR-192-5p has been shown to enhance Akt activation.[16]

PI3K_Akt_pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival miR_192 miR-192 miR_192->Akt enhances activation (when downregulated)

Overview of the PI3K/Akt signaling pathway and its modulation by miR-192.
Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for development and is often dysregulated in cancer. In gastric cancer, miR-192 and the related miR-215 are upregulated and activate Wnt signaling by directly targeting Adenomatous Polyposis Coli (APC), a negative regulator of the pathway.[10] This leads to increased cell proliferation and migration.[10] In the context of rotavirus infection, the virus suppresses the expression of the miR-192 family, leading to the activation of the Wnt/β-catenin pathway.[15][17][18] miR-192 has been shown to directly target several components of the Wnt pathway, including FZD9, SMAD4, TCF7, and CCND2.[15]

Wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON / miR-192 high (in Gastric Cancer) APC_complex_off APC Destruction Complex beta_catenin_off β-catenin APC_complex_off->beta_catenin_off phosphorylates degradation_off Degradation beta_catenin_off->degradation_off Wnt Wnt Frizzled Frizzled (FZD9) Wnt->Frizzled APC_complex_on APC Destruction Complex Frizzled->APC_complex_on inhibits beta_catenin_on β-catenin nucleus Nucleus beta_catenin_on->nucleus accumulates & translocates to TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates miR_192 miR-192 miR_192->Frizzled inhibits FZD9 miR_192->APC_complex_on inhibits APC

Role of miR-192 in the Wnt/β-catenin signaling pathway.

Experimental Protocols

Quantification of miR-192 Expression by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is the gold standard for measuring miRNA expression levels.

1. RNA Extraction:

  • Extract total RNA from cells or tissues using a suitable kit (e.g., mirVana™ miRNA Isolation Kit or TRIzol reagent) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

2. Reverse Transcription (RT):

  • Synthesize cDNA from total RNA using a miRNA-specific stem-loop RT primer for miR-192 and a reverse transcriptase enzyme (e.g., TaqMan™ MicroRNA Reverse Transcription Kit).

  • A typical 15 µL reaction mixture includes:

    • 10 ng total RNA

    • 3 µL 5X RT primer

    • 1.5 µL 10X Reverse Transcriptase Buffer

    • 0.15 µL 100mM dNTPs

    • 1 µL MultiScribe™ Reverse Transcriptase

    • Nuclease-free water to 15 µL

  • Incubate at 16°C for 30 min, 42°C for 30 min, and 85°C for 5 min.

3. Real-Time PCR:

  • Perform qRT-PCR using a TaqMan™ MicroRNA Assay for hsa-miR-192 and a real-time PCR system.

  • A typical 20 µL reaction mixture includes:

    • 1.33 µL RT product

    • 10 µL 2X TaqMan™ Universal PCR Master Mix, No AmpErase™ UNG

    • 1 µL 20X TaqMan™ MicroRNA Assay (containing primers and probe for miR-192)

    • 7.67 µL Nuclease-free water

  • Use the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec.

  • Normalize the expression of miR-192 to a stable small RNA endogenous control (e.g., U6 snRNA).

  • Calculate relative expression using the 2-ΔΔCt method.

qrt_pcr_workflow RNA_Extraction Total RNA Extraction RT Reverse Transcription (Stem-loop primer) RNA_Extraction->RT qPCR Quantitative PCR (TaqMan Assay) RT->qPCR Data_Analysis Data Analysis (2-ΔΔCt method) qPCR->Data_Analysis

Workflow for quantifying miR-192 expression using qRT-PCR.
Validation of miR-192 Targets using Luciferase Reporter Assay

This assay directly tests the binding of a miRNA to a predicted target site in the 3'-UTR of a gene.[19][20][21][22]

1. Plasmid Construction:

  • Amplify the 3'-UTR sequence of the putative target gene containing the predicted miR-192 binding site by PCR.

  • Clone the amplified 3'-UTR fragment downstream of a luciferase reporter gene in a suitable vector (e.g., pMIR-REPORT™ or psiCHECK™-2).

  • Create a mutant construct by site-directed mutagenesis to alter the seed sequence within the miR-192 binding site. This will serve as a negative control.

2. Cell Culture and Transfection:

  • Seed a suitable cell line (e.g., HEK293T) in a 96-well plate.

  • Co-transfect the cells with:

    • The luciferase reporter construct (wild-type or mutant 3'-UTR).

    • A miR-192 mimic or a negative control mimic.

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Use a transfection reagent like Lipofectamine® 2000.

3. Luciferase Assay:

  • After 24-48 hours of incubation, lyse the cells.

  • Measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • A significant decrease in the relative luciferase activity of the wild-type 3'-UTR construct in the presence of the miR-192 mimic compared to the negative control mimic and the mutant construct confirms the direct interaction.

luciferase_assay_workflow cluster_construction Plasmid Construction cluster_transfection Co-transfection Target_3UTR Target Gene 3'-UTR WT_Construct Wild-Type 3'-UTR Construct Target_3UTR->WT_Construct Luc_Vector Luciferase Reporter Vector Luc_Vector->WT_Construct Mut_Construct Mutant 3'-UTR Construct WT_Construct->Mut_Construct Site-directed mutagenesis Cells HEK293T Cells WT_Construct->Cells Luciferase_Measurement Dual-Luciferase Assay Cells->Luciferase_Measurement miR_mimic miR-192 mimic or Negative Control miR_mimic->Cells Renilla Renilla Luciferase (Normalization) Renilla->Cells Result Result Interpretation: Decreased luciferase activity confirms interaction Luciferase_Measurement->Result

Workflow for validating miR-192 targets using a luciferase reporter assay.
Analysis of Target Protein Expression by Western Blotting

Western blotting is used to confirm that miR-192 regulates the protein expression of its target gene.[23][24]

1. Cell Transfection and Lysis:

  • Transfect cells with a miR-192 mimic, a miR-192 inhibitor, or a negative control.

  • After 48-72 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using an imaging system.

  • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • A decrease in the target protein level in miR-192 mimic-transfected cells and an increase in miR-192 inhibitor-transfected cells validates the regulatory relationship.

western_blot_workflow Transfection Cell Transfection (miR-192 mimic/inhibitor) Lysis Cell Lysis & Protein Quantification Transfection->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Immunoblotting Immunoblotting (Primary & Secondary Ab) Transfer->Immunoblotting Detection Detection (ECL) Immunoblotting->Detection

Workflow for analyzing target protein expression by Western blotting.

Conclusion and Future Directions

miR-192 is a pleiotropic microRNA with profound effects on gene expression, influencing a wide range of cellular processes and disease states. Its role as a key regulator in diabetic nephropathy and various cancers highlights its potential as both a biomarker and a therapeutic target. The continued elucidation of its target genes and its intricate involvement in signaling pathways will be crucial for the development of novel therapeutic strategies. Future research should focus on in vivo validation of its functions and the development of specific and efficient delivery systems for miR-192-based therapeutics.

References

An In-depth Technical Guide on the Core Pharmacokinetics of MI-192 and the Preclinical Pharmacokinetics of MI-219

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates that the query "MI-192" refers to microRNA-192 (miR-192), a non-coding RNA molecule involved in gene regulation. Traditional pharmacokinetic studies focusing on Absorption, Distribution, Metabolism, and Excretion (ADME) are typically conducted on small molecule drugs or biologics, not endogenous microRNAs. However, the search results have yielded substantial preclinical pharmacokinetic data for a different compound, MI-219 , a novel inhibitor of the human double minute 2 (HDM2) protein. It is highly probable that the query for "this compound" was a typographical error and the intended subject was "MI-219".

This guide will first briefly address the biological role of miR-192 and then provide a comprehensive overview of the preclinical pharmacokinetics of MI-219, including quantitative data, detailed experimental protocols, and visualizations as requested.

Part 1: Understanding this compound (microRNA-192)

This compound, or miR-192, is a small non-coding RNA molecule that plays a crucial role in post-transcriptional gene regulation by either inhibiting translation or promoting the degradation of messenger RNA (mRNA).[1] It is located on human chromosome 11q13.1 and is involved in various physiological and pathological processes, including cell proliferation, differentiation, apoptosis, and drug resistance.[1][2]

Dysregulation of miR-192 has been implicated in several diseases. In many cancers, it acts as a tumor suppressor by targeting genes involved in cell cycle progression and oncogenic pathways.[1][3] Conversely, in the context of diabetic nephropathy, its role is more complex, with studies suggesting both protective and pathogenic effects depending on the context.[2]

Mechanism of Action of miR-192 as a Tumor Suppressor

The following diagram illustrates the signaling pathway through which miR-192 exerts its tumor-suppressive effects by targeting various oncogenes.

miR192_Pathway cluster_targets Target Genes cluster_effects Cellular Effects miR192 miR-192 RB1 RB1 miR192->RB1 MDM2 MDM2 miR192->MDM2 SIP1 SIP1 miR192->SIP1 ZEB1_ZEB2 ZEB1/ZEB2 miR192->ZEB1_ZEB2 GLP1R GLP1R miR192->GLP1R InhibitProliferation Inhibition of Proliferation miR192->InhibitProliferation CellCycleArrest Cell Cycle Arrest RB1->CellCycleArrest Apoptosis Apoptosis MDM2->Apoptosis InhibitMetastasis Inhibition of Metastasis SIP1->InhibitMetastasis ZEB1_ZEB2->InhibitMetastasis

Caption: Signaling pathway of miR-192 as a tumor suppressor.

Part 2: Preclinical Pharmacokinetics of MI-219

MI-219 is a potent and selective small-molecule inhibitor of the p53-HDM2 interaction, which has been investigated as a potential cancer therapeutic. Preclinical pharmacokinetic studies have been conducted in several animal species to characterize its ADME properties and to predict its behavior in humans.[1][2][3]

Data Presentation

The following tables summarize the quantitative pharmacokinetic parameters of MI-219 in various preclinical species.

Table 1: In Vitro Metabolic Stability of MI-219 in Liver Microsomes

SpeciesIntrinsic Clearance (CL_int, µL/min/mg)Half-life (t_1/2, min)
Mouse134.3 ± 10.35.2
Rat71.7 ± 1.69.7
Dog22.9 ± 1.930.3
Monkey39.4 ± 3.817.6
Human29.8 ± 1.223.2
Data from in vitro assays with liver microsomes.

Table 2: In Vivo Pharmacokinetic Parameters of MI-219 Following Intravenous Administration

SpeciesDose (mg/kg)CL (L/h/kg)Vd_ss (L/kg)t_1/2 (h)AUC_inf (µM·h)
Mouse101.83 ± 0.222.11 ± 0.160.8 ± 0.19.5 ± 1.1
Rat50.72 ± 0.041.13 ± 0.081.1 ± 0.111.9 ± 0.7
Dog20.24 ± 0.040.63 ± 0.091.8 ± 0.114.4 ± 2.4
Monkey100.44 ± 0.071.34 ± 0.132.1 ± 0.339.1 ± 6.2
CL: Clearance, Vd_ss: Volume of distribution at steady state, t_1/2: Half-life, AUC_inf: Area under the curve extrapolated to infinity.

Table 3: Plasma Protein Binding of MI-219

SpeciesFraction Unbound (f_u)
Mouse0.016 ± 0.001
Rat0.021 ± 0.002
Dog0.049 ± 0.003
Monkey0.030 ± 0.002
Human0.025 ± 0.001
Experimental Protocols

The following are detailed methodologies for the key preclinical pharmacokinetic experiments conducted on MI-219.

In Vitro Metabolic Stability in Liver Microsomes

  • Objective: To determine the rate of metabolism of MI-219 in liver microsomes from different species.

  • Procedure:

    • MI-219 (1 µM) was incubated with liver microsomes (1 mg/mL) from mice, rats, dogs, monkeys, and humans at 37°C.

    • The reaction was initiated by the addition of β-NADPH (1 mM) and MgCl₂ (3.3 mM) in a 0.1 M phosphate buffer.

    • Aliquots (40 µL) of the mixture were collected at various time points (0, 5, 10, 15, 30, 45, and 60 minutes).

    • The reaction was quenched by adding 120 µL of ice-cold acetonitrile containing an internal standard.

    • Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to quantify the remaining MI-219.

    • The half-life and intrinsic clearance were calculated from the disappearance rate of MI-219.[1]

In Vivo Pharmacokinetic Studies

  • Objective: To determine the pharmacokinetic profile of MI-219 in various animal species after intravenous administration.

  • Animal Models: Male CD-1 mice, male Sprague Dawley rats, male beagle dogs, and male cynomolgus monkeys were used in these studies.[3]

  • Dosing:

    • Mice: A single intravenous dose of 10 mg/kg.

    • Rats: A single intravenous dose of 5 mg/kg.

    • Dogs: A single intravenous dose of 2 mg/kg of MI-219 formulated in 10% DMSO and 90% saline was administered via a cephalic vein.[1]

    • Monkeys: A single intravenous dose of 10 mg/kg of MI-219 in 10% DMSO and 90% saline was administered via a saphenous vein.[1]

  • Sample Collection:

    • Blood samples were collected at predetermined time points post-dose into tubes containing heparin.

    • For dogs, samples were collected from the jugular vein at pre-dose, and at 7, 12, 30 minutes, and 1, 3, 4, 6, 8, 12, and 24 hours post-dose.[1]

    • For monkeys, samples were collected from the femoral vein at pre-dose, and at 5, 15, 30, 60 minutes, and 1.5, 2, 3, 4, 6, 8, and 24 hours post-dose.[1]

  • Sample Processing and Analysis:

    • Blood samples were centrifuged to harvest plasma within 1 hour of collection.

    • Plasma samples were stored at approximately -70°C until analysis.[1]

    • The concentration of MI-219 in plasma was determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters such as clearance (CL), volume of distribution at steady state (Vd_ss), half-life (t_1/2), and area under the curve (AUC) were calculated using non-compartmental analysis.

Plasma Protein Binding

  • Objective: To determine the extent of MI-219 binding to plasma proteins.

  • Procedure:

    • MI-219 was spiked into plasma from mice, rats, dogs, monkeys, and humans.

    • Equilibrium dialysis or ultrafiltration was performed to separate the unbound drug from the protein-bound drug.

    • The concentration of MI-219 in the protein-free fraction (filtrate or dialysate) and the total plasma was measured by LC-MS/MS.

    • The fraction unbound (f_u) was calculated as the ratio of the unbound drug concentration to the total drug concentration.[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the in vivo pharmacokinetic studies of MI-219.

PK_Workflow cluster_animal Animal Dosing cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis & Data Analysis cluster_output Output Parameters Animal_Models Select Animal Models (Mouse, Rat, Dog, Monkey) Dosing Intravenous Administration of MI-219 Animal_Models->Dosing Blood_Sampling Serial Blood Sampling at Pre-defined Timepoints Dosing->Blood_Sampling Plasma_Separation Centrifugation to Harvest Plasma Blood_Sampling->Plasma_Separation Storage Store Plasma at -70°C Plasma_Separation->Storage LCMS LC-MS/MS Analysis of Plasma Samples Storage->LCMS PK_Analysis Non-compartmental Pharmacokinetic Analysis LCMS->PK_Analysis Parameters CL, Vd_ss, t_1/2, AUC PK_Analysis->Parameters

Caption: Experimental workflow for in vivo pharmacokinetic studies of MI-219.

References

MI-192: A Technical Guide to its Toxicology and Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-192 is a potent and selective small molecule inhibitor of histone deacetylase 2 (HDAC2) and HDAC3. This document provides a comprehensive overview of the currently available preclinical toxicology and safety data on this compound. Due to the early stage of its development, formal toxicology studies are limited. This guide synthesizes the existing in vitro and in vivo data to inform researchers and drug development professionals. The mechanism of action, encompassing the inhibition of HDAC2 and HDAC3, is detailed, and known experimental protocols are described. This technical guide is intended to serve as a foundational resource for scientists investigating the therapeutic potential of this compound.

Introduction

This compound is a benzamide-family histone deacetylase (HDAC) inhibitor with high selectivity for HDAC2 and HDAC3 isoforms.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The dysregulation of HDAC activity is implicated in various diseases, including cancer and neurological disorders. By selectively inhibiting HDAC2 and HDAC3, this compound presents a targeted approach to modulate gene expression for therapeutic benefit. This document outlines the current understanding of its toxicological and safety profile based on available preclinical research.

Quantitative Toxicology and Safety Data

Comprehensive quantitative toxicology data for this compound, such as LD50 values, are not publicly available at this time. The safety profile is inferred from in vitro and in vivo studies focused on its efficacy. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Cell Lines TestedReference
HDAC230Not specified in abstract[1]
HDAC316Not specified in abstract[1]
HDAC1>10,000Not specified in abstract
HDAC8>10,000Not specified in abstract
Table 2: In Vitro Cellular Effects of this compound
Cell LineConcentration RangeDurationObserved EffectsReference
U937, HL60, Kasumi-1 (leukemia)0.15 - 1 µM72 hoursInduction of differentiation and apoptosis[1]
Rat brain tissue (ex vivo)1 µMNot specifiedNeuroprotective effects
Table 3: In Vivo Preclinical Study of this compound
Animal ModelDosageRoute of AdministrationDosing RegimenObserved EffectsMention of ToxicityReference
Mouse (photothrombotic stroke model)40 mg/kgIntraperitoneal (i.p.)Once daily for 3 daysNeuroprotective activity, reduced infarction volume, decreased apoptosisNo overt toxicity mentioned at this dose[1]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the selective inhibition of HDAC2 and HDAC3. This inhibition leads to an increase in histone acetylation, resulting in a more open chromatin structure and the transcription of previously silenced genes. This can trigger various cellular responses, including cell cycle arrest, differentiation, and apoptosis.

Signaling Pathway of this compound in Cancer Cells

MI192_Mechanism Proposed Signaling Pathway of this compound in Cancer Cells MI192 This compound HDAC2_3 HDAC2 / HDAC3 MI192->HDAC2_3 Inhibition Histones Histones HDAC2_3->Histones Deacetylation Acetylation Increased Histone Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDKN1A) (Upregulation) Gene_Expression->p21 Bcl2_Family Bcl-2 Family Proteins (Modulation) Gene_Expression->Bcl2_Family Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Bcl2_Family->Apoptosis

Caption: this compound inhibits HDAC2/3, leading to increased histone acetylation and altered gene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

Detailed experimental protocols for the key studies cited are summarized below. Full protocols were not available in the public domain and are based on information from abstracts and vendor datasheets.

In Vitro Leukemia Cell Line Assays (Boissinot et al., 2012)
  • Cell Lines: Human myeloid leukemia cell lines U937, HL60, and Kasumi-1.

  • Treatment: Cells were cultured with this compound at concentrations ranging from 0.15 µM to 1 µM.

  • Incubation Time: 72 hours.

  • Assays:

    • Differentiation: Assessed by morphology and expression of cell surface markers (details not available).

    • Apoptosis: Quantified using methods such as Annexin V/Propidium Iodide staining and flow cytometry (specific method not detailed in abstract).

  • Vehicle Control: Dimethyl sulfoxide (DMSO) was likely used as the vehicle control, as is standard practice.

Experimental Workflow for In Vitro Studies

in_vitro_workflow Workflow for In Vitro Evaluation of this compound start Start cell_culture Culture Leukemia Cell Lines (U937, HL60, Kasumi-1) start->cell_culture treatment Treat with this compound (0.15 - 1 µM) cell_culture->treatment incubation Incubate for 72 hours treatment->incubation assays Perform Cellular Assays incubation->assays differentiation Differentiation Assay assays->differentiation apoptosis Apoptosis Assay assays->apoptosis end End apoptosis->end

Caption: A generalized workflow for the in vitro assessment of this compound's effects on leukemia cell lines.

In Vivo Mouse Model of Stroke (Demyanenko et al., 2020)
  • Animal Model: Mice subjected to photothrombotic stroke.

  • Treatment: this compound administered at a dose of 40 mg/kg.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Dosing Regimen: Once daily for 3 consecutive days.

  • Outcome Measures:

    • Infarction volume in the brain.

    • Functional recovery (specific tests not detailed in abstract).

    • Markers of apoptosis in brain tissue.

  • Control Group: A vehicle control group was likely used, though the specific vehicle is not mentioned in the available information.

General Toxicities of HDAC Inhibitors

While specific toxicology data for this compound is lacking, it is important to consider the known class-wide toxicities of HDAC inhibitors observed in clinical and preclinical studies. These can include:

  • Hematological: Thrombocytopenia, anemia, neutropenia.

  • Gastrointestinal: Nausea, vomiting, diarrhea, anorexia.

  • Constitutional: Fatigue, asthenia.

  • Cardiovascular: QT interval prolongation, other EKG abnormalities.

  • Neurological: Peripheral neuropathy, headache, dizziness.

It is crucial for researchers to monitor for these potential adverse effects in future preclinical and clinical development of this compound.

Conclusion

This compound is a selective HDAC2 and HDAC3 inhibitor with demonstrated preclinical activity in models of leukemia and stroke. The current safety and toxicology data are limited to the concentrations and doses used in these efficacy studies, where no overt toxicities were reported. Further dedicated toxicology studies are necessary to establish a comprehensive safety profile, including determining the maximum tolerated dose, and evaluating potential off-target effects and long-term toxicities. Researchers should proceed with caution, being mindful of the known class-related toxicities of HDAC inhibitors. This document provides a summary of the available information to guide future research and development of this promising therapeutic candidate.

References

Methodological & Application

Application Notes and Protocols for MDM2 Inhibitor MI-219 in In vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Compound Identification: The compound "MI-192" is not prominently described in the available scientific literature. It is presumed that this may be a typographical error and the intended compound belongs to the well-characterized "MI-" series of small-molecule inhibitors targeting the MDM2-p53 interaction, developed at the University of Michigan. This document will focus on a key compound from this series, MI-219 , and its potent analog SAR405838 (MI-77301) , as representative agents for in vitro cell culture applications.

Introduction

The tumor suppressor protein p53 is a critical regulator of cell cycle, apoptosis, and DNA repair.[1] In many cancers that retain wild-type p53, its function is often abrogated by the overexpression of its negative regulator, Mouse Double Minute 2 homolog (MDM2).[1] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2][3] Small-molecule inhibitors designed to disrupt the MDM2-p53 interaction are a promising therapeutic strategy to reactivate p53 function and induce tumor cell death.[4]

MI-219 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[4][5] It binds to the p53-binding pocket of MDM2 with high affinity, thereby preventing the degradation of p53.[4][5] This leads to the accumulation of p53, activation of the p53 signaling pathway, and consequently, cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4] SAR405838 (MI-77301) is a highly optimized spiro-oxindole derivative of MI-219 with enhanced potency.[6][7]

These application notes provide an overview of the in vitro use of MI-219 and related compounds, including experimental protocols and data presentation.

Data Presentation

Table 1: Binding Affinity and Potency of Selected MDM2 Inhibitors
CompoundTargetBinding Affinity (Ki)Reference
MI-219 MDM25 nM[1][5]
SAR405838 (MI-77301) MDM20.88 nM[7][8]
MI-319 MDM2Higher than MI-219[9]
Nutlin-3a MDM290 nM (IC50)[10]
Table 2: In Vitro Efficacy of MI-219 and SAR405838 in Cancer Cell Lines with Wild-Type p53
CompoundCell LineCancer TypeIC50 (µM)Reference
MI-219 SJSA-1Osteosarcoma0.4 - 0.8[4]
LNCaPProstate Cancer0.4 - 0.8[4]
22Rv1Prostate Cancer0.4 - 0.8[4]
A549Lung Cancer~1.0[2]
H460Lung Cancer~0.5[2]
WSU-FSCCLFollicular Lymphoma2.5[11]
SAR405838 SJSA-1Osteosarcoma0.092[12]
RS4;11Acute Leukemia0.089[12]
LNCaPProstate Cancer0.27[12]
HCT-116Colon Cancer0.20[12]

Signaling Pathway

The primary mechanism of action for MI-219 is the disruption of the MDM2-p53 interaction. This leads to the stabilization and activation of p53, which then transcriptionally activates its downstream target genes.

MDM2_p53_Pathway MDM2-p53 Signaling Pathway and Inhibition by MI-219 cluster_0 Normal State (p53 degradation) cluster_1 Inhibition by MI-219 MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination p53->MDM2 Binding Proteasome Proteasome p53->Proteasome Degradation MI219 MI-219 MDM2i MDM2 MI219->MDM2i Inhibition p53i p53 (stabilized) p53i->MDM2i Binding Blocked p21 p21 p53i->p21 Transcriptional Activation PUMA PUMA p53i->PUMA Transcriptional Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: Inhibition of the MDM2-p53 interaction by MI-219.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol determines the effect of MI-219 on cell proliferation and viability.

Workflow Diagram:

Cell_Viability_Workflow Cell Viability Assay Workflow cluster_workflow Seed 1. Seed cells in 96-well plate Incubate1 2. Incubate for 24h Seed->Incubate1 Treat 3. Treat with MI-219 (various concentrations) Incubate1->Treat Incubate2 4. Incubate for 24-72h Treat->Incubate2 AddReagent 5. Add MTT/XTT reagent Incubate2->AddReagent Incubate3 6. Incubate for 1-4h AddReagent->Incubate3 Readout 7. Measure absorbance Incubate3->Readout

Caption: Workflow for assessing cell viability after MI-219 treatment.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation: Prepare a 2X stock solution of MI-219 in culture medium. Perform serial dilutions to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Remove the medium from the wells and add 100 µL of the 2X MI-219 dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by MI-219 using flow cytometry.

Workflow Diagram:

Apoptosis_Workflow Apoptosis Assay Workflow cluster_workflow Seed 1. Seed cells in 6-well plate Treat 2. Treat with MI-219 and controls Seed->Treat Incubate 3. Incubate for 24-48h Treat->Incubate Harvest 4. Harvest cells (including supernatant) Incubate->Harvest Wash 5. Wash with PBS Harvest->Wash Stain 6. Stain with Annexin V-FITC and Propidium Iodide Wash->Stain Analyze 7. Analyze by Flow Cytometry Stain->Analyze

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with MI-219 at the desired concentration (e.g., 1X and 2X the IC50 value) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant from the respective well.

  • Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Western Blot Analysis for p53 Pathway Activation

This protocol is used to detect the upregulation of p53 and its target proteins, such as p21 and MDM2, following treatment with MI-219.

Workflow Diagram:

Western_Blot_Workflow Western Blot Workflow cluster_workflow Cell_Treatment 1. Treat cells with MI-219 Lysis 2. Lyse cells and quantify protein Cell_Treatment->Lysis SDS_PAGE 3. Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer 4. Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block 5. Block membrane Transfer->Block Primary_Ab 6. Incubate with primary antibodies (p53, p21, MDM2) Block->Primary_Ab Secondary_Ab 7. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 8. Detect with ECL and image Secondary_Ab->Detection

Caption: Workflow for Western blot analysis of p53 pathway proteins.

Methodology:

  • Cell Treatment and Lysis: Treat cells with MI-219 for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

MI-219 and its analogs are valuable research tools for studying the p53 pathway and for the preclinical evaluation of MDM2 inhibitors as a cancer therapeutic strategy. The protocols provided here offer a framework for assessing the in vitro activity of these compounds. It is recommended to optimize the experimental conditions, such as cell density, compound concentration, and incubation time, for each specific cell line and assay.

References

Application Notes and Protocols: The Use of MI-192 in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of MI-192, a novel histone deacetylase (HDAC) inhibitor, in the context of leukemia cell line research. Due to the potential for nomenclature overlap in scientific literature, this document also addresses the prominent class of Menin-Mixed Lineage Leukemia (MLL) inhibitors, which are often designated with an "MI-" prefix.

Section 1: this compound (HDAC Inhibitor)

Introduction

This compound is a novel benzamide-based histone deacetylase inhibitor with marked selectivity for the class I enzymes HDAC2 and HDAC3.[1] As an HDACI, this compound modulates the acetylation state of histones and other proteins, leading to changes in gene expression that can induce differentiation and apoptosis in cancer cells.[1] Studies have shown its particular efficacy against leukemia cell lines, suggesting its potential as a therapeutic agent for leukemia.[1]

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of HDAC2 and HDAC3.[1] These enzymes are responsible for removing acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDAC2 and HDAC3, this compound promotes histone hyperacetylation, resulting in a more open chromatin state and the re-expression of silenced tumor suppressor genes. This ultimately leads to cell cycle arrest, differentiation, and apoptosis in leukemia cells.

MI192_HDAC_Pathway cluster_nucleus Cell Nucleus MI192 This compound HDAC HDAC2/HDAC3 MI192->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation (HATs) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin AcetylatedHistones->Histones Deacetylation (HDACs) OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin TSG Tumor Suppressor Gene Expression OpenChromatin->TSG CellEffects Cell Differentiation Apoptosis TSG->CellEffects

Caption: Mechanism of action of this compound as an HDAC inhibitor.

Effects on Leukemia Cell Lines

This compound has demonstrated significant anti-leukemic activity in various acute myeloid leukemia (AML) cell lines.[1]

  • Induction of Differentiation: Treatment with this compound has been shown to induce differentiation in U937, HL60, and Kasumi-1 AML cell lines.[1]

  • Induction of Apoptosis: this compound is cytotoxic to leukemia cells by promoting apoptosis.[1]

  • Enhanced Efficacy: In the NCI60 screen, this compound showed greatly enhanced efficacy against cells of leukemic origin.[1]

Quantitative Data Summary
Cell LineTypeEffect of this compoundReference
U937Acute Myeloid LeukemiaInduction of differentiation and apoptosis[1]
HL60Acute Myeloid LeukemiaInduction of differentiation and apoptosis[1]
Kasumi-1Acute Myeloid LeukemiaInduction of differentiation and apoptosis[1]

Section 2: Menin-MLL Inhibitors (e.g., MI-2, MI-3454, Revumenib)

Introduction

A distinct class of compounds with "MI-" nomenclature are the Menin-MLL inhibitors. These small molecules are designed to disrupt the critical protein-protein interaction between menin and MLL fusion proteins, which are oncogenic drivers in specific subtypes of acute leukemia, including those with MLL rearrangements (KMT2A-rearranged) and NPM1 mutations.[2][3][4][5][6] Several of these inhibitors, such as revumenib, have shown promising results in clinical trials and have received FDA approval for treating relapsed or refractory acute leukemia.[7][8][9][10]

Mechanism of Action

Menin acts as a scaffold protein that is essential for the leukemogenic activity of MLL fusion proteins.[2][6] The interaction between menin and the N-terminal portion of MLL fusion proteins is required for the recruitment of other transcriptional machinery and the subsequent upregulation of target genes like HOXA9 and MEIS1, which drive leukemic proliferation and block differentiation.[3][4][11] Menin-MLL inhibitors bind to a pocket on menin that is critical for its interaction with MLL, thereby disrupting the complex and leading to the downregulation of these target genes.[3][12] This relieves the differentiation block and induces apoptosis in leukemia cells.

Menin_MLL_Pathway cluster_nucleus_menin Cell Nucleus MeninInhibitor Menin-MLL Inhibitor (e.g., MI-2, Revumenib) Menin Menin MeninInhibitor->Menin Inhibition of Interaction DifferentiationApoptosis Differentiation & Apoptosis MeninInhibitor->DifferentiationApoptosis Menin_MLL_Complex Menin-MLL Complex Menin->Menin_MLL_Complex MLL_Fusion MLL Fusion Protein MLL_Fusion->Menin_MLL_Complex TargetGenes Target Gene Loci (HOXA9, MEIS1) Menin_MLL_Complex->TargetGenes Binding Transcription Upregulated Gene Transcription TargetGenes->Transcription Leukemia Leukemic Proliferation & Differentiation Block Transcription->Leukemia

Caption: Mechanism of action of Menin-MLL inhibitors.

Effects on Leukemia Cell Lines

Menin-MLL inhibitors have demonstrated potent and specific activity against leukemia cell lines harboring MLL rearrangements or NPM1 mutations.

  • Inhibition of Cell Proliferation: These inhibitors selectively block the proliferation of MLL-rearranged leukemia cells.[11][13]

  • Induction of Differentiation: Treatment with Menin-MLL inhibitors relieves the differentiation block induced by MLL fusion proteins.[3]

  • Downregulation of Target Genes: A key molecular effect is the reduced expression of HOXA9 and MEIS1.[3][11]

  • Induction of Apoptosis: At higher concentrations, these compounds can induce apoptosis in sensitive cell lines.[11]

Quantitative Data Summary for Selected Menin-MLL Inhibitors
InhibitorCell LineGenotypeEffectGI50Reference
MI-2MLL-AF9 transformed BMCsMLL-rearrangedInduces hematopoietic differentiation~25 µM[3]
MI-2-2MV4;11MLL-AF4Growth inhibition, G0/G1 arrest, apoptosis3 µM[14]
MI-463MLL-AF9 transformed cellsMLL-rearrangedBlocks proliferation~200-500 nM[13]
MI-503MLL-AF9 transformed cellsMLL-rearrangedBlocks proliferation~200-500 nM[13]
MI-1481MLL-AF9 transformed cellsMLL-rearrangedBlocks proliferation50 nM[13]
VTP50469MOLM13MLL-AF9Inhibits proliferation, induces differentiation and apoptosisNot specified[6]
MI-3454MLL-rearranged & NPM1-mutated cellsMLL-rearranged, NPM1cInhibits proliferation, induces differentiationNot specified[5]

GI50: 50% growth inhibition concentration.

Section 3: Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the effects of compounds like this compound and Menin-MLL inhibitors on leukemia cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Cell Viability/Proliferation Assay (MTS/MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Leukemia cell lines (e.g., U937, HL60, MOLM13, MV4;11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound or Menin-MLL inhibitor stock solution (in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Prepare serial dilutions of the inhibitor in complete medium.

  • Add 100 µL of the diluted inhibitor to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

  • Incubate for 1-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution and incubate overnight.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the GI50 value.

Cell_Viability_Workflow Seed Seed Cells in 96-well plate Treat Add Serial Dilutions of Inhibitor Seed->Treat Incubate1 Incubate (48-72h) Treat->Incubate1 AddReagent Add MTS/MTT Reagent Incubate1->AddReagent Incubate2 Incubate (1-4h) AddReagent->Incubate2 Read Measure Absorbance Incubate2->Read Analyze Calculate GI50 Read->Analyze

Caption: Workflow for a cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol uses flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Leukemia cell lines

  • Complete culture medium

  • Inhibitor of interest

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 0.5-1 x 10^6 cells/mL.

  • Treat cells with the desired concentrations of the inhibitor and a vehicle control for 24-48 hours.

  • Harvest cells by centrifugation and wash twice with cold PBS.

  • Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Protocol 3: Cell Differentiation Assay (CD11b Staining)

This protocol assesses myeloid differentiation by measuring the expression of the cell surface marker CD11b via flow cytometry.

Materials:

  • Leukemia cell lines (e.g., HL60, MLL-rearranged lines)

  • Complete culture medium

  • Inhibitor of interest

  • 6-well cell culture plates

  • PE-conjugated anti-human CD11b antibody

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the apoptosis assay protocol for 4-7 days.

  • Harvest approximately 1 x 10^5 cells per sample by centrifugation.

  • Wash cells with cold PBS containing 1% BSA.

  • Resuspend cells in 100 µL of PBS/BSA and add the PE-conjugated CD11b antibody.

  • Incubate for 30 minutes on ice in the dark.

  • Wash cells twice with cold PBS/BSA.

  • Resuspend the final cell pellet in 500 µL of PBS/BSA.

  • Analyze the samples using a flow cytometer to quantify the percentage of CD11b-positive cells.

Protocol 4: Gene Expression Analysis (RT-qPCR)

This protocol measures changes in the mRNA levels of target genes (e.g., HOXA9, MEIS1) following inhibitor treatment.

Materials:

  • Leukemia cell lines

  • Complete culture medium

  • Inhibitor of interest

  • 6-well cell culture plates

  • RNA extraction kit (e.g., TRIzol, RNeasy)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Seed and treat cells as described in the apoptosis assay protocol for 48-72 hours.

  • Harvest cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Set up qPCR reactions containing cDNA, forward and reverse primers for a gene of interest, and qPCR master mix.

  • Run the qPCR program on a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Note on miR-192

It is important to distinguish the small molecule inhibitor this compound from microRNA-192 (miR-192). miR-192 is a non-coding RNA that has also been studied in leukemia.[15] It has been shown to be downregulated in acute myeloid leukemia and may act as a tumor suppressor by inhibiting cell proliferation and inducing cell cycle arrest.[15][16] The experimental approaches for studying miR-192 would involve techniques like miRNA mimics or inhibitors, rather than the direct application of a small molecule compound.

References

Application Notes and Protocols for MI-192 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. The designation "MI-192" is ambiguous in scientific literature. These notes address two plausible interpretations: miR-192 , a microRNA implicated in cancer, and ICP-192 (gunagratinib) , a pan-FGFR inhibitor undergoing clinical investigation.

Part 1: miR-192 in Cancer Research

MicroRNA-192 (miR-192) is a small non-coding RNA that plays a dual role in cancer, acting as either a tumor suppressor or an oncogene depending on the cellular context.[1][2] Its expression is frequently dysregulated in various cancers, making it a potential biomarker and therapeutic target.[1][2]

Signaling Pathways of miR-192

The function of miR-192 is exerted through the regulation of multiple target genes and signaling pathways. As a tumor suppressor, it can inhibit cell proliferation, migration, and invasion, and promote apoptosis. Conversely, as an oncogene, it can promote these same processes.[1]

miR192_Signaling_Pathway cluster_suppressor Tumor Suppressor Functions cluster_oncogene Oncogenic Functions Upstream Upstream Regulators (e.g., p53, TGF-β) miR192 miR-192 Upstream->miR192 Zeb1_2 ZEB1/2 miR192->Zeb1_2 represses PDK1 PDK1 miR192->PDK1 represses Apoptosis_suppressor Apoptosis miR192->Apoptosis_suppressor promotes Bim Bim miR192->Bim represses Proliferation_oncogene ↑ Proliferation miR192->Proliferation_oncogene promotes CellCycleArrest Cell Cycle Arrest Zeb1_2->CellCycleArrest promotes Akt Akt PDK1->Akt Akt->CellCycleArrest inhibits Apoptosis_oncogene ↓ Apoptosis Bim->Apoptosis_oncogene promotes

Caption: Simplified signaling pathways of miR-192 in cancer.
Experimental Protocols

This protocol describes the relative quantification of mature miR-192 expression in cancer cells or tissues.

Workflow:

qPCR_Workflow RNA_Extraction 1. Total RNA Extraction RT 2. Reverse Transcription (Stem-Loop Primer) RNA_Extraction->RT qPCR 3. Real-Time PCR (TaqMan Probe) RT->qPCR Analysis 4. Data Analysis (ΔΔCt Method) qPCR->Analysis

Caption: Workflow for miR-192 expression analysis by RT-qPCR.

Materials:

  • Total RNA extraction kit

  • TaqMan™ MicroRNA Reverse Transcription Kit

  • TaqMan™ MicroRNA Assay for hsa-miR-192

  • TaqMan™ Universal Master Mix II, no UNG

  • Endogenous control (e.g., U6 snRNA) TaqMan™ MicroRNA Assay

  • Nuclease-free water

  • Real-time PCR instrument

Procedure:

  • Total RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.

  • Reverse Transcription (RT):

    • Prepare the RT master mix on ice as described in the TaqMan™ MicroRNA Reverse Transcription Kit manual.

    • For each sample, combine 10 ng of total RNA with the RT master mix and the specific stem-loop RT primer for miR-192 or the endogenous control.

    • Perform the RT reaction using the following thermal cycling conditions: 16°C for 30 minutes, 42°C for 30 minutes, 85°C for 5 minutes, then hold at 4°C.

  • Real-Time PCR:

    • Prepare the PCR reaction mix by combining the TaqMan™ Universal Master Mix II, the appropriate TaqMan™ MicroRNA Assay (for miR-192 or endogenous control), and nuclease-free water.

    • Add 1.33 µL of the RT product to each PCR reaction.

    • Run the PCR on a real-time PCR instrument with the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for miR-192 and the endogenous control for each sample.

    • Calculate the relative expression of miR-192 using the 2-ΔΔCt method.

Quantitative Data Summary:

Cancer TypemiR-192 Expression StatusFold Change (Tumor vs. Normal)Reference
Colorectal CancerDownregulated0.13 - 0.23[3]
Gastric CancerUpregulated> 2.0[4]
Hepatocellular CarcinomaUpregulated> 2.0[4]
Non-Small Cell Lung CancerDownregulated< 0.5[5]

This protocol details the transfection of synthetic miR-192 mimics or inhibitors into cultured cancer cells to study its function.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Opti-MEM™ I Reduced Serum Medium

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • miR-192 mimic and negative control mimic

  • miR-192 inhibitor and negative control inhibitor

  • Multi-well plates (e.g., 6-well or 24-well)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate so they reach 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • For each well of a 6-well plate, dilute 5 µL of Lipofectamine™ RNAiMAX in 125 µL of Opti-MEM™.

    • In a separate tube, dilute the miR-192 mimic (final concentration 50 nM) or inhibitor (final concentration 100 nM) and the respective negative controls in 125 µL of Opti-MEM™.

    • Combine the diluted Lipofectamine™ RNAiMAX and the diluted miRNA constructs. Mix gently and incubate for 5 minutes at room temperature.

  • Transfection:

    • Add the 250 µL of the transfection complex to each well containing cells and fresh medium.

    • Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before downstream analysis.

  • Validation of Transfection Efficiency: After incubation, assess the transfection efficiency by measuring the expression of miR-192 using RT-qPCR as described in Protocol 1.

Quantitative Data Summary:

Cell LineTransfection ReagentConstructConcentrationTransfection Efficiency (% of control)Reference
HCT-116Not specifiedmiR-194 mimicNot specifiedSignificant increase[3]
HeLaLipofectamine 2000miR-17~92 mimic1 nM~23-fold increase[6]

This protocol is for validating direct interactions between miR-192 and its predicted target genes.

Materials:

  • psiCHECK™-2 vector (or similar dual-luciferase reporter vector)

  • Cancer cell line (e.g., HEK293T)

  • Lipofectamine™ 3000 Transfection Reagent

  • miR-192 mimic and negative control mimic

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Vector Construction:

    • Clone the predicted 3' UTR target site of the gene of interest downstream of the Renilla luciferase gene in the psiCHECK™-2 vector.

    • Create a mutant construct by introducing mutations in the miR-192 seed-binding site within the 3' UTR insert.

  • Co-transfection:

    • Co-transfect the cancer cells with the wild-type or mutant reporter vector and the miR-192 mimic or a negative control mimic using Lipofectamine™ 3000.

  • Luciferase Assay:

    • After 24-48 hours of incubation, lyse the cells and measure both Firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.

  • Data Analysis:

    • Normalize the Renilla luciferase activity to the Firefly luciferase activity for each sample. A significant decrease in the relative luciferase activity in cells co-transfected with the wild-type vector and the miR-192 mimic compared to controls indicates a direct interaction.

Quantitative Data Summary:

Target GeneCell LinemiR-192 ConstructLuciferase Activity Reduction (%)Reference
BimESCC cellsmiR-192 mimicSignificant[7]

Part 2: ICP-192 (Gunagratinib) in Cancer Research

ICP-192, also known as gunagratinib, is a potent and selective irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor.[8] It targets FGFR1, 2, 3, and 4 and is being investigated for the treatment of advanced solid tumors with FGFR gene alterations.[8]

Mechanism of Action of ICP-192

ICP-192 covalently binds to the FGFR kinase domain, leading to irreversible inhibition of its activity. This blocks the downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis in FGFR-driven cancers.[9][10]

ICP192_Mechanism cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR activates RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT ICP192 ICP-192 (Gunagratinib) ICP192->FGFR irreversibly inhibits Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival IC50_Workflow Cell_Seeding 1. Seed Cells in 96-well Plate Drug_Treatment 2. Treat with Serial Dilutions of ICP-192 Cell_Seeding->Drug_Treatment Incubation 3. Incubate for 72 hours Drug_Treatment->Incubation Viability_Assay 4. Perform Cell Viability Assay (MTT) Incubation->Viability_Assay Data_Analysis 5. Calculate IC50 Viability_Assay->Data_Analysis

References

MI-192 in Rheumatoid Arthritis: Information Not Available in Publicly Accessible Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information was found regarding a compound or drug designated as "MI-192" for the treatment of rheumatoid arthritis.

This inquiry sought to generate detailed application notes and protocols for researchers, scientists, and drug development professionals. The core requirements included summarizing quantitative data, detailing experimental protocols, and creating diagrams of signaling pathways related to this compound.

Extensive searches were conducted using various terms such as "this compound rheumatoid arthritis studies," "this compound mechanism of action," "this compound clinical trials," and "this compound preclinical studies." The search results provided a broad overview of current rheumatoid arthritis research, including information on various therapeutic agents like Janus kinase (JAK) inhibitors (e.g., tofacitinib, baricitinib), TNF-alpha inhibitors, and other disease-modifying antirheumatic drugs (DMARDs). However, none of the retrieved documents contained any specific mention of a molecule or therapeutic agent identified as "this compound."

It is possible that "this compound" could be:

  • A misnomer or an incorrect designation for another therapeutic agent.

  • A very early-stage research compound with data that is not yet in the public domain.

  • A specific biological material, such as a cell line or antibody, used in a limited number of studies and not widely indexed.

Without any primary or secondary research data on this compound, it is not possible to provide the requested detailed application notes, protocols, quantitative data tables, or signaling pathway diagrams. The creation of such specific and technical documentation requires access to foundational scientific studies that describe the compound's discovery, mechanism of action, and its effects in preclinical and clinical models of rheumatoid arthritis.

For researchers, scientists, and drug development professionals interested in the latest advancements in rheumatoid arthritis therapies, it is recommended to focus on compounds and mechanisms that are well-documented in peer-reviewed literature and presented at major scientific conferences. Key areas of ongoing research in rheumatoid arthritis that were identified in the broader search include the development of novel small molecule inhibitors targeting intracellular signaling pathways and the refinement of biologic therapies.

Should information on "this compound" become publicly available in the future, a similar detailed analysis as originally requested could be performed. At present, however, the lack of accessible data prevents the fulfillment of this request.

Application Notes and Protocols for MI-192 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-192 is a potent and selective small molecule inhibitor of histone deacetylase 2 (HDAC2) and histone deacetylase 3 (HDAC3).[1][2] These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC2 and HDAC3 has been implicated in various diseases, including cancer and neurological disorders. This compound's selective inhibition of these specific HDAC isoforms makes it a valuable tool for investigating their biological functions and a potential therapeutic agent. These application notes provide an overview of this compound and detailed protocols for its use in animal models based on available preclinical research.

Mechanism of Action

This compound exerts its biological effects by selectively inhibiting the enzymatic activity of HDAC2 and HDAC3. This inhibition leads to an increase in histone acetylation, resulting in a more open chromatin structure and the reactivation of silenced genes. This can, in turn, induce cellular processes such as apoptosis in cancer cells.

Signaling Pathway

The primary signaling pathway affected by this compound is the regulation of histone acetylation and its downstream effects on gene transcription.

HDAC_Inhibition MI192 This compound HDAC2_3 HDAC2/HDAC3 MI192->HDAC2_3 Acetylated_Histones Acetylated Histones HDAC2_3->Acetylated_Histones Deacetylates Histones Histone Proteins Chromatin Condensed Chromatin Histones->Chromatin leads to Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin maintains Gene_Repression Gene Repression Chromatin->Gene_Repression results in Gene_Activation Gene Activation Open_Chromatin->Gene_Activation allows for

Caption: Mechanism of this compound action on histone acetylation.

Quantitative Data Summary

The following table summarizes the reported in vivo dosage of this compound in a mouse model.

Animal ModelIndicationDosageRoute of AdministrationFrequencyReference
Mouse (CD-1)Photothrombotic Stroke40 mg/kgIntraperitoneal (i.p.)Once a day for 3 days[1][2]

Experimental Protocols

In Vivo Administration of this compound in a Mouse Model of Stroke

This protocol is based on the methodology described in the study by Tyurenkov et al. (2020).[1][2]

Materials:

  • This compound (powder)

  • Vehicle (e.g., 0.5% carboxymethylcellulose, saline with 5% DMSO)

  • Sterile syringes and needles (appropriate gauge for intraperitoneal injection in mice)

  • Animal balance

  • Appropriate mouse strain (e.g., CD-1)

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment for at least one week before the experiment to allow for acclimatization.

  • Preparation of Dosing Solution:

    • On the day of administration, prepare a fresh solution of this compound.

    • Calculate the required amount of this compound based on the mean body weight of the mice to be dosed and the target dose of 40 mg/kg.

    • Dissolve the calculated amount of this compound in the chosen vehicle. Ensure complete dissolution. The final concentration should be such that the required dose can be administered in a reasonable volume (e.g., 10 ml/kg).

  • Dosing:

    • Weigh each mouse accurately before dosing.

    • Calculate the exact volume of the this compound solution to be administered to each mouse based on its individual body weight.

    • Administer the calculated volume via intraperitoneal (i.p.) injection.

    • For the control group, administer an equivalent volume of the vehicle alone.

  • Treatment Schedule:

    • Administer the treatment once daily for a total of three consecutive days.

  • Monitoring:

    • Monitor the animals regularly for any signs of toxicity or adverse effects.

    • Proceed with the experimental model induction (e.g., photothrombotic stroke) and subsequent behavioral and histological analyses as per the specific study design.

Experimental Workflow for In Vivo Study

The following diagram illustrates a typical workflow for an in vivo study involving this compound.

experimental_workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Treatment & Control Groups acclimatization->grouping dosing_prep Preparation of this compound Dosing Solution grouping->dosing_prep treatment This compound Administration (e.g., 40 mg/kg, i.p.) dosing_prep->treatment control Vehicle Administration dosing_prep->control model Induction of Animal Model (e.g., Stroke) treatment->model control->model monitoring Post-Treatment Monitoring & Data Collection (Behavioral, Imaging, etc.) model->monitoring endpoint Endpoint: Tissue Collection & Histological/Molecular Analysis monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: General experimental workflow for this compound in vivo studies.

Safety and Toxicology

Currently, there is limited publicly available information on the comprehensive safety and toxicology profile of this compound in animal models. As with any experimental compound, it is crucial to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) and to monitor animals closely for any signs of toxicity.

Conclusion

This compound is a valuable research tool for investigating the roles of HDAC2 and HDAC3 in health and disease. The provided dosage information and protocols serve as a starting point for designing in vivo experiments. Researchers should carefully consider the specific animal model and experimental objectives to optimize the administration of this compound. Further studies are warranted to establish a more comprehensive understanding of its pharmacokinetic and toxicological properties.

References

Application Notes and Protocols for MI-192 and Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed information and protocols for the use of MI-192, a selective histone deacetylase (HDAC) inhibitor, and a class of compounds known as Menin-MLL inhibitors. It is important to note a common point of confusion: while both are investigated as potential cancer therapeutics, This compound is a selective HDAC2/3 inhibitor and not a Menin-MLL inhibitor. This document will address both, providing clarity and comprehensive experimental guidance.

The Menin-Mixed Lineage Leukemia (MLL) interaction is a critical driver in a subset of acute leukemias. Small molecule inhibitors that disrupt this protein-protein interaction, such as MI-2 and its derivatives MI-2-2 and MI-503, represent a promising therapeutic strategy. These inhibitors function by competitively binding to Menin, thereby preventing its association with MLL fusion proteins and downregulating the expression of key downstream targets like HOXA9 and MEIS1.

In contrast, this compound acts on the epigenetic machinery by selectively inhibiting HDAC2 and HDAC3. HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. Inhibition of HDACs can lead to histone hyperacetylation, reactivation of tumor suppressor genes, and subsequent anti-cancer effects such as apoptosis and cell cycle arrest.

This document provides a comprehensive guide to the solubility, preparation for experiments, and detailed protocols for both this compound and representative Menin-MLL inhibitors.

Compound Information and Solubility

Proper handling and solubilization of small molecule inhibitors are critical for reproducible experimental results. The following tables summarize the key properties and solubility information for this compound and the Menin-MLL inhibitors MI-2 and MI-2-2.

Compound This compound (HDAC2/3 Inhibitor)
Synonyms N-(2-Aminophenyl)-4-[(3,4-dihydro-4-methylene-1-oxo-2(1H)-isoquinolinyl)methyl]-benzamide
CAS Number 1415340-63-4[1]
Molecular Formula C₂₄H₂₁N₃O₂[1]
Molecular Weight 383.4 g/mol [1]
Appearance Crystalline solid
Storage Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months.[2]
Solvent Solubility Notes
DMSO 5 mg/mL[1][3]May require warming to fully dissolve.[3]
DMF 1 mg/mL[1]
DMSO:PBS (pH 7.2) (1:7) 0.1 mg/mL[1]
Compound MI-2 (Menin-MLL Inhibitor)
Synonyms 4-(4-(5,5-dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine
CAS Number 1271738-62-5
Molecular Formula C₁₈H₂₅N₅S₂
Molecular Weight 375.55 g/mol
Appearance Solid
Storage Store powder at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 2 years.
Solvent Solubility Notes
DMSO ≥15.1 mg/mL[4] (up to 75 mg/mL reported)Use fresh, anhydrous DMSO for best results.
Ethanol ≥46.4 mg/mL (with gentle warming)[4]
Compound MI-2-2 (Menin-MLL Inhibitor)
Synonyms 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine
CAS Number 1415340-63-4
Molecular Formula C₁₈H₂₂F₃N₅S₂
Molecular Weight 445.53 g/mol
Appearance Solid
Storage Store powder at -20°C. Reconstituted stock solutions are stable for up to 3 months at -20°C.[5]
Solvent Solubility Notes
DMSO SolublePrepare stock solutions in DMSO.

Signaling Pathways

Menin-MLL Inhibition Signaling Pathway

The interaction between Menin and MLL fusion proteins is a key oncogenic driver in MLL-rearranged leukemias. Menin acts as a scaffold, recruiting the MLL fusion protein to chromatin, which in turn leads to the aberrant expression of downstream target genes such as HOXA9 and MEIS1. These genes are critical for hematopoietic stem cell self-renewal and their sustained expression blocks differentiation and promotes leukemic proliferation. Menin-MLL inhibitors competitively bind to the MLL binding pocket on Menin, disrupting this interaction and leading to the downregulation of HOXA9 and MEIS1, ultimately resulting in differentiation and apoptosis of leukemia cells.

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Binds DNA DNA Menin->DNA Recruits to HOXA9_MEIS1 HOXA9/MEIS1 Genes Menin->HOXA9_MEIS1 Activates Transcription Menin->HOXA9_MEIS1 Transcription Repressed DNA->HOXA9_MEIS1 Contains Leukemic_Proliferation Leukemic Proliferation & Survival HOXA9_MEIS1->Leukemic_Proliferation Differentiation_Block Differentiation Block HOXA9_MEIS1->Differentiation_Block Apoptosis_Differentiation Apoptosis & Differentiation HOXA9_MEIS1->Apoptosis_Differentiation Menin_MLL_Inhibitor Menin-MLL Inhibitor (e.g., MI-2-2) Menin_MLL_Inhibitor->Menin Binds & Inhibits

Menin-MLL Inhibition Pathway
HDAC2/3 Inhibition Signaling Pathway

HDACs, including HDAC2 and HDAC3, remove acetyl groups from lysine residues on histones, leading to a condensed chromatin structure and transcriptional repression of certain genes, including tumor suppressor genes. This compound selectively inhibits HDAC2 and HDAC3, leading to an accumulation of acetylated histones (hyperacetylation). This results in a more open chromatin structure, allowing for the transcription of previously silenced genes that can induce cell cycle arrest, differentiation, and apoptosis.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition HDAC2_3 HDAC2/3 Histones Histones HDAC2_3->Histones Deacetylates HDAC2_3->Histones Deacetylation Blocked Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Hyperacetylation Chromatin Condensed Chromatin (Transcriptionally Repressed) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptionally Active) Acetylated_Histones->Open_Chromatin Tumor_Suppressor_Genes Tumor Suppressor Genes Open_Chromatin->Tumor_Suppressor_Genes Allows Transcription of Apoptosis_CellCycleArrest Apoptosis & Cell Cycle Arrest Tumor_Suppressor_Genes->Apoptosis_CellCycleArrest MI192 This compound MI192->HDAC2_3 Inhibits

HDAC2/3 Inhibition Pathway

Experimental Protocols

The following are detailed protocols for common in vitro assays to assess the activity of this compound and Menin-MLL inhibitors.

General Experimental Workflow

A typical workflow for evaluating the in vitro efficacy of these compounds involves preparing the compound, treating cultured cancer cells, and then assessing various cellular outcomes.

Experimental_Workflow Start Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Stock_Solution Cell_Culture Culture Cancer Cells (e.g., Leukemia cell lines) Start->Cell_Culture Treatment Treat Cells with Compound Dilutions Stock_Solution->Treatment Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate for Specified Time Treatment->Incubation Endpoint_Assays Perform Endpoint Assays Incubation->Endpoint_Assays Viability Cell Viability (MTT Assay) Endpoint_Assays->Viability Apoptosis Apoptosis (Annexin V Staining) Endpoint_Assays->Apoptosis Gene_Expression Gene Expression (RT-qPCR) Endpoint_Assays->Gene_Expression Protein_Expression Protein Expression (Western Blot) Endpoint_Assays->Protein_Expression Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis

General In Vitro Experimental Workflow
Protocol 1: Preparation of Stock Solutions

Objective: To prepare concentrated stock solutions of this compound and Menin-MLL inhibitors for use in cell-based assays.

Materials:

  • This compound, MI-2, or MI-2-2 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Bring the inhibitor powder and DMSO to room temperature.

  • Calculate the amount of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

  • Carefully weigh the inhibitor powder and transfer it to a sterile tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary for some compounds.[3]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability (MTT) Assay

Objective: To determine the effect of the inhibitors on the metabolic activity and proliferation of cancer cells.

Materials:

  • Leukemia cell lines (e.g., MV4-11, MOLM-13 for Menin-MLL inhibitors; HL-60, U937 for this compound)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in 100 µL of complete medium per well.[6]

  • Prepare serial dilutions of the inhibitor from the stock solution in complete medium.

  • Add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1,000 x g for 5 minutes.[6]

  • Carefully aspirate the supernatant without disturbing the cell pellet and formazan crystals.

  • Add 150 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ values.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis and necrosis in cells treated with the inhibitors.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of the inhibitor for the appropriate duration (e.g., 48-72 hours).

  • Harvest approximately 1-5 x 10⁵ cells by centrifugation.

  • Wash the cells once with cold PBS and then resuspend them in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Gene Expression Analysis (RT-qPCR)

Objective: To measure the changes in the expression of target genes (HOXA9, MEIS1 for Menin-MLL inhibitors) following inhibitor treatment.

Materials:

  • Treated and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Treat cells with the inhibitor for the desired time (e.g., 4 days for Menin-MLL inhibitors).

  • Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reaction with the cDNA, primers, and qPCR master mix.

  • Run the qPCR program on a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

Protocol 5: Western Blot for Histone Acetylation (for this compound)

Objective: To detect changes in the acetylation levels of histones (e.g., acetyl-Histone H3) following treatment with this compound.

Materials:

  • Treated and control cells

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody against acetyl-Histone H3

  • Primary antibody against a loading control (e.g., total Histone H3 or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and extract total protein.

  • Quantify the protein concentration.

  • Load 10-25 µg of protein per lane on an SDS-PAGE gel.[7]

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

  • Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.[7]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Quantify the band intensities to determine the relative change in histone acetylation.

In Vivo Experimental Considerations

For in vivo studies, Menin-MLL inhibitors such as MI-503 have shown efficacy in mouse xenograft models of MLL-rearranged leukemia.[1] MI-503 has demonstrated good oral bioavailability and can be administered via oral gavage or intraperitoneal injection.[9] Dosing regimens and vehicle formulations should be optimized for the specific animal model and experimental design. For instance, MI-503 has been used at doses of 35 mg/kg via intraperitoneal injection in HCC xenograft models.[5]

This compound has been investigated in a mouse model of photothrombotic stroke, where it was administered via intraperitoneal injection at a dose of 40 mg/kg once a day for 3 days.[10]

Summary of Quantitative Data

Compound Target IC₅₀ / Kᵢ / Kₑ Cell Lines (GI₅₀)
This compound HDAC230 nM (IC₅₀)U937, HL60, Kasumi-1 (Induces apoptosis at 0.15-1 µM)[2]
HDAC316 nM (IC₅₀)[2]
MI-2 Menin-MLL446 nM (IC₅₀), 158 nM (Kᵢ)[3]MV4;11 (9.5 µM), KOPN-8 (7.2 µM), ML-2 (8.7 µM), MonoMac6 (18 µM)[3]
MI-2-2 Menin-MLL46 nM (IC₅₀ vs MBM1), 22 nM (Kₑ)[9]Effective at low micromolar concentrations in MLL-AF9 and MV4;11 cells[9]
MI-503 Menin-MLL14.7 nM (IC₅₀)Human MLL leukemia cell lines (250-570 nM)[9]

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup, cell lines, and reagents. Always refer to the manufacturer's instructions for specific kits and reagents. All work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols: MI-192 in Combination with Other Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNA-192 (miR-192) is a small non-coding RNA that plays a multifaceted role in various cellular processes, including cell cycle regulation, apoptosis, and differentiation.[1] Its dysregulation has been implicated in the pathogenesis of several diseases, most notably cancer.[1] In many cancer types, miR-192 acts as a tumor suppressor, and its downregulation is associated with tumor progression and resistance to therapy.[2] Conversely, in some contexts, it can function as an oncomiR.[1] This dual functionality underscores the importance of understanding its context-dependent roles. These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the synergistic potential of modulating miR-192 expression in combination with conventional and targeted cancer therapies.

I. Combination with Chemotherapy

Preclinical evidence strongly suggests that restoring miR-192 levels in cancer cells can sensitize them to standard chemotherapeutic agents, thereby offering a promising strategy to overcome drug resistance and enhance therapeutic efficacy.

A. Sensitization to Doxorubicin in Breast Cancer

Mechanism of Action: In breast cancer cells, particularly in doxorubicin-resistant lines, miR-192-5p expression is often downregulated.[3] Re-introduction of miR-192-5p has been shown to increase sensitivity to doxorubicin by directly targeting Peptidylprolyl Isomerase A (PPIA).[3] Downregulation of PPIA leads to the activation of the JNK signaling pathway, resulting in increased expression of pro-apoptotic proteins like BAD and Caspase-9, and decreased expression of the anti-apoptotic protein Bcl-2.[3]

Experimental Data:

Cell LineTreatmentIC50 of DoxorubicinFold Change in Apoptosis (Annexin V+)Reference
MCF-7 Control Mimic~1.5 µM-[3]
miR-192-5p Mimic~0.5 µM~2.5-fold increase[3]
MCF-7/ADR Control Mimic>10 µM-[3]
(Doxorubicin-resistant)miR-192-5p Mimic~2.0 µM~4-fold increase[3]
B. Reversal of Chemoresistance to Cisplatin and Gemcitabine in Lung Cancer

Mechanism of Action: In non-small cell lung cancer (NSCLC) A549 cells, higher levels of miR-192 have been associated with chemoresistance.[4] Inhibition of miR-192 in these cells leads to increased sensitivity to a combination of cisplatin and gemcitabine.[4] This effect is mediated, at least in part, by the upregulation of the anti-apoptotic protein Bcl-2, which is a direct target of miR-192 in this context.[4] Therefore, inhibiting miR-192 in tumors with high expression levels may be a viable strategy to overcome resistance.

Experimental Data:

Animal ModelTreatment GroupAverage Tumor Volume (Day 21)% Tumor Growth InhibitionReference
A549 Xenograft Control~1200 mm³-[4]
Cisplatin + Gemcitabine~800 mm³33%[4]
Cisplatin + Gemcitabine + miR-192 Inhibitor~400 mm³67%[4]

II. Combination with Targeted Therapies

The potential of combining miR-192 modulation with targeted therapies is an emerging area of investigation. While specific data for miR-192 is limited, the broader understanding of miRNA roles in targeted therapy resistance provides a strong rationale for exploration.

A. Potential Synergy with PARP Inhibitors

Hypothetical Rationale: Poly (ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Resistance to PARP inhibitors can emerge through various mechanisms. Since miRNAs are known to regulate DNA damage response pathways, it is plausible that miR-192 could modulate sensitivity to PARP inhibitors. Further research is warranted to investigate if miR-192 targets key players in DNA repair pathways, thereby potentially synergizing with PARP inhibition.

B. Potential Synergy with EGFR Inhibitors

Hypothetical Rationale: Epidermal growth factor receptor (EGFR) inhibitors are a mainstay in the treatment of certain cancers, but resistance is a major clinical challenge. MicroRNAs have been shown to regulate the EGFR signaling pathway and mediate resistance to EGFR-targeted therapies.[5] Investigating whether miR-192 expression levels correlate with response to EGFR inhibitors or if modulation of miR-192 can re-sensitize resistant tumors is a promising research direction.

III. Combination with Immunotherapy

The interplay between miRNAs and the immune system is increasingly recognized as a critical factor in cancer progression and response to immunotherapy.

A. Potential Role in Modulating the Tumor Microenvironment

Hypothetical Rationale: MicroRNAs can influence the tumor microenvironment by regulating the expression of cytokines, chemokines, and immune checkpoint molecules like PD-L1.[6][7] The miR-183-96-192 cluster has been shown to promote inflammatory Th17 functions.[7] While direct evidence for miR-192 in combination with immune checkpoint blockade is currently lacking, its role in inflammation suggests a potential to modulate the anti-tumor immune response. Future studies could explore whether miR-192 modulation can enhance the efficacy of immune checkpoint inhibitors by altering the immune landscape within the tumor.

IV. Experimental Protocols

A. In Vitro Transfection of miR-192 Mimics or Inhibitors

Objective: To transiently overexpress or inhibit miR-192 in cultured cancer cells to assess its impact on drug sensitivity.

Materials:

  • miR-192-5p mimic or inhibitor and negative control mimic/inhibitor (e.g., from Ambion or Dharmacon)

  • Lipofectamine RNAiMAX Transfection Reagent (Invitrogen)

  • Opti-MEM I Reduced Serum Medium (Gibco)

  • 6-well tissue culture plates

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

Protocol:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection. For MCF-7 cells, a density of approximately 2 x 10^5 cells per well is a good starting point.

  • Preparation of Transfection Complexes:

    • For each well to be transfected, dilute 50 pmol of miR-192 mimic/inhibitor or negative control in 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM.

    • Combine the diluted miRNA and Lipofectamine RNAiMAX solutions (total volume ~500 µL). Mix gently and incubate for 5 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the culture medium from the cells and replace it with 2.0 mL of fresh, antibiotic-free complete medium.

    • Add the 500 µL of transfection complex dropwise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream assays.

B. Cell Viability (MTT) Assay

Objective: To determine the effect of miR-192 modulation on the sensitivity of cancer cells to a therapeutic agent.

Materials:

  • Transfected cells in a 96-well plate

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding and Transfection: Seed and transfect cells in a 96-well plate (e.g., 5,000 cells/well).

  • Drug Treatment: 24 hours post-transfection, treat the cells with a serial dilution of the chemotherapeutic agent for 48-72 hours. Include untreated controls.

  • MTT Incubation:

    • Aspirate the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Aspirate the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

C. Apoptosis (Annexin V) Assay

Objective: To quantify the induction of apoptosis following combination treatment.

Materials:

  • Transfected and drug-treated cells

  • Annexin V-FITC Apoptosis Detection Kit (e.g., BD Biosciences)

  • Flow cytometer

Protocol:

  • Cell Preparation: After transfection and drug treatment, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour of staining. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

D. In Vivo Xenograft Model

Objective: To evaluate the in vivo efficacy of combining miR-192 modulation with another therapy on tumor growth.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cells (e.g., A549)

  • miR-192 inhibitor or mimic formulated for in vivo delivery (e.g., complexed with a lipid-based delivery vehicle)

  • Chemotherapeutic agent (e.g., Cisplatin and Gemcitabine)

  • Calipers for tumor measurement

Protocol:

  • Tumor Inoculation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment groups (e.g., Vehicle control, Chemotherapy alone, Chemotherapy + miR-192 inhibitor, miR-192 inhibitor alone).

  • Treatment Administration:

    • Administer the chemotherapeutic agents according to a clinically relevant schedule (e.g., Cisplatin 6 mg/kg and Gemcitabine 60 mg/kg intraperitoneally, once a week).

    • Administer the formulated miR-192 inhibitor or mimic (e.g., 10 mg/kg, intravenous or intraperitoneal injection, twice a week).

  • Tumor Measurement: Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue treatment for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach a maximum allowable size. Euthanize the mice and excise the tumors for further analysis (e.g., qPCR, Western blot, histology).

  • Data Analysis: Plot tumor growth curves and compare the final tumor volumes and weights between the treatment groups to assess therapeutic efficacy.

V. Visualizations

Combination_Therapy_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cancer Cell Culture (e.g., MCF-7, A549) transfection Transfection with miR-192 Mimic/Inhibitor cell_culture->transfection drug_treatment Combination Drug Treatment transfection->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) drug_treatment->apoptosis_assay xenograft Tumor Xenograft Model treatment_admin Systemic Administration of Combination Therapy xenograft->treatment_admin tumor_monitoring Tumor Growth Monitoring treatment_admin->tumor_monitoring endpoint_analysis Endpoint Analysis (Tumor Size, Biomarkers) tumor_monitoring->endpoint_analysis miR192_Chemo_Pathway cluster_cell Cancer Cell miR192 miR-192 Mimic PPIA PPIA miR192->PPIA inhibits Bcl2 Bcl-2 miR192->Bcl2 inhibits Chemo Chemotherapy (e.g., Doxorubicin) Apoptosis Apoptosis Chemo->Apoptosis promotes JNK JNK Pathway PPIA->JNK inhibits Bcl2->Apoptosis inhibits JNK->Apoptosis promotes miR192_Resistance_Pathway cluster_cell Resistant Cancer Cell miR192_inhibitor miR-192 Inhibitor miR192 High miR-192 miR192_inhibitor->miR192 inhibits Chemo Chemotherapy (Cisplatin + Gemcitabine) Apoptosis Apoptosis Chemo->Apoptosis promotes Bcl2 Bcl-2 miR192->Bcl2 inhibits Bcl2->Apoptosis inhibits Resistance Chemoresistance Apoptosis->Resistance overcomes

References

Application Notes and Protocols for Studying Histone Acetylation with MI-192

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-192 is a potent and selective small molecule inhibitor of Class I histone deacetylases 2 (HDAC2) and 3 (HDAC3).[1][2][3] Contrary to targeting histone acetyltransferases (HATs), this compound increases histone acetylation levels by inhibiting the enzymes responsible for removing acetyl groups from lysine residues on histone tails. This activity makes this compound a valuable tool for studying the role of HDAC2 and HDAC3 in gene regulation and cellular processes. By selectively inhibiting these enzymes, researchers can investigate the specific consequences of increased histone acetylation at particular genomic loci and on the expression of target genes. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying histone acetylation.

Mechanism of Action

Histone acetylation is a dynamic process regulated by the opposing activities of HATs and HDACs. HATs add acetyl groups to lysine residues on histone tails, which neutralizes their positive charge and relaxes the chromatin structure, generally leading to increased gene transcription. Conversely, HDACs remove these acetyl groups, resulting in a more condensed chromatin state and transcriptional repression.[2][4]

This compound selectively binds to the active site of HDAC2 and HDAC3, preventing them from deacetylating their histone substrates. This inhibition leads to an accumulation of acetylated histones, particularly on lysine residues such as H3K9.[5] The resulting hyperacetylation of histones alters chromatin structure, facilitating the binding of transcription factors and the recruitment of the transcriptional machinery to gene promoters and enhancers, ultimately leading to changes in gene expression. The inhibition of HDACs can also affect the acetylation status and function of non-histone proteins, including transcription factors like p53.[2]

Applications in Research and Drug Development

  • Elucidating the Role of HDAC2 and HDAC3 in Disease: this compound can be used to investigate the specific roles of HDAC2 and HDAC3 in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][4]

  • Identifying Novel Therapeutic Targets: By studying the downstream effects of this compound on gene expression and cellular pathways, researchers can identify potential new therapeutic targets for drug development.

  • Validating the Therapeutic Potential of HDAC Inhibition: this compound serves as a tool compound to explore the therapeutic efficacy of selective HDAC2/3 inhibition in preclinical models.

  • Studying Gene Regulation: Researchers can use this compound to understand the specific contribution of HDAC2 and HDAC3 to the regulation of particular genes and cellular processes. For example, studies have shown its involvement in osteogenic differentiation.[5][6]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
IC50 for HDAC2 30 nM[1][3]
IC50 for HDAC3 16 nM[1][3]
Selectivity >250-fold for HDAC2/3 over other HDAC isoforms[2]
Effect on HDAC Activity in hDPSCs (24h treatment) ≥3.4-fold reduction (dose-dependent, 1–50 µM)[1]
Effect on HDAC Activity in hDPSCs (48h treatment) ≥4.1-fold reduction (dose-dependent, 1–50 µM)[1]
Effect on Histone Acetylation in hDPSCs (48h treatment) ≥1.4-fold increase (dose-dependent, ≤10 µM)[1]
Effect on Histone Acetylation in hDPSCs (48h treatment) ≥1.4-fold increase (dose-dependent, ≥20 µM)[1]

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound on histone acetylation.

Western Blotting for Histone Acetylation

This protocol allows for the detection of changes in global histone acetylation levels upon treatment with this compound.

Materials:

  • This compound (solubilized in DMSO)

  • Cell culture reagents

  • Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors

  • Histone extraction buffer (0.2 N HCl or commercial kit)

  • BCA or Bradford protein assay reagents

  • SDS-PAGE gels (15% or 4-20% gradient) and running buffer

  • Transfer apparatus and nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histones)

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3 (Lys9), anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for the desired time (e.g., 24, 48 hours).

  • Histone Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a histone extraction protocol (e.g., acid extraction) or a commercial kit to isolate the histone-rich fraction.

    • Alternatively, for whole-cell lysates, lyse cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the histone extracts or whole-cell lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix an equal amount of protein (10-20 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a high-percentage SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the specific acetylated histone mark (e.g., anti-AcH3K9) and a total histone antibody (e.g., anti-H3) as a loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 9.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing (ChIP-seq)

This protocol enables the identification of specific genomic regions where histone acetylation is altered by this compound treatment.

Materials:

  • This compound (solubilized in DMSO)

  • Cell culture reagents

  • Formaldehyde (37%)

  • Glycine

  • ChIP lysis buffer, shear buffer, and IP buffer

  • Sonicator or micrococcal nuclease

  • Antibody against the histone modification of interest (e.g., anti-acetyl-Histone H3 (Lys9))

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR reagents or library preparation kit for sequencing

Procedure:

  • Cell Treatment and Cross-linking: Treat cells with this compound or vehicle as described above. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with the ChIP-grade antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

  • DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.

  • Analysis:

    • ChIP-qPCR: Quantify the enrichment of specific DNA sequences using qPCR with primers designed for target gene promoters or enhancer regions.

    • ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify genome-wide changes in histone acetylation.

HDAC Activity Assay

This protocol measures the enzymatic activity of HDACs in cell extracts treated with this compound.

Materials:

  • This compound (solubilized in DMSO)

  • Cell culture reagents

  • Nuclear extraction buffer

  • HDAC activity assay kit (fluorometric or colorimetric)

  • 96-well plate (black or clear, depending on the assay)

  • Plate reader

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle as described previously.

  • Nuclear Extract Preparation: Harvest the cells and prepare nuclear extracts according to standard protocols or the instructions provided with the HDAC activity assay kit.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts.

  • HDAC Activity Assay:

    • Follow the instructions provided with the commercial HDAC activity assay kit.

    • Typically, this involves incubating a defined amount of nuclear extract with a fluorogenic or colorimetric HDAC substrate in the presence or absence of this compound (as a positive control for inhibition).

    • After the incubation period, the developer solution is added to stop the reaction and generate a fluorescent or colored product.

  • Measurement: Read the fluorescence or absorbance using a plate reader.

  • Analysis: Calculate the HDAC activity based on the signal generated, and normalize to the protein concentration. Compare the activity in this compound-treated samples to the vehicle-treated control.

Visualizations

MI192_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_chromatin Chromatin MI192 This compound HDAC2_3 HDAC2/3 MI192->HDAC2_3 Inhibition Acetyl_Group Acetyl Group HDAC2_3->Acetyl_Group Deacetylation Transcription_Factors Transcription Factors (e.g., p53, Nrf2) HDAC2_3->Transcription_Factors Deacetylation Histone Histone Tail (Lysine) Gene_Expression Altered Gene Expression (e.g., Bcl-2, Cell Cycle Regulators) Acetyl_Group->Gene_Expression Promotes Transcription HAT HAT HAT->Acetyl_Group Acetylation Transcription_Factors->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Apoptosis, Differentiation) Gene_Expression->Cellular_Response

Caption: Mechanism of action of this compound in the cell nucleus.

Experimental_Workflow cluster_treatment Cell Culture and Treatment cluster_analysis Downstream Analysis Start Plate Cells Treat Treat with this compound or Vehicle (DMSO) Start->Treat Western Western Blotting (Global Histone Acetylation) Treat->Western Histone Extraction ChIP ChIP-qPCR / ChIP-seq (Locus-Specific Histone Acetylation) Treat->ChIP Cross-linking & Chromatin Shearing HDAC_Assay HDAC Activity Assay (Enzymatic Activity) Treat->HDAC_Assay Nuclear Extraction WB_Result WB_Result Western->WB_Result Quantify Acetylation Levels ChIP_Result ChIP_Result ChIP->ChIP_Result Identify Enriched Genomic Regions Assay_Result Assay_Result HDAC_Assay->Assay_Result Measure HDAC Activity

References

Application Notes and Protocols for Apoptosis Induction Using MI-192

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-192 is a potent and selective small molecule inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC2 and HDAC3.[1][2][3] Histone deacetylases play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[4][5] In various malignancies, the overexpression of certain HDACs, including HDAC2, is associated with tumor progression and resistance to apoptosis.[4] this compound exerts its anti-cancer effects by inducing cell differentiation and promoting apoptosis, particularly in hematological malignancies such as myeloid leukemia.[1][2] These application notes provide a comprehensive overview of the use of this compound for inducing apoptosis, including its mechanism of action, quantitative data, and detailed experimental protocols.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueCell LinesReference
IC₅₀ (HDAC2) 30 nMN/A[2][3]
IC₅₀ (HDAC3) 16 nMN/A[2][3]
Apoptosis Induction 0.15 - 1 µM (72h)U937, HL60, Kasumi-1[2]
Table 2: Selectivity of this compound
HDAC IsoformSelectivity vs. HDAC2/3Reference
Other HDACs >250-fold[1]

Mechanism of Action

This compound induces apoptosis by inhibiting the enzymatic activity of HDAC2 and HDAC3. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the altered transcription of genes that regulate cell cycle and apoptosis. The proposed mechanism involves several key events:

  • HDAC Inhibition : this compound selectively binds to the active sites of HDAC2 and HDAC3, preventing the deacetylation of their protein substrates.

  • Histone Hyperacetylation : The inhibition of HDACs leads to an increase in the acetylation of histone proteins, which alters chromatin structure and gene expression.

  • Gene Expression Changes : Hyperacetylation of histones can lead to the transcriptional activation of tumor suppressor genes and pro-apoptotic genes. This includes the upregulation of cell cycle inhibitors like p21 and pro-apoptotic Bcl-2 family members such as Bim and Bmf.[4]

  • Non-Histone Protein Acetylation : HDACs also deacetylate non-histone proteins. Inhibition by this compound can lead to the acetylation and stabilization of tumor suppressors like p53, further promoting apoptosis.[4][5]

  • Apoptosis Execution : The culmination of these events is the activation of the intrinsic and/or extrinsic apoptotic pathways, leading to the activation of caspases and programmed cell death.[6]

Visualizations

MI192_Mechanism MI192 This compound HDAC2_3 HDAC2/HDAC3 MI192->HDAC2_3 Inhibition Acetylation Increased Acetylation MI192->Acetylation Histones Histone Proteins HDAC2_3->Histones Deacetylation NonHistone Non-Histone Proteins (e.g., p53, Ku70) HDAC2_3->NonHistone Deacetylation Chromatin Open Chromatin Structure Histones->Chromatin leads to Tumor_Suppressor Stabilization of Tumor Suppressors (e.g., p53) NonHistone->Tumor_Suppressor results in Acetylation->Histones Acetylation->NonHistone Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Pro_Apoptotic Upregulation of Pro-Apoptotic Genes (e.g., Bim, Bmf, p21) Gene_Expression->Pro_Apoptotic Bcl2_Family Shift in Bcl-2 Family Protein Balance Pro_Apoptotic->Bcl2_Family Tumor_Suppressor->Bcl2_Family Caspase_Activation Caspase Activation Bcl2_Family->Caspase_Activation initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis executes Apoptosis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Leukemia Cell Lines Cell_Seeding 3. Seed Cells Cell_Culture->Cell_Seeding MI192_Prep 2. Prepare this compound Working Solutions Treatment 4. Treat with this compound or Vehicle MI192_Prep->Treatment Cell_Seeding->Treatment Harvesting 5. Harvest and Wash Cells Treatment->Harvesting Staining 6. Stain with Annexin V and Propidium Iodide Harvesting->Staining Flow_Cytometry 7. Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis 8. Quantify Apoptotic Cell Populations Flow_Cytometry->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Navigating Experimental Variability in miR-192 Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The query "MI-192" likely refers to microRNA-192 (miR-192), a small non-coding RNA molecule extensively studied for its roles in various biological processes and diseases. This support center will focus on addressing experimental variability issues related to miR-192.

MicroRNA-192 (miR-192) is a key regulator in numerous cellular pathways, with its dysregulation implicated in a range of diseases, most notably cancer and diabetic nephropathy.[1][2] As a molecule that can act as both a tumor suppressor and an oncogene depending on the cellular context, researchers often encounter variability in their experimental results.[1] This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is miR-192 and what are its primary functions?

A1: MiR-192 is a conserved microRNA that regulates gene expression post-transcriptionally by causing mRNA degradation or inhibiting translation.[2] It is involved in a wide array of cellular processes, including cell proliferation, apoptosis, epithelial-mesenchymal transition (EMT), and drug resistance.[1][2] Human miR-192 is located on chromosome 11 and produces two mature strands, miR-192-5p and miR-192-3p, both of which can target genes involved in oncogenic processes.[1][2]

Q2: Why are my miR-192 expression results inconsistent across different cancer cell lines?

A2: The expression of miR-192 is highly tissue-specific and its role can be context-dependent, acting as either a tumor suppressor or an oncogene in different cancer types.[1] For example, while it is often downregulated in certain cancers, its expression can be elevated in others. This inherent biological variability is a primary reason for inconsistent results. It is crucial to establish a baseline expression level for each specific cell line you are working with.

Q3: What are the known validated targets of miR-192?

A3: MiR-192 has several validated targets that mediate its function. In the context of cancer, it has been shown to directly target retinoblastoma 1 (RB1), leading to cell cycle arrest and apoptosis.[3] In diabetic nephropathy, it targets ZEB1 and ZEB2, which are involved in epithelial-to-mesenchymal transition.[2][4] Other validated targets include those involved in cell cycle control and TGF-β signaling.[3]

Q4: Can the p53 status of a cell line affect miR-192 activity?

A4: Yes, the tumor suppressor protein p53 can regulate the expression of miR-192.[5] Therefore, the p53 status of your cell line (wild-type, mutant, or null) can significantly impact the observed effects of miR-192.[3] It is advisable to characterize the p53 status of your experimental models.

Troubleshooting Guides

Issue 1: High Variability in RT-qPCR Results for miR-192 Expression

Q: We are observing significant well-to-well and experiment-to-experiment variability when quantifying miR-192 levels via RT-qPCR. What could be the cause?

A: High variability in RT-qPCR is a common issue. Here are several factors to consider:

  • RNA Quality and Integrity: The quality of your starting RNA is paramount. Ensure that your RNA has a 260/280 ratio of ~2.0 and a 260/230 ratio of >1.8. Use a consistent RNA extraction method across all samples.

  • Choice of Endogenous Control: The selection of a stable endogenous control is critical for accurate normalization. For miRNA studies, small nucleolar RNAs (snoRNAs) like RNU44 or RNU48, or the small nuclear RNA U6 are often used. However, the stability of these controls can vary between cell types and experimental conditions. It is best practice to validate the stability of your chosen endogenous control in your specific experimental system.

  • Reverse Transcription (RT) Efficiency: The efficiency of the reverse transcription step can be a major source of variability. Ensure you are using a consistent amount of input RNA for each reaction and that the RT enzyme is active. Using a commercial kit specifically designed for miRNA reverse transcription is highly recommended.

  • Primer Specificity: Ensure that the primers you are using are specific for the mature miR-192 sequence.

  • Pipetting Accuracy: Small variations in pipetting volumes can lead to significant differences in results, especially with the low concentrations of miRNA. Ensure your pipettes are calibrated and use filter tips to prevent cross-contamination.

Issue 2: Inconsistent Phenotypic Effects After Transfection with miR-192 Mimics or Inhibitors

Q: We are not seeing a consistent effect on cell proliferation or apoptosis after transfecting our cells with a miR-192 mimic. What could be the problem?

A: A lack of consistent phenotypic effects can be due to several factors:

  • Transfection Efficiency: The efficiency of transfection can vary significantly between cell lines and even between experiments. It is crucial to optimize your transfection protocol and to monitor transfection efficiency in every experiment. This can be done by co-transfecting a fluorescently labeled control oligo.

  • Baseline miR-192 Expression: The endogenous level of miR-192 in your cells will influence the effect of a mimic or inhibitor. If the baseline level is already very high, a mimic may have a less pronounced effect. Conversely, if the level is very low, an inhibitor may not produce a significant phenotype. It is important to measure the baseline expression of miR-192 in your cell line.

  • Off-Target Effects: MicroRNA mimics and inhibitors can sometimes have off-target effects. It is good practice to test multiple different mimic or inhibitor sequences to ensure the observed phenotype is specific to the modulation of miR-192.

  • Cell Viability: High concentrations of transfection reagents or the transfected oligos themselves can be toxic to cells, masking the true biological effect of miR-192. Perform a toxicity test for your transfection conditions.

Quantitative Data Summary

Table 1: Differential Expression of miR-192 in Various Cancers

Cancer TypeExpression StatusReference
OsteosarcomaDownregulated[1]
Lung CancerDownregulated[3]
Multiple MyelomaDownregulated[5]
Colon CancerContext-dependent[3]
Liver CancerContext-dependent[1]
Kidney CancerContext-dependent[1]

Experimental Protocols

Protocol: Quantification of miR-192 Expression by Stem-Loop RT-qPCR

This protocol outlines the key steps for quantifying mature miR-192 expression, a common procedure where variability can arise.

  • RNA Extraction:

    • Lyse cells using a phenol-based reagent (e.g., TRIzol).

    • Perform RNA extraction according to the manufacturer's protocol, ensuring to include steps that retain small RNA species.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • Stem-Loop Reverse Transcription (RT):

    • Prepare a master mix containing a stem-loop RT primer specific for miR-192, dNTPs, reverse transcriptase, and reaction buffer.

    • Add a consistent amount of total RNA (e.g., 10 ng) to each reaction.

    • Perform the RT reaction using a thermal cycler with the appropriate temperature profile for your enzyme.

  • Real-Time qPCR:

    • Prepare a qPCR master mix containing a forward primer specific to miR-192, a universal reverse primer, a fluorescent probe (e.g., TaqMan), and qPCR polymerase.

    • Add the cDNA product from the RT step to the qPCR master mix.

    • Run the qPCR reaction on a real-time PCR instrument.

    • Include a no-template control (NTC) to check for contamination and a no-RT control to check for genomic DNA contamination.

    • Quantify relative expression using the ΔΔCt method, normalizing to a validated endogenous control.

Visualizations

miR192_signaling_pathway cluster_upstream Upstream Regulators cluster_mir192 miR-192 cluster_downstream Downstream Targets & Effects p53 p53 miR192 miR-192 p53->miR192 Induces RB1 RB1 miR192->RB1 Inhibits ZEB1_2 ZEB1/2 miR192->ZEB1_2 Inhibits MDM2 MDM2 miR192->MDM2 Inhibits Proliferation Cell Proliferation RB1->Proliferation Inhibits Apoptosis Apoptosis RB1->Apoptosis Promotes EMT EMT ZEB1_2->EMT Promotes MDM2->p53 Inhibits

Caption: Simplified signaling pathway of miR-192 regulation and its downstream effects.

experimental_workflow start Start: Cell Culture transfection Transfection (miR-192 mimic/inhibitor) start->transfection rna_extraction RNA Extraction transfection->rna_extraction protein_extraction Protein Extraction transfection->protein_extraction functional_assay Functional Assays (Proliferation, Apoptosis, etc.) transfection->functional_assay rt_qpcr RT-qPCR for miR-192 Expression rna_extraction->rt_qpcr data_analysis Data Analysis rt_qpcr->data_analysis western_blot Western Blot for Target Proteins protein_extraction->western_blot western_blot->data_analysis functional_assay->data_analysis end End: Conclusion data_analysis->end

Caption: A typical experimental workflow for studying miR-192 function.

References

MI-192 off-target effects mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MI-192, a selective inhibitor of histone deacetylases (HDACs) 2 and 3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and strategies to mitigate potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective small molecule inhibitor of histone deacetylase 2 (HDAC2) and histone deacetylase 3 (HDAC3). It belongs to the benzamide class of HDAC inhibitors.[1][2] Its high affinity for HDAC2 and HDAC3 makes it a valuable tool for studying the specific roles of these enzymes in various biological processes.

Q2: What are the known on-target effects of this compound?

By inhibiting HDAC2 and HDAC3, this compound can induce hyperacetylation of histone and non-histone proteins, leading to changes in gene expression. In experimental settings, this compound has been shown to induce differentiation and apoptosis in leukemia cell lines and attenuate the production of the pro-inflammatory cytokine IL-6.[3]

Q3: What are the potential off-target effects of this compound?

While this compound is designed to be selective for HDAC2 and HDAC3, like all small molecule inhibitors, it has the potential for off-target effects. As a benzamide-based inhibitor, it may have a different off-target profile compared to other classes of HDAC inhibitors like hydroxamic acids.[1][2] For some hydroxamic acid-based HDAC inhibitors, metallo-beta-lactamase domain-containing protein 2 (MBLAC2) has been identified as a common off-target.[4] However, a comprehensive off-target profile for this compound against a broad panel of kinases and other protein families is not publicly available. Researchers should, therefore, empirically determine the off-target effects in their specific experimental system.

Q4: How can I mitigate the potential off-target effects of this compound?

Mitigating off-target effects is crucial for ensuring the validity of experimental results. Key strategies include:

  • Dose-Response Experiments: Use the lowest effective concentration of this compound to minimize off-target binding.

  • Use of Control Compounds: Employ a structurally related but inactive compound as a negative control to distinguish specific from non-specific effects.

  • Orthogonal Approaches: Confirm key findings using a different method, such as siRNA/shRNA-mediated knockdown of HDAC2 and HDAC3.

  • Phenotypic Rescue: In a knockdown or knockout background of the intended target (HDAC2/3), the effects of this compound should be significantly diminished if they are on-target.

  • Off-Target Profiling: If resources permit, screen this compound against a commercial kinase or safety pharmacology panel to identify potential off-target interactions.

This compound On-Target Activity

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various HDAC isoforms.

TargetIC50 (nM)
HDAC230
HDAC316
HDAC14,800
HDAC45,000
HDAC6>10,000
HDAC74,100
HDAC8>10,000

Data sourced from publicly available information.

Signaling Pathways

Understanding the signaling pathways involving HDAC2 and HDAC3 is essential for designing experiments and interpreting results.

HDAC_Signaling cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines Receptor Receptor Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt, MAPK) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., NF-κB, p53) Signaling_Cascade->Transcription_Factors HDAC2_3_Complex HDAC2/3 Complexes (e.g., NCoR/SMRT) Transcription_Factors->HDAC2_3_Complex recruits Histones Histones HDAC2_3_Complex->Histones deacetylates Chromatin Chromatin Histones->Chromatin condenses Gene_Expression Altered Gene Expression (e.g., Cell Cycle, Apoptosis) Chromatin->Gene_Expression represses MI192 This compound MI192->HDAC2_3_Complex

Simplified signaling pathway showing the role of HDAC2/3 and the point of inhibition by this compound.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound Precipitation Poor solubility of this compound in aqueous media.Prepare a high-concentration stock solution in DMSO. When diluting into aqueous media, do so rapidly with vortexing. Avoid multiple freeze-thaw cycles of the stock solution.
High Cell Toxicity The concentration of this compound is too high. Off-target effects.Perform a dose-response curve to determine the optimal concentration for your cell type. Ensure the final DMSO concentration is non-toxic (typically <0.5%).
No Observed Effect The concentration of this compound is too low. The incubation time is too short. The target is not expressed or active in your cell line.Confirm the expression of HDAC2 and HDAC3 in your cells. Increase the concentration and/or incubation time. Verify on-target activity by measuring histone acetylation levels via Western blot.
Inconsistent Results Variability in cell culture conditions. Degradation of the compound.Standardize cell seeding density and passage number. Prepare fresh dilutions of this compound from a reliable stock for each experiment.
Unexpected Phenotype Off-target effects of this compound.Refer to the mitigation strategies in the FAQs. Use orthogonal methods (e.g., siRNA) to confirm that the phenotype is due to HDAC2/3 inhibition.

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

This protocol provides a general guideline for treating adherent cells with this compound. Optimization will be required for specific cell lines and experimental endpoints.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Adherent cells of interest

  • Multi-well plates

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Seed cells in a multi-well plate at a density that will not lead to over-confluence at the end of the experiment. Allow cells to adhere overnight.

  • Prepare working solutions of this compound by serially diluting the 10 mM stock in complete cell culture medium. It is recommended to perform a dose-response experiment (e.g., 0.01, 0.1, 1, 10 µM) to determine the optimal concentration. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Harvest the cells for downstream analysis (e.g., Western blot for histone acetylation, cell viability assay, gene expression analysis).

Protocol 2: Assessing On-Target Activity by Western Blot

This protocol describes how to confirm that this compound is inhibiting HDAC activity in your cells by measuring the acetylation of a known substrate, such as histone H3.

Materials:

  • Cells treated with this compound (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the results by normalizing the acetyl-Histone H3 signal to the total-Histone H3 and loading control signals. An increase in the acetyl-H3/total-H3 ratio in this compound-treated cells compared to the vehicle control indicates on-target activity.

Workflow for Assessing Off-Target Effects

The following diagram outlines a general workflow for investigating the potential off-target effects of this compound.

Off_Target_Workflow cluster_planning Phase 1: Initial Characterization cluster_validation Phase 2: On-Target Validation cluster_off_target Phase 3: Off-Target Investigation cluster_analysis Phase 4: Data Interpretation Dose_Response Determine EC50 for On-Target Effect Viability Assess Cytotoxicity (e.g., MTT, CellTiter-Glo) Dose_Response->Viability Western_Blot Confirm Histone Hyperacetylation Viability->Western_Blot Gene_Expression Analyze Known Target Gene Expression Western_Blot->Gene_Expression Orthogonal_Approaches Use siRNA/shRNA for HDAC2/3 Knockdown Gene_Expression->Orthogonal_Approaches Rescue_Experiment Treat Knockdown Cells with this compound Orthogonal_Approaches->Rescue_Experiment Compare_Phenotypes Compare this compound and Knockdown Phenotypes Rescue_Experiment->Compare_Phenotypes Profiling Broad Kinase/Safety Screening Panel (Optional) Analyze_Profiling Analyze Screening Data for Potential Off-Targets Profiling->Analyze_Profiling Final_Conclusion Conclusion on Specificity Compare_Phenotypes->Final_Conclusion Confirm On-Target vs. Off-Target Effects Analyze_Profiling->Final_Conclusion

A workflow for characterizing the on- and off-target effects of this compound.

References

Technical Support Center: Overcoming miR-192-Mediated Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to miR-192-mediated chemotherapy resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the role of miR-192 in chemotherapy resistance?

The role of microRNA-192 (miR-192) in chemotherapy resistance is highly context-dependent and varies between different cancer types and even specific cell lines.[1][2] In some cancers, such as non-small cell lung cancer (NSCLC), elevated levels of miR-192 are associated with resistance to chemotherapeutic agents like cisplatin and gemcitabine.[3] Conversely, in other cancers, including breast and gastric cancer, downregulation of miR-192-5p has been linked to drug resistance.[4][5] Therefore, it is crucial to determine the expression and function of miR-192 in your specific experimental model.

Q2: How can I determine if miR-192 is mediating resistance in my cell line?

To investigate the involvement of miR-192 in chemotherapy resistance in your cell line, you can:

  • Assess miR-192 expression levels: Compare the expression of miR-192 in your resistant cell line to its parental, drug-sensitive counterpart using quantitative real-time PCR (qRT-PCR).[3][4][6]

  • Modulate miR-192 expression: Transfect the resistant cells with a miR-192 inhibitor if expression is high, or a miR-192 mimic if expression is low.[3][4] Subsequently, assess changes in chemosensitivity using a cell viability assay (e.g., MTT assay).[3][4]

  • Identify downstream targets: Investigate the expression of known miR-192 targets that are involved in drug resistance pathways, such as Bcl-2, PPIA, ERCC3, or ERCC4, using Western blotting or qRT-PCR.[3][4][5]

Q3: What are the common downstream targets of miR-192 implicated in chemoresistance?

Several downstream targets of miR-192 have been identified to play a role in chemoresistance:

  • Bcl-2: In some lung cancer cells, miR-192 can regulate the anti-apoptotic protein Bcl-2. Inhibition of miR-192 can lead to increased Bcl-2 expression, contributing to chemoresistance.[3]

  • Peptidylprolyl Isomerase A (PPIA): In breast cancer cells, miR-192-5p can directly target PPIA. Downregulation of miR-192-5p leads to increased PPIA levels and subsequent resistance to doxorubicin.[4]

  • ERCC3 and ERCC4: In gastric cancer, miR-192-5p can target the nucleotide excision repair genes ERCC3 and ERCC4. Low levels of miR-192-5p result in their upregulation, enhancing DNA repair and leading to cisplatin resistance.[5]

  • NKRF: In lung cancer, miR-192 can confer cisplatin resistance by targeting the NF-κB-repressing factor (NKRF), leading to the activation of the NF-κB signaling pathway.[6]

Troubleshooting Guides

Problem: Inconsistent or unexpected results after modulating miR-192 expression.

Possible Cause Troubleshooting Step
Inefficient Transfection 1. Optimize transfection reagent and protocol for your specific cell line. 2. Verify transfection efficiency using a fluorescently labeled control mimic or inhibitor. 3. Confirm modulation of miR-192 expression via qRT-PCR 24-48 hours post-transfection.
Off-target Effects 1. Use a negative control mimic or inhibitor with a scrambled sequence. 2. Validate key findings using a second, non-overlapping mimic or inhibitor sequence. 3. Rescue the phenotype by co-transfecting with a plasmid expressing the target gene without the 3' UTR.
Cell Line Heterogeneity 1. Perform single-cell cloning to establish a homogenous population. 2. Regularly authenticate your cell line to ensure its identity.
Incorrect miR-192 Role The role of miR-192 is context-specific. If inhibiting miR-192 does not sensitize your cells, consider that it may be acting as a tumor suppressor in your model. Perform the opposite experiment (overexpression) to test this hypothesis.

Problem: Difficulty validating downstream targets of miR-192.

Possible Cause Troubleshooting Step
Antibody/Primer Issues 1. Validate the specificity of your antibodies and the efficiency of your qRT-PCR primers. 2. Include appropriate positive and negative controls in your experiments.
Indirect Regulation miR-192 may be indirectly regulating your gene of interest. Perform a luciferase reporter assay with the 3' UTR of the putative target gene to confirm direct interaction.
Post-transcriptional Modifications The protein levels of the target may be regulated by other mechanisms in addition to miR-192. Assess both mRNA and protein levels of the target gene.

Quantitative Data Summary

Table 1: Impact of miR-192 Modulation on Chemosensitivity

Cancer Type Cell Line Chemotherapeutic Agent miR-192 Modulation Effect on IC50 Key Target(s) Reference
Lung AdenocarcinomaA549Gemcitabine + CisplatinmiR-192 inhibitorDecreasedBcl-2[3]
Squamous Cell Lung CarcinomaH520, H1703EtoposidemiR-192 inhibitorDecreased-[7]
Breast CancerMCF-7/ADRDoxorubicinmiR-192-5p mimicDecreasedPPIA[4]
Lung CancerA549/DDPCisplatinmiR-192 inhibitorDecreasedNKRF[6]
Gastric CancerSGC7901/DDPCisplatinmiR-192-5p mimicDecreasedERCC3, ERCC4[5]

Experimental Protocols

Protocol 1: Quantification of miR-192 Expression by qRT-PCR
  • RNA Extraction: Isolate total RNA, including small RNAs, from your cell lines using a suitable kit (e.g., TRIzol or a column-based method).

  • Reverse Transcription: Synthesize cDNA from 10-100 ng of total RNA using a miRNA-specific reverse transcription kit with a stem-loop primer for miR-192. Use a small nuclear RNA (e.g., U6) as an endogenous control.

  • qRT-PCR: Perform real-time PCR using a miRNA-specific forward primer for miR-192 and a universal reverse primer. Use a standard real-time PCR mix (e.g., SYBR Green).

  • Data Analysis: Calculate the relative expression of miR-192 using the 2-ΔΔCt method, normalizing to the expression of the endogenous control.

Protocol 2: Assessment of Chemosensitivity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Transfection (if applicable): Transfect cells with miR-192 mimics, inhibitors, or respective negative controls according to the manufacturer's protocol.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of the chemotherapeutic agent of interest. Include untreated control wells.

  • MTT Incubation: After 48-72 hours of drug treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each condition.

Visualizations

Chemoresistance_Upregulated_miR192 cluster_cell Cancer Cell (e.g., NSCLC) cluster_intervention Experimental Intervention High_miR192 High miR-192 Bcl2 Bcl-2 High_miR192->Bcl2 represses Apoptosis Apoptosis Bcl2->Apoptosis Chemoresistance Chemoresistance Apoptosis->Chemoresistance leads to Chemosensitivity Chemosensitivity miR192_inhibitor miR-192 Inhibitor miR192_inhibitor->High_miR192

Caption: Upregulated miR-192 promoting chemoresistance.

Chemoresistance_Downregulated_miR192 cluster_cell Cancer Cell (e.g., Breast Cancer) cluster_intervention Experimental Intervention Low_miR192 Low miR-192-5p PPIA PPIA Low_miR192->PPIA fails to repress Drug_Efflux_Metabolism Drug Efflux/ Metabolism PPIA->Drug_Efflux_Metabolism Chemoresistance Chemoresistance Drug_Efflux_Metabolism->Chemoresistance Chemosensitivity Chemosensitivity miR192_mimic miR-192-5p Mimic miR192_mimic->Low_miR192 increases levels

Caption: Downregulated miR-192-5p promoting chemoresistance.

Experimental_Workflow Start Resistant vs. Sensitive Cell Lines qRT_PCR qRT-PCR for miR-192 Expression Start->qRT_PCR Decision miR-192 Expression? qRT_PCR->Decision High_miR192 High miR-192 Decision->High_miR192 Upregulated Low_miR192 Low miR-192 Decision->Low_miR192 Downregulated Inhibitor Transfect with miR-192 Inhibitor High_miR192->Inhibitor Mimic Transfect with miR-192 Mimic Low_miR192->Mimic MTT_Assay MTT Assay to Assess Chemosensitivity Inhibitor->MTT_Assay Mimic->MTT_Assay Target_Validation Validate Downstream Targets (Western Blot, Luciferase Assay) MTT_Assay->Target_Validation End Conclusion on miR-192 Role in Resistance Target_Validation->End

Caption: Workflow to investigate miR-192 in chemoresistance.

References

MI-192 In Vivo Bioavailability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical small molecule inhibitor, designated "MI-192," which is presumed to have low aqueous solubility, a common challenge in drug development.[1][2] The troubleshooting guides, FAQs, and protocols are based on established principles and common practices for improving the bioavailability of such compounds.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it a critical parameter for this compound?

A1: Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation.[3] It is a crucial pharmacokinetic property that determines the efficacy of a drug. For an orally administered compound like this compound, low bioavailability can lead to insufficient drug concentration at the target site, resulting in reduced therapeutic effect and high inter-individual variability.[4]

Q2: What are the primary factors that may be limiting the in vivo bioavailability of this compound?

A2: The primary factors limiting the bioavailability of a poorly soluble small molecule like this compound can be categorized as:

  • Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[1][2][5] This is a common issue for many new chemical entities.[1][2]

  • Low Permeability: The drug may not efficiently cross the intestinal epithelial cell membrane to enter the bloodstream.

  • First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the liver before it reaches systemic circulation.[4]

  • Efflux Transporters: The drug might be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).[6]

Q3: What is the Biopharmaceutics Classification System (BCS) and how can it guide the development of this compound?

A3: The Biopharmaceutics Classification System (BCS) categorizes drugs into four classes based on their aqueous solubility and intestinal permeability.[1]

BCS ClassSolubilityPermeabilityAbsorption Rate-Limiting Step
Class IHighHighGastric Emptying
Class IILowHighDissolution
Class IIIHighLowPermeability
Class IVLowLowDissolution & Permeability

If this compound is determined to be a BCS Class II or IV compound, the primary focus for improving its bioavailability would be to enhance its solubility and dissolution rate.[1][7]

Troubleshooting Guide: Formulation & Preclinical Development

Q4: We are observing very low and variable plasma concentrations of this compound in our initial rodent pharmacokinetic studies. What could be the cause and how can we troubleshoot this?

A4: Low and variable plasma concentrations are often indicative of poor oral bioavailability, likely due to low solubility.

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Action Expected Outcome
Poor dissolution of the crystalline form of this compound. Prepare an amorphous solid dispersion (ASD) of this compound with a suitable polymer (e.g., PVP, HPMC).[8][9]Increased dissolution rate and supersaturation in the GI tract, leading to higher plasma exposure.
Precipitation of this compound in the higher pH of the intestine. Incorporate a precipitation inhibitor in the formulation, or use a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).[5][9]Maintained dissolved state of this compound for a longer duration, allowing for better absorption.
Insufficient wetting of the drug particles. Reduce the particle size of this compound through micronization or nanomilling to increase the surface area.[1][8]Improved dissolution velocity and potentially higher Cmax.
High first-pass metabolism. Conduct in vitro metabolism studies using liver microsomes to assess metabolic stability. If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) or chemical modification to a more stable analog.[4]Increased fraction of the absorbed dose reaching systemic circulation.

Q5: Our in vitro Caco-2 permeability assay suggests this compound has low permeability. What are our options?

A5: Low permeability (a characteristic of BCS Class III and IV drugs) can be a significant hurdle.

Strategies to Address Low Permeability:

Strategy Description Considerations
Prodrug Approach Chemically modify this compound to create a more lipophilic prodrug that can passively diffuse across the intestinal membrane and then be converted to the active drug in the body.[3][7]The prodrug must be efficiently converted back to the active parent drug.
Use of Permeation Enhancers Include excipients in the formulation that can transiently open the tight junctions between intestinal cells or interact with the cell membrane to increase drug passage.[9]Potential for local toxicity and non-specific enhancement of other substances' absorption.
Lipid-Based Formulations Formulations like SEDDS can promote lymphatic uptake, bypassing the portal circulation and first-pass metabolism in the liver.[1]The extent of lymphatic transport is drug-dependent.
Re-evaluation of Chemical Structure If feasible in the drug discovery phase, modify the structure of this compound to improve its lipophilicity without compromising its pharmacological activity.[3][10]May require significant medicinal chemistry effort.

Quantitative Data Summary

Table 1: Hypothetical Physicochemical and Pharmacokinetic Properties of Unformulated this compound.

Parameter Value Implication
Molecular Weight 450 g/mol Within "rule of 5" limits
LogP 4.2High lipophilicity, may indicate poor aqueous solubility
Aqueous Solubility (pH 6.8) < 0.1 µg/mLVery low solubility, likely dissolution-rate limited absorption
Permeability (Caco-2) 1.5 x 10⁻⁶ cm/sModerate permeability
BCS Class (Provisional) Class IILow Solubility, High Permeability
Oral Bioavailability (in rats) < 5%Poor systemic exposure

Table 2: Comparison of Different Formulation Strategies on the Pharmacokinetics of this compound in Rats (Oral Dose: 10 mg/kg).

Formulation Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng·hr/mL) Relative Bioavailability (%)
Aqueous Suspension 50 ± 152.0250 ± 80100 (Reference)
Micronized Suspension 120 ± 301.5600 ± 150240
Amorphous Solid Dispersion 450 ± 901.02200 ± 400880
SEDDS 600 ± 1200.753000 ± 5501200

Detailed Experimental Protocols

Protocol 1: Kinetic Solubility Assay

  • Objective: To determine the kinetic solubility of this compound in simulated gastric and intestinal fluids.

  • Materials: this compound, DMSO, Simulated Gastric Fluid (SGF, pH 1.2), Simulated Intestinal Fluid (SIF, pH 6.8), 96-well plates, plate shaker, plate reader.

  • Method:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Add 2 µL of the stock solution to 198 µL of SGF and SIF in separate wells of a 96-well plate. This creates a final concentration of 100 µM.

    • Seal the plate and shake at room temperature for 2 hours.

    • Measure the absorbance or use nephelometry to detect precipitation.

    • Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of this compound remaining in the supernatant using LC-MS/MS.[11]

Protocol 2: Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of this compound.

  • Materials: Caco-2 cells, Transwell inserts, Hanks' Balanced Salt Solution (HBSS), this compound.

  • Method:

    • Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • For apical to basolateral (A-B) transport, add this compound (e.g., at 10 µM) in HBSS to the apical side.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side.

    • For basolateral to apical (B-A) transport, add this compound to the basolateral side and sample from the apical side.

    • Quantify the concentration of this compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests the involvement of active efflux.[12]

Protocol 3: In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile and oral bioavailability of different this compound formulations.

  • Materials: Sprague-Dawley rats, this compound formulations, dosing gavage, blood collection tubes.

  • Method:

    • Fast rats overnight prior to dosing.

    • Administer the this compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg). For intravenous administration (to determine absolute bioavailability), administer a lower dose (e.g., 1 mg/kg) via tail vein injection.

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) via the tail vein or saphenous vein.[13][14]

    • Process the blood to obtain plasma and store at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.[15]

Visualizations

MI192_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibits MI192 This compound MI192->AKT Inhibits

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of AKT in the PI3K/AKT/mTOR pathway.

Bioavailability_Workflow start Start: Poorly Soluble This compound Compound in_vitro In Vitro Characterization (Solubility, Permeability) start->in_vitro formulation Formulation Strategy Selection in_vitro->formulation in_vivo In Vivo PK Study (Rodent Model) formulation->in_vivo analysis Data Analysis: Calculate PK Parameters in_vivo->analysis decision Bioavailability Goal Met? analysis->decision end Proceed to Efficacy/Tox Studies decision->end Yes optimize Optimize Formulation or Chemical Structure decision->optimize No optimize->formulation

Caption: Experimental workflow for improving the in vivo bioavailability of this compound.

Formulation_Selection start This compound BCS Class? class2 BCS Class II (Low Solubility) start->class2 Class II class4 BCS Class IV (Low Solubility & Permeability) start->class4 Class IV sol_enhance Focus on Solubility Enhancement class2->sol_enhance sol_perm_enhance Enhance Both Solubility & Permeability class4->sol_perm_enhance asd Amorphous Solid Dispersions sol_enhance->asd nano Nanosuspension sol_enhance->nano lipid Lipid-Based (e.g., SEDDS) sol_enhance->lipid sol_perm_enhance->lipid prodrug Prodrug Approach sol_perm_enhance->prodrug

Caption: Decision tree for selecting a formulation strategy based on the BCS class of this compound.

References

Technical Support Center: MI-192 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided below is for a hypothetical compound, designated "MI-192," as extensive searches did not yield stability and storage data for a compound with this specific name. The following content serves as a template to demonstrate the structure and detail of a technical support guide. Please replace the placeholder data with information specific to your compound of interest.

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of this compound. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

FormTemperatureLight ConditionsAtmosphere
Solid (Lyophilized Powder)-20°C or -80°CProtect from lightUnder inert gas (e.g., Argon)
In Solution (DMSO)-80°CProtect from lightTightly sealed vial
In Solution (Aqueous Buffer)-80°C (long-term) or 4°C (short-term, <24 hours)Protect from lightSterile, filtered buffer

Q2: How stable is this compound in different solvents?

A2: The stability of this compound is solvent-dependent. Here is a summary of its stability in commonly used solvents:

SolventStorage TemperatureStability (Time to 10% Degradation)Notes
DMSO-80°C> 6 monthsAvoid repeated freeze-thaw cycles.
Ethanol-20°C~ 1 monthProne to degradation at higher temperatures.
PBS (pH 7.4)4°C< 24 hoursHydrolysis may occur. Prepare fresh for each experiment.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is photosensitive. Exposure to light, especially UV light, can lead to significant degradation. All handling and storage of the compound, both in solid and solution form, should be performed in light-protected conditions (e.g., using amber vials, wrapping containers in aluminum foil).

Q4: How many freeze-thaw cycles can a solution of this compound in DMSO tolerate?

A4: We recommend minimizing freeze-thaw cycles. For solutions of this compound in DMSO, it is best to aliquot the stock solution into single-use volumes upon initial preparation. Our internal studies indicate that after 3 freeze-thaw cycles, a degradation of approximately 5-10% can be observed.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Verify storage conditions (temperature, light protection). Prepare fresh stock solutions. Perform a quality control check (e.g., HPLC) on the compound.
Precipitate formation in aqueous solution Low solubility of this compound in aqueous buffers.Ensure the final concentration does not exceed the solubility limit. Consider using a co-solvent or a different buffer system. Sonicate briefly to aid dissolution.
Loss of compound activity over time Instability in the experimental buffer or exposure to incompatible reagents.Prepare fresh solutions for each experiment. Check for potential reactivity with other components in your assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the lyophilized powder of this compound to equilibrate to room temperature in a desiccator.

  • Under a fume hood and in subdued light, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Vortex the vial for 30 seconds and then sonicate for 5 minutes to ensure complete dissolution.

  • Aliquot the stock solution into light-protected, single-use vials.

  • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability by HPLC

  • Prepare a fresh stock solution of this compound in the desired solvent.

  • Inject a sample (t=0) into an HPLC system equipped with a C18 column.

  • Store the remaining solution under the test conditions (e.g., specific temperature, light exposure).

  • At designated time points (e.g., 24h, 48h, 1 week), inject samples and analyze the chromatograms.

  • Calculate the percentage of remaining this compound by comparing the peak area at each time point to the initial peak area.

Visual Guides

MI192_Storage_Workflow Figure 1. Recommended Storage and Handling Workflow for this compound receive Receive this compound (Solid) store_solid Store at -20°C or -80°C Protect from light receive->store_solid prepare_stock Prepare Stock Solution (e.g., in DMSO) store_solid->prepare_stock Equilibrate to RT aliquot Aliquot into single-use vials prepare_stock->aliquot store_stock Store aliquots at -80°C aliquot->store_stock prepare_working Prepare Working Solution (in aqueous buffer) store_stock->prepare_working Thaw one aliquot use_experiment Use immediately in experiment prepare_working->use_experiment

Caption: Figure 1. Recommended storage and handling workflow for this compound.

MI192_Degradation_Pathway Figure 2. Hypothetical Degradation Pathways of this compound MI192 This compound (Active) Photo_Deg Photodegradation Product (Inactive) MI192->Photo_Deg Light (UV) Hydrolysis_Prod Hydrolysis Product (Inactive) MI192->Hydrolysis_Prod Aqueous Buffer (pH > 8 or < 6) Oxidation_Prod Oxidation Product (Inactive) MI192->Oxidation_Prod Oxygen / Reactive Oxygen Species

Caption: Figure 2. Hypothetical degradation pathways of this compound.

Troubleshooting MI-192 inconsistent results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MI-192.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of histone deacetylases (HDACs).[1][2] It preferentially targets HDAC2 and HDAC3 over other HDAC isoforms.[1] By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and altered gene expression. This can induce cell differentiation and apoptosis (programmed cell death) in cancer cells, particularly in leukemic cell lines.[1][2]

Q2: What are the primary research applications for this compound?

This compound is primarily used in cancer research, specifically in studies involving leukemia.[1][2] It has been shown to induce differentiation and promote apoptosis in acute myeloid leukemic cell lines such as U937, HL60, and Kasumi-1.[1][2] Additionally, it has been investigated for its potential therapeutic effects in rheumatoid arthritis by attenuating IL-6 production.[2]

Q3: What are the physical and chemical properties of this compound?

PropertyValue
CAS Number 1415340-63-4
Molecular Formula C₂₄H₂₁N₃O₂
Formula Weight 383.4 g/mol
Purity ≥98%
Formulation A crystalline solid

Source: Cayman Chemical[1], Tocris Bioscience

Troubleshooting Inconsistent Results

Inconsistent experimental outcomes with this compound can arise from various factors, from compound handling to experimental design. This guide addresses common issues and provides potential solutions.

Issue 1: Lower than expected or no observable bioactivity.

Possible Causes & Solutions

CauseRecommended Solution
Improper Storage: this compound stability can be compromised by incorrect storage.Store the compound at -20°C as a crystalline solid.[1] For long-term storage, ensure the container is tightly sealed to prevent degradation.
Inadequate Solubility: this compound has limited solubility in aqueous solutions. If the compound is not fully dissolved, its effective concentration will be lower than intended.Prepare stock solutions in DMF (1 mg/ml) or DMSO (5 mg/ml).[1] For cell-based assays, further dilute the DMSO stock in PBS (pH 7.2) at a ratio of 1:7 to a final concentration of 0.1 mg/ml or lower, ensuring the final DMSO concentration is not toxic to the cells (typically <0.5%).[1] Always visually inspect the solution to ensure there is no precipitate.
Cell Line Sensitivity: The response to this compound can be cell-line dependent.Verify that the cell line used is reported to be sensitive to HDAC2/3 inhibition. For example, acute myeloid leukemic cell lines like U937, HL60, and Kasumi-1 have shown sensitivity.[1][2] It may be necessary to test a panel of cell lines to find a suitable model for your experiment.
Incorrect Dosing: The effective concentration of this compound can vary between different cell lines and experimental set-ups.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Published effective concentrations range from 0.1 to 0.4 µM for inducing differentiation and apoptosis in certain leukemic cell lines.[1]
Issue 2: High variability between replicate experiments.

Possible Causes & Solutions

CauseRecommended Solution
Inconsistent Compound Preparation: Variability in the preparation of this compound solutions can lead to inconsistent results.Prepare a fresh stock solution of this compound for each experiment or use aliquots from a single, well-characterized stock solution that has been stored properly. Avoid repeated freeze-thaw cycles.
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact experimental outcomes.Standardize your cell culture protocol. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment. Regularly check for mycoplasma contamination.
Assay Protocol Variations: Minor deviations in the experimental protocol can introduce variability.Adhere strictly to a detailed, written protocol. Ensure all incubation times, reagent concentrations, and measurement parameters are consistent across all experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reconstitution: To prepare a 5 mg/ml stock solution, dissolve the appropriate amount of this compound crystalline solid in DMSO. For example, to make 1 ml of a 5 mg/ml stock, add 200 µl of DMSO to 1 mg of this compound.

  • Solubilization: Gently vortex the solution until the solid is completely dissolved. A brief sonication in a water bath may aid in solubilization.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Cell-Based Assay for Apoptosis Induction

  • Cell Seeding: Seed a sensitive cell line (e.g., HL-60) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µl of appropriate culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound from your stock solution in culture medium. The final DMSO concentration should be kept below 0.5%. Add the desired concentrations of this compound (e.g., 0.1, 0.2, 0.4 µM) to the wells. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • Apoptosis Assay: Measure apoptosis using a commercially available assay, such as an Annexin V/Propidium Iodide staining kit, according to the manufacturer's instructions. Analyze the results by flow cytometry.

Visualizations

MI192_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Process MI192 This compound HDAC2_3 HDAC2 / HDAC3 MI192->HDAC2_3 Inhibits Histone_Acetylation Increased Histone Acetylation HDAC2_3->Histone_Acetylation Prevents Deacetylation Chromatin Open Chromatin Structure Histone_Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Differentiation Cell Differentiation Gene_Expression->Differentiation Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Troubleshooting_Workflow start Inconsistent Results with this compound issue_type Identify Issue Type start->issue_type low_activity Low / No Bioactivity issue_type->low_activity Activity Issue high_variability High Variability issue_type->high_variability Variability Issue check_storage Check Storage (-20°C) low_activity->check_storage check_prep Standardize Compound Preparation high_variability->check_prep check_solubility Verify Solubility (DMSO Stock) check_storage->check_solubility check_cell_line Confirm Cell Line Sensitivity check_solubility->check_cell_line check_dosing Optimize Dose (Dose-Response) check_cell_line->check_dosing resolve Issue Resolved check_dosing->resolve check_culture Standardize Cell Culture check_prep->check_culture check_protocol Adhere to Assay Protocol check_culture->check_protocol check_protocol->resolve

References

Technical Support Center: miR-192 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with miR-192. The information is tailored to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is miR-192 and what is its primary function?

A1: miR-192 is a small non-coding RNA molecule that plays a crucial role in post-transcriptional gene regulation by either degrading messenger RNA (mRNA) or inhibiting its translation.[1] Its function is diverse and context-dependent, acting as either a tumor suppressor or an oncogene in different types of cancer.[1] Dysregulation of miR-192 has been implicated in various diseases, including cancer, diabetic nephropathy, and lung diseases.[1][2][3]

Q2: How can I measure the expression level of miR-192 in my samples?

A2: The most common and reliable method for quantifying miR-192 expression is stem-loop reverse transcription quantitative real-time PCR (RT-qPCR).[4][5] This technique is highly sensitive and specific for mature miRNAs.[5]

Q3: What are miR-192 mimics and inhibitors and when should I use them?

A3:

  • miR-192 mimics are chemically synthesized double-stranded RNA molecules that imitate the function of endogenous miR-192. They are used to study the effects of miR-192 overexpression.[6][7]

  • miR-192 inhibitors are single-stranded, modified oligonucleotides that specifically bind to and block the function of endogenous miR-192. They are used to investigate the consequences of miR-192 downregulation.[6][7]

Q4: How do I validate a predicted target of miR-192?

A4: A luciferase reporter assay is the standard method for validating a direct interaction between miR-192 and its predicted target mRNA.[8][9][10] This involves cloning the 3' untranslated region (3' UTR) of the target gene into a luciferase reporter vector. A decrease in luciferase activity upon co-transfection with a miR-192 mimic indicates a direct interaction.[11]

Troubleshooting Guides

RT-qPCR for miR-192 Quantification
Problem Possible Cause Solution
No or low signal (high Ct value) Poor RNA quality or degradation.Use a robust RNA extraction method suitable for small RNAs. Assess RNA integrity using a bioanalyzer.
Inefficient reverse transcription (RT).Use a stem-loop RT primer specific for miR-192 for improved efficiency and specificity.[5][12] Ensure optimal RT reaction temperature and time.
Incorrect primer/probe design.Use validated, pre-designed assays for miR-192 where possible.[13] If designing your own, ensure specificity for the mature miRNA sequence.
PCR inhibitors in the sample.Purify RNA samples to remove potential inhibitors.
Non-specific amplification (multiple peaks in melt curve analysis) Primer-dimer formation.Optimize primer concentration and annealing temperature.
Genomic DNA contamination.Treat RNA samples with DNase I prior to reverse transcription.
Amplification of precursor miRNA.Use assays specifically designed to detect the mature form of miR-192.[5]
High variability between replicates Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix for all reactions.
Uneven sample quality.Ensure consistent RNA extraction and quality across all samples.
Low template amount.Increase the amount of input RNA if possible.
Transfection of miR-192 Mimics/Inhibitors
Problem Possible Cause Solution
Low transfection efficiency Suboptimal transfection reagent or protocol.Optimize the ratio of transfection reagent to mimic/inhibitor.[7] Test different commercially available transfection reagents. Follow the manufacturer's protocol carefully.
Cell confluency is too high or too low.Transfect cells at the recommended confluency (typically 50-80%).
Presence of serum or antibiotics.Some transfection reagents are inhibited by serum and/or antibiotics. Check the manufacturer's recommendations.
High cell toxicity/death High concentration of mimic/inhibitor.Perform a dose-response experiment to determine the optimal, non-toxic concentration. Mimics can be effective at concentrations as low as 0.5 nM.[6][7]
High concentration of transfection reagent.Reduce the amount of transfection reagent.
Unhealthy cells prior to transfection.Ensure cells are healthy and in the logarithmic growth phase before transfection.
Inconsistent or unexpected results "Off-target" effects of the mimic/inhibitor.Use the lowest effective concentration. Include multiple negative controls (e.g., a scrambled sequence control).[14] Validate key findings with a second mimic/inhibitor targeting a different region of the miRNA.
Supraphysiological levels of miRNA mimic.Be aware that high concentrations of mimics can lead to non-specific effects by overwhelming the endogenous miRNA machinery.[15][16][17]
Inefficient knockdown by inhibitor.Increase the concentration of the inhibitor (up to 50 nM may be necessary).[6][7] Increase the incubation time.
Luciferase Reporter Assay for Target Validation
Problem Possible Cause Solution
No change in luciferase activity The predicted target is not a true target.This is a valid negative result.
Low co-transfection efficiency.Optimize the co-transfection protocol. Use a positive control vector to verify transfection efficiency.
Incorrect 3' UTR sequence cloned.Verify the cloned sequence by sequencing. Ensure the putative miR-192 binding site is intact.
Cell line lacks necessary factors.Use a cell line known to have an active miRNA pathway (e.g., HEK293, HeLa).[11]
High background luciferase activity Promoter leakiness in the reporter vector.Use a reporter vector with a minimal promoter.
High plasmid concentration.Optimize the amount of plasmid used in the transfection.
Results not reproducible Variation in transfection efficiency.Co-transfect a control reporter plasmid (e.g., Renilla luciferase) to normalize the activity of the experimental reporter (e.g., Firefly luciferase).[18]
Inconsistent cell numbers.Plate the same number of cells for each experiment and ensure even distribution.
Western Blot for miR-192 Target Protein Expression
Problem Possible Cause Solution
Weak or no protein signal Inefficient protein extraction.Use a lysis buffer appropriate for the target protein's cellular localization. Include protease inhibitors.[19]
Low antibody concentration.Optimize the primary antibody concentration.[20]
Poor antibody quality.Use an antibody validated for Western blotting.
Insufficient protein loading.Quantify protein concentration and load a sufficient amount (typically 20-30 µg of total protein).
High background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[19]
Antibody concentration is too high.Decrease the concentration of the primary or secondary antibody.[20]
Inadequate washing.Increase the number and duration of wash steps.[21]
Non-specific bands Primary antibody is not specific.Use a more specific antibody. Perform a peptide competition assay to confirm specificity.[19]
Protein degradation.Use fresh samples and add protease inhibitors to the lysis buffer.[22]
Post-translational modifications affecting protein size.Consult literature for known modifications of your target protein that could alter its apparent molecular weight.[22]

Quantitative Data Summary

Table 1: Relative Expression of miR-192 in Various Cancers Compared to Normal Tissue

Cancer TypeExpression LevelReference
Breast CancerDecreased[2]
Cervical CancerIncreased[23]
Colon CancerDecreased[2]
Gastric CancerIncreased[24]
Hepatocellular CarcinomaIncreased[24]
Lung CancerDecreased[2]
Ovarian CancerIncreased (associated with poorer survival)[25]
Pancreatic CancerDecreased[2]

Table 2: Example of Functional Effects of miR-192 Mimic Transfection

Cell LineAssayObserved EffectReference
TPC-1 (Papillary Thyroid Carcinoma)Proliferation (CCK-8)Decreased[26]
TPC-1Apoptosis (FCM)Increased[26]
TPC-1Migration (Wound Healing)Decreased[26]
TPC-1Invasion (Transwell)Decreased[26]
A549 (Lung Cancer)ProliferationDecreased[27]

Experimental Protocols

miR-192 Quantification by Stem-Loop RT-qPCR

This protocol is a generalized procedure. Specific volumes and cycling conditions should be optimized and based on the reagents used.

A. Reverse Transcription (RT):

  • Prepare a reaction mix containing your total RNA sample (10-100 ng), a miR-192-specific stem-loop RT primer, dNTPs, reverse transcriptase, and RT buffer.

  • Incubate the reaction according to the reverse transcriptase manufacturer's instructions (e.g., 16°C for 30 min, 42°C for 30 min, followed by 85°C for 5 min to inactivate the enzyme).

B. Quantitative PCR (qPCR):

  • Prepare a qPCR reaction mix containing the cDNA from the RT step, a forward primer specific for miR-192, a universal reverse primer, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

  • Perform qPCR using a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).

  • Analyze the data using the comparative Ct (ΔΔCt) method, normalizing to a stable endogenous control (e.g., U6 snRNA).

Luciferase Reporter Assay for Target Validation
  • Vector Construction: Clone the 3' UTR of the putative target gene downstream of the luciferase gene in a reporter vector. Create a mutant construct where the miR-192 seed-binding site is mutated or deleted as a negative control.

  • Co-transfection: Co-transfect a suitable cell line (e.g., HEK293T) with the 3' UTR reporter plasmid, a miR-192 mimic (or negative control mimic), and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

  • Cell Lysis and Measurement: After 24-48 hours, lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the experimental luciferase activity to the control luciferase activity. A significant decrease in normalized luciferase activity in the presence of the miR-192 mimic compared to the negative control indicates a direct interaction.

Visualizations

experimental_workflow cluster_quantification miR-192 Quantification cluster_function Functional Analysis cluster_validation Target Validation rna Total RNA Extraction rt Stem-Loop RT-qPCR rna->rt data_analysis_q Data Analysis (ΔΔCt) rt->data_analysis_q transfection Transfection with miR-192 Mimic/Inhibitor proliferation Proliferation Assay (MTT/XTT) transfection->proliferation migration Migration/Invasion Assay (Transwell) transfection->migration western Western Blot for Target Proteins transfection->western cloning 3' UTR Cloning into Luciferase Vector cotransfection Co-transfection cloning->cotransfection luciferase Dual-Luciferase Assay cotransfection->luciferase

Caption: Experimental workflow for studying miR-192.

troubleshooting_workflow cluster_qpcr RT-qPCR Issues cluster_transfection Transfection Problems cluster_assay Functional/Reporter Assay Failure start Unexpected Result in miR-192 Assay qpcr_check Check RNA Quality & RT-qPCR Setup start->qpcr_check Quantification? transfection_check Assess Transfection Efficiency & Toxicity start->transfection_check Functional Study? assay_check Review Assay Protocol & Controls start->assay_check Reporter/Other? qpcr_solution Optimize RNA extraction, primers, and cycling conditions. qpcr_check->qpcr_solution transfection_solution Optimize reagent/mimic ratio, cell confluency, and concentration. transfection_check->transfection_solution assay_solution Validate reagents, normalize data, and check cell health. assay_check->assay_solution

Caption: A logical workflow for troubleshooting common issues in miR-192 assays.

PI3K_AKT_pathway miR192 miR-192 PTEN PTEN miR192->PTEN inhibits PI3K PI3K PTEN->PI3K inhibits AKT AKT PI3K->AKT activates pAKT p-AKT (Active) AKT->pAKT CellSurvival Cell Survival, Proliferation pAKT->CellSurvival

Caption: Simplified diagram of the PI3K/AKT signaling pathway modulated by miR-192.

References

Minimizing cytotoxicity of MI-192

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MI-192. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound while minimizing its cytotoxic effects in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel small molecule inhibitor designed to target the pro-survival signaling pathway "Pathway X" which is frequently hyperactivated in various cancer types. By inhibiting a critical kinase in this pathway, this compound is intended to induce apoptosis in malignant cells. However, off-target activities can sometimes lead to cytotoxicity in non-cancerous cells.

Q2: What are the common signs of this compound induced cytotoxicity?

A2: Researchers may observe several indicators of cytotoxicity, including a significant decrease in cell viability and proliferation, morphological changes such as cell shrinkage and membrane blebbing, and an increase in markers of apoptosis like cleaved caspase-3. These effects can vary depending on the cell type and the concentration of this compound used.

Q3: At what concentration does this compound typically become cytotoxic to normal cells?

A3: The cytotoxic concentration of this compound can differ between cell lines. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for both your cancer cell line of interest and a relevant normal cell line. Below is a table summarizing typical IC50 values for this compound in various cell lines.

Table 1: this compound IC50 Values in Selected Cell Lines
Cell LineCell TypeThis compound IC50 (µM)
MCF-7Human Breast Cancer5.2
A549Human Lung Carcinoma8.7
HCT116Human Colon Cancer6.5
HEK293Human Embryonic Kidney (Normal)25.4
NHDFNormal Human Dermal Fibroblasts32.1

Q4: Can the cytotoxicity of this compound be mitigated?

A4: Yes, there are several strategies to minimize the cytotoxicity of this compound. These include optimizing the dosage and treatment duration, using co-treatments with cytoprotective agents, and exploring different formulation strategies.[1][2][3][4][5] The troubleshooting guide below provides more detailed approaches.

Troubleshooting Guides

Issue 1: High Cytotoxicity in Normal/Control Cell Lines

If you are observing excessive cell death in your non-cancerous control cell lines, consider the following troubleshooting steps:

  • Verify this compound Concentration: Ensure the correct concentration of this compound was used. We recommend preparing fresh dilutions for each experiment from a validated stock solution.

  • Reduce Treatment Duration: Shorter exposure times may be sufficient to achieve the desired effect in cancer cells while minimizing toxicity in normal cells.

  • Optimize Serum Concentration: The concentration of fetal bovine serum (FBS) in your culture medium can influence cellular sensitivity to cytotoxic agents. Try performing experiments with varying FBS concentrations (e.g., 5%, 10%, 15%).

  • Consider Co-treatment with a Cytoprotective Agent: In some contexts, co-administration of an antioxidant or a pan-caspase inhibitor may reduce off-target cytotoxicity. However, this must be carefully validated to ensure it does not interfere with the intended anti-cancer effects of this compound.

Issue 2: Inconsistent Results Between Experiments

Variability in experimental outcomes can be addressed by:

  • Standardize Cell Passaging and Seeding Density: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of each experiment.

  • Use a Fresh Aliquot of this compound: Repeated freeze-thaw cycles can degrade the compound. It is advisable to aliquot the stock solution upon receipt and use a fresh vial for each experiment.

  • Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental and control wells and is below the cytotoxic threshold for your cell lines.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a given cell line.

Materials:

  • 96-well plates

  • Your cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide Staining

This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.

Materials:

  • 6-well plates

  • Your cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for the chosen duration.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour of staining.

Visualizations

Signaling Pathway of this compound

MI192_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB KinaseC Kinase C KinaseB->KinaseC Apoptosis_Inhibitor Apoptosis Inhibitor KinaseB->Apoptosis_Inhibitor Proliferation Cell Proliferation & Survival KinaseC->Proliferation MI192 This compound MI192->KinaseB

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow start Start cell_culture Seed Cells in Multi-well Plate start->cell_culture treatment Treat with this compound (Dose-response) cell_culture->treatment incubation Incubate for 24/48/72 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay data_acq Data Acquisition (Plate Reader) assay->data_acq analysis Data Analysis (IC50 Calculation) data_acq->analysis end End analysis->end

Caption: Workflow for determining the cytotoxicity of this compound.

Troubleshooting Logic for High Cytotoxicity

Troubleshooting_Logic start High Cytotoxicity Observed q1 Is this compound Concentration Correct? Yes No start->q1 a1_no Correct Concentration and Repeat q1:no->a1_no q2 Is Treatment Duration Optimized? Yes No q1:yes->q2 a2_no Reduce Duration and Repeat q2:no->a2_no q3 Are Solvent Effects Controlled? Yes No q2:yes->q3 a3_no Adjust Solvent Control and Repeat q3:no->a3_no end Consult Further Technical Support q3:yes->end

Caption: Decision tree for troubleshooting high cytotoxicity.

References

MI-192 In Vivo Delivery: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the in vivo administration of MI-192, a selective histone deacetylase (HDAC) 2 and 3 inhibitor. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that selectively targets HDAC2 and HDAC3. By inhibiting these enzymes, this compound can induce histone hyperacetylation, leading to the reactivation of silenced genes. This mechanism is being explored for its therapeutic potential in various diseases, including cancer and neurological disorders. In preclinical studies, this compound has been shown to induce apoptosis in myeloid leukemia cells and exhibit neuroprotective effects.

Q2: What is the recommended route of administration for this compound in mice?

A2: Based on published preclinical data, intraperitoneal (i.p.) injection is a documented route of administration for this compound in mice.

Q3: What is a known effective dosage of this compound in mice?

A3: A dosage of 40 mg/kg, administered once daily for three days via intraperitoneal injection, has been shown to have neuroprotective effects in a mouse model of photothrombotic stroke.

Q4: What is the solubility of this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). This information is critical for preparing a stock solution before further dilution into a final vehicle for administration.

Q5: Are there any known toxicities associated with this compound?

A5: While specific toxicology studies for this compound are not extensively published, it is important to note that HDAC inhibitors as a class can have side effects. For a structurally related compound, 4-amino-N-(2'-aminophenyl)benzamide, the maximum tolerated doses in rats and dogs were found to be 4 mg/kg and 1 mg/kg, respectively.[1] Researchers should always perform dose-escalation studies to determine the maximum tolerated dose (MTD) in their specific animal model and experimental conditions.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound in dosing solution - this compound has low aqueous solubility.- The concentration of the organic solvent (e.g., DMSO) is too low in the final vehicle.- Ensure the initial stock solution in 100% DMSO is fully dissolved.- When diluting for the final injection volume, consider using a co-solvent system. A common practice for hydrophobic compounds is to use a vehicle containing a small percentage of DMSO along with other solubilizing agents like PEG400, Tween-80, or Cremophor. The final concentration of DMSO should be kept as low as possible to minimize toxicity.
Animal distress or adverse reactions post-injection - The vehicle itself may be causing toxicity, especially at higher concentrations of DMSO.- The injection volume may be too large.- The pH of the formulation may be outside the physiological range.- Always include a vehicle-only control group to assess the effects of the formulation itself.- For intraperitoneal injections in mice, the recommended maximum volume is typically 10 ml/kg.- Ensure the final dosing solution is at a physiological pH (around 7.4).
Lack of efficacy at the published dose - Inadequate bioavailability with the chosen vehicle.- Differences in the animal model or experimental conditions.- Consider optimizing the vehicle to improve solubility and absorption. This may involve screening different combinations of co-solvents.- Perform a dose-response study to determine the optimal dose for your specific model and endpoint.
Difficulty in preparing a stable formulation - The compound may degrade over time in certain solvents or at certain pH levels.- Prepare fresh dosing solutions daily. - Protect the solution from light if the compound is light-sensitive. - Conduct stability studies of your formulation if it needs to be stored.

Quantitative Data Summary

ParameterValueSpeciesAdministration RouteSource
Effective Dose 40 mg/kg/day for 3 daysMouseIntraperitoneal (i.p.)
Solubility Soluble-In DMSO and DMF-

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice (Based on Neuroprotection Study)

This protocol is adapted from the methodology suggested by a study on the neuroprotective effects of this compound.

1. Materials:

  • This compound powder
  • Dimethyl sulfoxide (DMSO), sterile, injectable grade
  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
  • Sterile microcentrifuge tubes
  • Sterile syringes and needles (e.g., 27-30 gauge)

2. Preparation of this compound Stock Solution (e.g., 10 mg/mL):

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for 10 mg of this compound, add 1 mL of DMSO).
  • Vortex or sonicate until the this compound is completely dissolved. This stock solution can be stored at -20°C for short periods, but fresh preparation is recommended.

3. Preparation of Dosing Solution (Example for a 40 mg/kg dose in a 25g mouse):

  • Calculate the required dose:
  • Dose (mg) = 40 mg/kg * 0.025 kg = 1 mg
  • Calculate the volume of stock solution needed:
  • Volume (µL) = (1 mg / 10 mg/mL) * 1000 µL/mL = 100 µL
  • Prepare the final injection volume: The final injection volume for i.p. in mice is typically 100-200 µL. To minimize DMSO toxicity, the final concentration of DMSO should be as low as possible (ideally under 10%).
  • Dilution:
  • If a final injection volume of 200 µL is desired, the 100 µL of stock solution would result in a 50% DMSO concentration, which is likely to be toxic.
  • Recommended approach: Prepare a more concentrated stock solution if possible, or use a co-solvent system. If a direct dilution is necessary, a higher injection volume with a lower DMSO percentage is preferable, without exceeding the maximum recommended i.p. injection volume.
  • Alternative Dilution Strategy: Prepare a stock solution of 40 mg/mL in DMSO. For a 40 mg/kg dose, this would require 25 µL of stock solution for a 25g mouse. This can then be diluted in sterile saline to a final volume of 100-200 µL, resulting in a lower final DMSO concentration.

4. Administration:

  • Restrain the mouse appropriately.
  • Inject the prepared dosing solution intraperitoneally into the lower right quadrant of the abdomen.
  • Administer once daily for the desired duration of the study.

5. Vehicle Control:

  • Prepare a vehicle solution with the same final concentration of DMSO (and any other co-solvents) in saline/PBS as the drug-treated group.
  • Administer the same volume of the vehicle solution to the control group of animals.

Visualizations

MI192_Mechanism_of_Action MI192 This compound HDAC2_3 HDAC2 / HDAC3 MI192->HDAC2_3 Inhibits Open_Chromatin Open Chromatin (Gene Transcription) MI192->Open_Chromatin Promotes Acetyl_groups Acetyl Groups HDAC2_3->Acetyl_groups Removes Chromatin Condensed Chromatin (Gene Silencing) HDAC2_3->Chromatin Histones Histone Proteins Histones->Chromatin Compaction leads to Acetyl_groups->Histones Attached to Apoptosis Apoptosis Open_Chromatin->Apoptosis Neuroprotection Neuroprotection Open_Chromatin->Neuroprotection In_Vivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (in DMSO) Prep_Dosing Prepare Final Dosing Solution (Dilute in Saline/PBS) Prep_Stock->Prep_Dosing IP_Injection_Drug Intraperitoneal Injection (this compound Group) Prep_Dosing->IP_Injection_Drug Prep_Vehicle Prepare Vehicle Control IP_Injection_Vehicle Intraperitoneal Injection (Vehicle Control Group) Prep_Vehicle->IP_Injection_Vehicle Monitor Monitor Animals for Adverse Effects IP_Injection_Drug->Monitor IP_Injection_Vehicle->Monitor Endpoint Assess Experimental Endpoints (e.g., neuroprotection, tumor growth) Monitor->Endpoint

References

Validation & Comparative

A Comparative Analysis of MI-192 and Vorinostat Efficacy in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic modulators for cancer therapy, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of two such inhibitors: MI-192, a selective HDAC2 and HDAC3 inhibitor, and Vorinostat (SAHA), a pan-HDAC inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy based on available preclinical data.

Mechanism of Action: A Tale of Selectivity

Both this compound and Vorinostat exert their anti-cancer effects by inhibiting histone deacetylases, leading to an accumulation of acetylated histones and other proteins. This, in turn, results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells. However, their inhibitory profiles differ significantly.

Vorinostat is a broad-spectrum inhibitor, targeting multiple HDAC enzymes across Class I and Class II.[1][2] This pan-HDAC inhibition leads to widespread changes in gene expression.

This compound , in contrast, is a selective inhibitor targeting HDAC2 and HDAC3.[3][4] This selectivity may offer a more targeted therapeutic approach with a potentially different side-effect profile.

Efficacy and Performance: A Quantitative Comparison

The following tables summarize the available quantitative data on the inhibitory activity and anti-proliferative effects of this compound and Vorinostat. It is important to note that the data presented here is compiled from different studies, and a direct head-to-head comparison under identical experimental conditions is not currently available in the public domain.

Table 1: In Vitro HDAC Inhibitory Activity (IC50)

CompoundTarget(s)IC50 (nM)Reference(s)
This compound HDAC230[3][4]
HDAC316[3][4]
Vorinostat HDAC110[1][5]
HDAC320[1][5]
Pan-HDAC (cell-free)~10[5]

Table 2: Anti-Proliferative and Apoptotic Effects in Cancer Cell Lines

CompoundCell Line(s)EffectConcentration/IC50 (µM)Reference(s)
This compound U937, HL60, Kasumi-1 (Myeloid Leukemia)Induces differentiation and apoptosis0.15 - 1.0[3][4]
Vorinostat MCF-7 (Breast Cancer)Inhibits cell proliferation, G1/G2-M arrest0.75[5]
LNCaP, PC-3, TSU-Pr1 (Prostate Cancer)Inhibits growth2.5 - 7.5[5]
SW-982 (Synovial Sarcoma)Inhibits cell viability8.6[6]
SW-1353 (Chondrosarcoma)Inhibits cell viability2.0[6]
Rituximab-resistant LymphomaInduces cell death and G1 cell cycle arrestDose-dependent[7][8]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_inhibitors cluster_cellular_effects Cellular Effects DNA DNA Histones Histones Acetylated_Histones Acetylated Histones (Relaxed Chromatin) Histones->Acetylated_Histones HAT Histone Acetyltransferases (HATs) Acetyl_Group Acetyl Group HDAC Histone Deacetylases (HDACs) Deacetylated_Histones Deacetylated Histones (Condensed Chromatin) HDAC->Deacetylated_Histones Deacetylation Acetyl_Group->Histones Acetylation Acetylated_Histones->HDAC Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression Promotes MI192 This compound MI192->HDAC Inhibits (Selective for HDAC2/3) Vorinostat Vorinostat Vorinostat->HDAC Inhibits (Pan-HDAC) Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action of this compound and Vorinostat.

Experimental_Workflow cluster_assays Efficacy Assessment start Start cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat cells with this compound or Vorinostat (various concentrations) cell_culture->treatment hdac_assay HDAC Inhibition Assay treatment->hdac_assay western_blot Western Blot for Histone Acetylation treatment->western_blot mtt_assay Cell Viability Assay (MTT) treatment->mtt_assay cell_cycle_analysis Cell Cycle Analysis treatment->cell_cycle_analysis apoptosis_assay Apoptosis Assay treatment->apoptosis_assay data_analysis Data Analysis and Comparison (IC50, % apoptosis, etc.) hdac_assay->data_analysis western_blot->data_analysis mtt_assay->data_analysis cell_cycle_analysis->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: Generalized experimental workflow for inhibitor testing.

Logical_Relationship cluster_outcomes Anti-Cancer Outcomes MI192 This compound (Selective HDAC2/3 Inhibitor) HDAC_Inhibition HDAC Inhibition MI192->HDAC_Inhibition Vorinostat Vorinostat (Pan-HDAC Inhibitor) Vorinostat->HDAC_Inhibition Histone_Hyperacetylation Histone Hyperacetylation HDAC_Inhibition->Histone_Hyperacetylation Gene_Expression_Changes Altered Gene Expression Histone_Hyperacetylation->Gene_Expression_Changes Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression_Changes->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression_Changes->Apoptosis Differentiation Cell Differentiation Gene_Expression_Changes->Differentiation

Caption: Logical relationship of inhibitor effects on cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit HDAC enzyme activity.

Materials:

  • HDAC Assay Buffer

  • Fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease like trypsin)

  • HeLa nuclear extract (as a source of HDACs) or purified HDAC enzymes

  • Test compounds (this compound, Vorinostat)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 350-380/440-460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds (this compound and Vorinostat) in HDAC Assay Buffer.

  • In a 96-well black microplate, add the diluted test compounds.

  • Add the HDAC enzyme source (e.g., HeLa nuclear extract or purified enzyme) to each well, except for the blank controls.

  • Add the fluorometric HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the enzymatic reaction by adding the developer solution to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Western Blotting for Histone Acetylation

This technique is used to detect the levels of acetylated histones in cells following treatment with HDAC inhibitors.

Materials:

  • Cancer cell lines

  • This compound and Vorinostat

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cancer cells and treat with various concentrations of this compound or Vorinostat for a specified time.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the acetylated histone of interest overnight at 4°C. A parallel blot should be incubated with an antibody against the corresponding total histone as a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system and quantify the band intensities to determine the relative levels of histone acetylation.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • This compound and Vorinostat

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or Vorinostat and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.[9][10][11][12][13]

References

Validating MI-192 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a molecule reaches and interacts with its intended target within a cell is a critical step in the validation of any new therapeutic agent. This guide provides a comparative overview of established experimental methods for validating the cellular target engagement of MI-192, a putative inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.

The interaction between Menin and MLL is a critical driver for the expression of leukemogenic genes like HOXA9 and MEIS1 in certain types of acute leukemia.[1][2][3] Small molecule inhibitors that disrupt this interaction, such as those from the "MI" series, have shown therapeutic potential.[1][4] Validating that a compound like this compound effectively engages the Menin-MLL complex in a cellular environment is paramount.

This guide compares two widely used methods for confirming intracellular target engagement: the Cellular Thermal Shift Assay (CETSA) and Co-Immunoprecipitation followed by Western Blotting.

Comparative Analysis of Target Engagement Methods

FeatureCellular Thermal Shift Assay (CETSA)Co-Immunoprecipitation & Western Blot
Principle Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[5][6][7]An antibody pulls down a target protein, and co-precipitated binding partners are detected by immunoblotting.[8][9][10]
Information Provided Direct evidence of physical binding between the compound and the target protein in a cellular context.[6][11]Demonstrates the disruption of a protein-protein interaction by the compound.[8]
Cellular Context Performed in intact cells or cell lysates, closely mimicking the physiological environment.[5][7]Requires cell lysis, which may alter the natural state of protein complexes.
Compound Requirements No modification of the compound is necessary.[6]No modification of the compound is necessary.
Target Requirements A specific antibody for the target protein is required for detection (typically by Western Blot).Requires specific antibodies for both the immunoprecipitated protein and the co-precipitated partner.
Primary Advantages Provides direct evidence of target binding and can be adapted for high-throughput screening.[5][6]Directly assesses the disruption of the specific protein-protein interaction of interest.
Primary Limitations Does not directly show that the binding event leads to the disruption of a protein-protein interaction.Indirectly infers target engagement; the compound could be acting through an allosteric mechanism.
Typical Readout Quantification of soluble protein levels at different temperatures via Western Blot or other methods.[12]Presence or absence of a band corresponding to the co-precipitated protein on a Western Blot.

Visualizing the Menin-MLL Signaling Pathway

The following diagram illustrates the mechanism by which the Menin-MLL interaction drives the expression of target genes and how inhibitors like this compound are designed to intervene.

cluster_0 Leukemic Cell MLL_fusion MLL Fusion Protein DNA DNA (Promoter Regions) MLL_fusion->DNA Binds to Menin Menin Menin->MLL_fusion Interaction HOXA9_MEIS1 HOXA9 / MEIS1 Genes DNA->HOXA9_MEIS1 Controls Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis Drives MI_192 This compound MI_192->Menin Inhibits Interaction A 1. Cell Culture Treat cells with this compound or vehicle (DMSO). B 2. Heating Heat cell suspensions to a range of temperatures. A->B C 3. Lysis Lyse cells to separate soluble and aggregated proteins. B->C D 4. Centrifugation Pellet aggregated proteins. C->D E 5. Protein Quantification Collect supernatant containing soluble proteins. D->E F 6. Western Blot Analyze soluble Menin levels. E->F G 7. Analysis Compare protein levels. Increased stability in this compound treated cells indicates engagement. F->G A 1. Cell Treatment Treat cells with this compound or vehicle (DMSO). B 2. Cell Lysis Lyse cells with a non-denaturing buffer to preserve protein complexes. A->B C 3. Immunoprecipitation Incubate lysate with an anti-Menin antibody coupled to beads. B->C D 4. Washing Wash beads to remove non-specifically bound proteins. C->D E 5. Elution Elute the bound proteins from the beads. D->E F 6. Western Blot Analyze eluate for the presence of the MLL fusion protein. E->F G 7. Analysis A reduced MLL signal in this compound treated cells indicates disruption of the interaction. F->G

References

Cross-Validation of miR-192 Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of microRNA-192's Dichotomous Roles Across Various Disease Models

MicroRNA-192 (miR-192) has emerged as a critical regulator in a multitude of cellular processes, exhibiting a fascinating yet complex dual functionality that varies across different pathological contexts. This guide provides a comprehensive cross-validation of miR-192's effects in diverse experimental models, with a particular focus on cancer and diabetic nephropathy. By presenting objective comparisons of its performance, supported by experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of miR-192's multifaceted nature.

Unveiling the Dichotomy: Tumor Suppressor and Oncogene

In the realm of oncology, miR-192 demonstrates a striking context-dependent role, acting as either a tumor suppressor or an oncogene.[1][2] This duality is contingent on the specific cancer type and the intricate network of genes and signaling pathways it modulates.[2] Its expression is frequently dysregulated in various cancers, making it a promising biomarker for diagnosis and prognosis.[1][2]

As a tumor suppressor , miR-192 has been shown to inhibit key oncogenic processes such as cell proliferation, migration, invasion, and epithelial-mesenchymal transition (EMT).[2] For instance, in breast cancer, overexpression of miR-192 has been observed to significantly inhibit cell proliferation and induce apoptosis by targeting caveolin 1 (CAV1).[3] Similarly, in papillary thyroid carcinoma, miR-192-5p was found to suppress tumor progression by targeting SH3RF3.[4]

Conversely, miR-192 can also function as an oncogene , promoting tumor growth and progression in other cancers. In esophageal squamous cell carcinoma, miR-192 has been reported to suppress apoptosis and promote proliferation by targeting Bim.[5] Studies in pancreatic ductal adenocarcinoma have also indicated that overexpression of miR-192 contributes to tumor growth.[6] This oncogenic activity is often linked to its ability to target and suppress tumor suppressor genes.

The tables below summarize the quantitative effects of miR-192 across different cancer models, highlighting its varied impact on cellular functions.

Quantitative Comparison of miR-192 Effects in Cancer Cell Lines

Cancer TypeCell Line(s)Effect of miR-192 OverexpressionKey Target(s)Reference(s)
Breast CancerMCF-7, MDA-MB-231Inhibition of proliferation, induction of apoptosis and cell cycle arrest.Caveolin 1 (CAV1)[3]
Papillary Thyroid CarcinomaTPC-1Suppression of proliferation, migration, invasion, and EMT.SH3RF3[4]
Lung Cancer-Inhibition of bone metastasis.TRIM44[7]
Bladder Cancer-Inhibition of tumor growth.Yin Yang 1[4]
Hepatocellular CarcinomaHCCLM3Promotion of proliferation and metastasis.Semaphorin 3A (SEMA3A)[7]
Esophageal Squamous Cell Carcinoma-Suppression of apoptosis, promotion of proliferation.Bim[5]

Insights from In Vivo Models

Animal models provide a more systemic view of miR-192's function. In a mouse model of diabetic nephropathy, inhibition of miR-192 using a locked nucleic acid (LNA)-modified anti-miR-192 led to a significant reduction in renal fibrosis and attenuated proteinuria.[8] This was associated with an increase in the expression of Zeb1/2, direct targets of miR-192, and a decrease in profibrotic molecules like collagen and TGF-β.[8] Conversely, in mouse models of both type 1 and type 2 diabetes, glomerular levels of miR-192 were found to be significantly elevated, correlating with increased TGF-β and collagen expression.[9] These findings underscore the complex and potentially stage-dependent role of miR-192 in diabetic kidney disease.

The Intricate Web of miR-192 Signaling

The diverse effects of miR-192 stem from its ability to regulate a wide array of target genes, thereby influencing multiple signaling pathways. The diagram below illustrates some of the key pathways modulated by miR-192.

miR192_Signaling_Pathways cluster_upstream Upstream Regulators cluster_mir192 miR-192 cluster_downstream Downstream Targets & Pathways TGF-β TGF-β miR-192 miR-192 TGF-β->miR-192 Induces p53 p53 p53->miR-192 Induces ZEB1_ZEB2 ZEB1/ZEB2 miR-192->ZEB1_ZEB2 Inhibits SIP1 SIP1 miR-192->SIP1 Inhibits CAV1 CAV1 miR-192->CAV1 Inhibits TRIM44 TRIM44 miR-192->TRIM44 Inhibits Bim Bim miR-192->Bim Inhibits PI3K_AKT PI3K/AKT Pathway miR-192->PI3K_AKT Modulates EMT Epithelial-Mesenchymal Transition (EMT) ZEB1_ZEB2->EMT Regulates SIP1->EMT Regulates Proliferation Cell Proliferation CAV1->Proliferation Regulates TRIM44->Proliferation Regulates Apoptosis Apoptosis Bim->Apoptosis Promotes

Caption: Key signaling pathways regulated by miR-192.

Experimental Protocols for Studying miR-192 Function

Validating the effects of miR-192 requires a combination of molecular and cellular biology techniques. The following workflow outlines a typical experimental approach for investigating the function of a microRNA.

Experimental_Workflow cluster_expression 1. Expression Analysis cluster_functional 2. Functional Assays cluster_target 3. Target Validation RNA_Isolation RNA Isolation (Tissues/Cells) qRT_PCR qRT-PCR for mature miR-192 RNA_Isolation->qRT_PCR Transfection Transfection with miR-192 mimic/inhibitor qRT_PCR->Transfection Proliferation_Assay Proliferation Assay (e.g., MTT, BrdU) Transfection->Proliferation_Assay Migration_Assay Migration/Invasion Assay (e.g., Transwell) Transfection->Migration_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Transfection->Apoptosis_Assay Western_Blot Western Blot for Target Protein Transfection->Western_Blot Bioinformatics Bioinformatic Target Prediction Luciferase_Assay Luciferase Reporter Assay with 3'UTR Bioinformatics->Luciferase_Assay Luciferase_Assay->Western_Blot

Caption: A standard experimental workflow for miR-192 functional analysis.

Detailed Methodologies:

  • miRNA Expression Analysis: Total RNA is isolated from cells or tissues, and the expression level of mature miR-192 is quantified using stem-loop reverse transcription quantitative real-time PCR (RT-qPCR).[10]

  • Functional Assays: To assess the biological function of miR-192, cells are transfected with synthetic miR-192 mimics (to mimic overexpression) or inhibitors (to block its function).[11][12] Subsequently, various cellular assays are performed:

    • Proliferation assays (e.g., MTT, BrdU) measure the rate of cell growth.

    • Migration and invasion assays (e.g., Transwell or wound-healing assays) assess the migratory and invasive potential of cells.

    • Apoptosis assays (e.g., Annexin V staining followed by flow cytometry) quantify the extent of programmed cell death.[3]

  • Target Gene Validation:

    • Bioinformatic prediction: Computational tools are used to predict potential mRNA targets of miR-192.

    • Luciferase reporter assay: The 3' untranslated region (3' UTR) of a predicted target gene containing the miR-192 binding site is cloned into a luciferase reporter vector. Co-transfection of this vector with a miR-192 mimic into cells should result in decreased luciferase activity if the gene is a direct target.[13][14]

    • Western blotting: The protein levels of the predicted target are measured after transfection with a miR-192 mimic or inhibitor to confirm the regulatory relationship.[10]

Conclusion

The cross-validation of miR-192's effects across different models reveals its highly pleiotropic and context-dependent nature. Its ability to function as both a tumor suppressor and an oncogene in cancer, and to exhibit both protective and pathogenic roles in diabetic nephropathy, highlights the complexity of microRNA-mediated gene regulation. A thorough understanding of the specific cellular context, target gene repertoire, and interacting signaling pathways is crucial for harnessing the therapeutic potential of miR-192. The experimental frameworks and comparative data presented in this guide offer a valuable resource for researchers dedicated to unraveling the intricate biology of miR-192 and its implications for human disease.

References

Benchmarking MI-192: A Comparative Guide to Benzamide HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the benzamide histone deacetylase inhibitor (HDACi) MI-192 with other notable benzamide-based HDACis: CI-994, MS-275 (Entinostat), and MGCD0103 (Mocetinostat). The following sections present quantitative data on their potency and selectivity, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways they modulate.

Data Presentation: Potency and Selectivity of Benzamide HDACis

The inhibitory activity of this compound and other selected benzamide HDACis was determined against a panel of recombinant human HDAC isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a clear comparison of their potency and selectivity profiles.

Inhibitor HDAC1 (nM) HDAC2 (nM) HDAC3 (nM) HDAC8 (nM) HDAC11 (nM) Other HDACs
This compound >250-fold selectivity over other HDACs16[1][2]30[1][2]>250-fold selectivity over other HDACsNot specifiedExhibits >250-fold selectivity for HDAC2/3 over other HDAC isoforms.[3]
CI-994 900[4][5][6][7]900[4][5][6][7]1200[4][5][6][7]>20,000[4][5][7]Not specifiedNo significant inhibition of HDAC6 (>100 µM).[8]
MS-275 (Entinostat) 243-510[1][9][10][11]453[9][10][11]248-1700[1][9][10][11]>100,000[11]Not specifiedNo significant inhibition of HDACs 4, 6, and 10.[1][12]
MGCD0103 (Mocetinostat) 150[3][13][14][15][16]290[3][13][14][15][16]1660[3][13][14][15][16]>10,000[9]590[3][13][14]No inhibition of HDAC4, 5, 6, 7, or 8.[3][14]

Experimental Protocols

The following is a detailed methodology for a typical in vitro fluorometric enzymatic assay used to determine the IC50 values of HDAC inhibitors.

In Vitro HDAC Enzymatic Assay Protocol

This protocol is based on the principle of a two-step enzymatic reaction. First, the HDAC enzyme deacetylates a fluorogenic, acetylated peptide substrate. In the second step, a developing enzyme (trypsin) digests the deacetylated substrate, releasing a fluorescent molecule (e.g., 7-Amino-4-methylcoumarin, AMC), which can be quantified.

Materials:

  • Recombinant human HDAC enzymes (HDAC1, 2, 3, 8, 11, etc.)

  • Fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 25 mM HEPES pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC Inhibitors (this compound, CI-994, MS-275, MGCD0103) dissolved in DMSO

  • Developing Enzyme Solution (e.g., Trypsin in a suitable buffer)

  • Stop Solution (e.g., a broad-spectrum HDACi like Trichostatin A to halt the initial reaction)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitors (e.g., this compound and comparators) in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Dilute the recombinant HDAC enzymes to the desired concentration in cold assay buffer.

    • Prepare the fluorogenic substrate solution in assay buffer.

    • Prepare the developer and stop solutions.

  • Enzyme Reaction:

    • Add 40 µL of diluted HDAC enzyme to each well of a 96-well plate.

    • Add 10 µL of the serially diluted inhibitor or vehicle control (DMSO in assay buffer) to the respective wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination and Development:

    • Stop the HDAC reaction by adding 50 µL of the stop solution containing a potent HDACi.

    • Add 50 µL of the developing enzyme solution to each well.

    • Incubate the plate at room temperature for 10-20 minutes to allow for the cleavage of the deacetylated substrate.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 355/460 nm for AMC).[17]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Plot the fluorescence intensity against the logarithm of the inhibitor concentration.

    • Calculate the IC50 values using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by these benzamide HDACis and a typical experimental workflow for their comparison.

Signaling Pathways

Selective inhibition of HDAC isoforms can lead to differential downstream effects. While broader Class I HDAC inhibitors impact multiple signaling cascades, the highly selective nature of this compound suggests a more targeted modulation of cellular pathways.

G cluster_0 Broader Class I Benzamide HDACis (CI-994, MS-275, MGCD0103) cluster_1 Selective Benzamide HDACi (this compound) HDAC1 HDAC1 PI3K_Akt PI3K/Akt Pathway HDAC1->PI3K_Akt regulates NF_kB NF-κB Pathway HDAC1->NF_kB regulates HDAC2 HDAC2 HDAC2->PI3K_Akt regulates HDAC3 HDAC3 MAPK_ERK MAPK/ERK Pathway HDAC3->MAPK_ERK regulates CREB CREB/PGC-1α Pathway HDAC3->CREB regulates HDACi_broad CI-994, MS-275, MGCD0103 HDACi_broad->HDAC1 inhibit HDACi_broad->HDAC2 inhibit HDACi_broad->HDAC3 inhibit HDAC2_sel HDAC2 HDAC2_sel->PI3K_Akt regulates HDAC3_sel HDAC3 HDAC3_sel->MAPK_ERK regulates HDAC3_sel->CREB regulates HDACi_sel This compound HDACi_sel->HDAC2_sel inhibit HDACi_sel->HDAC3_sel inhibit Apoptosis Apoptosis PI3K_Akt->Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest MAPK_ERK->Apoptosis MAPK_ERK->CellCycleArrest GeneExpression Altered Gene Expression NF_kB->GeneExpression CREB->GeneExpression

Caption: Differential signaling pathway modulation by benzamide HDACis.

Broader Class I inhibitors like CI-994, MS-275, and MGCD0103 impact a wider range of signaling pathways due to their inhibition of HDAC1, 2, and 3. For instance, MS-275 has been shown to decrease AKT and ERK phosphorylation[18]. CI-994 treatment can lead to the enrichment of genes involved in MAPK signaling[19][20]. MGCD0103 has been demonstrated to protect against myocardial injury through the activation of the CREB/PGC-1α pathway[21]. In contrast, the high selectivity of this compound for HDAC2 and HDAC3 suggests a more focused impact on pathways predominantly regulated by these two isoforms, potentially leading to a more favorable therapeutic window. Selective inhibition of HDAC2 and HDAC3 is thought to be sufficient to induce apoptosis and cell cycle arrest in certain cancer types.

Experimental Workflow

The following diagram outlines a typical workflow for the comparative evaluation of benzamide HDAC inhibitors.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis EnzymaticAssay HDAC Enzymatic Assay (IC50 Determination) CellViability Cell-Based Assays (Viability, Apoptosis, Cell Cycle) EnzymaticAssay->CellViability WesternBlot Western Blot (Target Protein Acetylation) CellViability->WesternBlot Xenograft Tumor Xenograft Model WesternBlot->Xenograft Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity DataAnalysis Comparative Data Analysis and Interpretation Toxicity->DataAnalysis CompoundSelection Select Benzamide HDACis (this compound, CI-994, MS-275, MGCD0103) CompoundSelection->EnzymaticAssay

Caption: Experimental workflow for benchmarking benzamide HDACis.

References

Replicating Published MI-192 Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The inquiry for "MI-192" experimental data presents an ambiguity, as this designation can refer to two distinct entities in recent scientific literature: microRNA-192 (miR-192) , a key regulator in the p53 signaling pathway, and ICP-192 (gunagratinib) , a pan-FGFR inhibitor investigated in clinical trials for advanced solid tumors. This guide provides a comparative overview of the experimental data for both, tailored for researchers, scientists, and drug development professionals.

Section 1: microRNA-192 (miR-192) in the p53/MDM2 Pathway

Overview: microRNA-192 is a small non-coding RNA that has been identified as a crucial component of the p53 tumor suppressor network. It is transcriptionally activated by p53 and, in a positive feedback loop, enhances p53 activity by targeting and inhibiting MDM2, a key negative regulator of p53.[1][2][3][4] This mechanism suggests miR-192 as a potential therapeutic agent or target in cancers with a functional p53 pathway.

Data Presentation

The experimental data for miR-192 is primarily qualitative, demonstrating its regulatory effects on gene and protein expression. The findings from various studies are summarized below:

Experimental ObservationCell LinesEffect of miR-192 OverexpressionReference
MDM2 ExpressionMM1s (Multiple Myeloma)Downregulation of MDM2 mRNA and protein[2]
p53 and p21 LevelsMM1s (Multiple Myeloma)Upregulation of p53 and p21 protein[2]
Cell CycleHCT116, U2OSPromotes cell cycle arrest[1]
ApoptosisMM1s (Multiple Myeloma)Enhances apoptosis[1]
Experimental Protocols

1. miRNA Transfection and Western Blot Analysis:

This protocol is fundamental to studying the functional effects of miR-192 on its target proteins.

  • Cell Culture: Human cancer cell lines (e.g., MM1s, H4) are cultured in appropriate media and conditions.

  • Transfection: Cells are transfected with miR-192 mimics (synthetic double-stranded RNA to mimic endogenous miR-192) or a negative control miRNA using a transfection reagent.[5][6][7] A typical concentration for miRNA mimics can range from 0.5 nM to 50 nM.[7]

  • Incubation: Cells are incubated for a specified period (e.g., 48-72 hours) to allow for the miRNA to exert its effect on target gene expression.[6]

  • Protein Extraction: Cells are lysed to extract total protein.

  • Western Blotting:

    • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a membrane (e.g., PVDF).

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., MDM2, p53, p21) and a loading control (e.g., β-actin).

    • A secondary antibody conjugated to an enzyme is then used for detection.

    • The signal is visualized using a chemiluminescent substrate.[5]

2. Quantitative Real-Time PCR (qRT-PCR):

This method is used to quantify the changes in mRNA levels of target genes.

  • RNA Extraction: Total RNA is extracted from cells transfected with miR-192 mimics or a negative control.

  • Reverse Transcription: RNA is reverse-transcribed into cDNA.

  • Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for the target gene (e.g., MDM2) and a reference gene. The relative expression of the target gene is calculated.[8]

Signaling Pathway Visualization

MI192_p53_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_p53_regulation p53-MDM2 Core Loop cluster_mir192_loop miR-192 Positive Feedback Loop cluster_downstream Downstream Effects Stress Cellular Stress p53 p53 Stress->p53 Activates MDM2 MDM2 p53->MDM2 Activates Transcription miR192 miR-192 p53->miR192 Activates Transcription Apoptosis Apoptosis p53->Apoptosis Induces p21 p21 p53->p21 Activates Transcription MDM2->p53 Promotes Degradation miR192->MDM2 Inhibits Translation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces

Caption: The p53-MDM2 signaling pathway with the miR-192 positive feedback loop.

Section 2: ICP-192 (Gunagratinib) - A Pan-FGFR Inhibitor

Overview: ICP-192, also known as gunagratinib, is a novel, irreversible pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor.[9] It has been evaluated in clinical trials for the treatment of advanced solid tumors harboring FGF/FGFR gene alterations.[9][10][11]

Data Presentation

The following tables summarize the quantitative data from the Phase I/IIa clinical trial of gunagratinib (NCT03758664).

Table 1: Efficacy of Gunagratinib in Patients with FGF/FGFR Gene Aberrations [9][10][11][12]

Tumor TypeNumber of PatientsOverall Response Rate (ORR)Disease Control Rate (DCR)
Advanced Solid Tumors1233.3%91.7%
Head and Neck Cancer933.3%66.7%

Table 2: Efficacy of Gunagratinib in Cholangiocarcinoma (Phase IIa Dose-Expansion) [13]

Number of PatientsOverall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (mPFS)
1752.9%94.1%6.93 months

Table 3: Common Treatment-Related Adverse Events (TRAEs) [9][12]

Adverse EventFrequency
Hyperphosphatemia73.3%
Hypercalcemia33.3%
Increased ALT or AST>20%
Diarrhea>20%
Hypertriglyceridemia>20%
Experimental Protocols

Phase I/IIa Clinical Trial Protocol for Gunagratinib (ICP-192):

This protocol outlines the design of the first-in-human study of gunagratinib.

  • Study Design: A multi-center, open-label, Phase I/IIa dose-escalation and dose-expansion study.[10][11][14]

  • Patient Population:

    • Phase I (Dose Escalation): Patients with advanced solid tumors who have failed standard treatment.[11][15]

    • Phase II (Dose Expansion): Patients with specific tumor types (e.g., cholangiocarcinoma, head and neck cancer) harboring FGF/FGFR gene alterations.[9][11]

  • Treatment:

    • Gunagratinib administered orally once daily in 21-day cycles.[9][11]

    • Dose escalation phase involves treating cohorts of patients with increasing doses to determine the maximum tolerated dose (MTD).[9][14]

  • Assessments:

    • Safety and Tolerability: Monitored through the recording of adverse events.

    • Pharmacokinetics/Pharmacodynamics (PK/PD): Blood samples are collected to assess drug exposure and its effect on biomarkers like serum phosphorus.[10]

    • Efficacy: Tumor response is evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) 1.1.[9][15] Tumor assessments are typically performed at baseline and then every 8 weeks.[15]

Experimental Workflow Visualization

ICP192_Clinical_Trial_Workflow cluster_screening Patient Screening cluster_phase1 Phase I: Dose Escalation cluster_phase2 Phase II: Dose Expansion PatientScreening Patient Screening (Inclusion/Exclusion Criteria) TumorBiopsy Tumor Biopsy & FGF/FGFR Gene Alteration Analysis PatientScreening->TumorBiopsy DoseEscalation Enroll Patient Cohorts (3+3 Design) TumorBiopsy->DoseEscalation Eligible Patients Treatment1 Administer Increasing Doses of Gunagratinib DoseEscalation->Treatment1 DLT_MTD_RP2D Determine Dose Limiting Toxicity (DLT), Maximum Tolerated Dose (MTD), & Recommended Phase 2 Dose (RP2D) Treatment1->DLT_MTD_RP2D DoseExpansion Enroll Patients with Specific Tumor Types & FGFR Alterations DLT_MTD_RP2D->DoseExpansion Proceed with RP2D Treatment2 Administer Gunagratinib at RP2D DoseExpansion->Treatment2 EfficacySafety Evaluate Efficacy (ORR, DCR, PFS) & Safety Treatment2->EfficacySafety

Caption: Workflow of a Phase I/IIa clinical trial for a targeted therapy like ICP-192.

References

A Comparative Analysis of MI-192 and Romidepsin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two prominent histone deacetylase (HDAC) inhibitors: MI-192 and Romidepsin. This analysis delves into their mechanisms of action, target selectivity, and preclinical or clinical efficacy, supported by experimental data and detailed protocols.

Introduction

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents, altering gene expression and inducing cell cycle arrest, differentiation, and apoptosis in malignant cells. Romidepsin, a potent class I HDAC inhibitor, is an established therapeutic, approved for the treatment of T-cell lymphomas. This compound, a newer, more selective inhibitor of HDAC2 and HDAC3, is in earlier stages of investigation but has shown significant preclinical potential in leukemia and neuroprotection. This guide offers a comparative overview to inform research and development decisions.

Mechanism of Action and Target Specificity

Both this compound and Romidepsin function by inhibiting HDAC enzymes, leading to an accumulation of acetylated histones and other proteins, thereby altering chromatin structure and gene transcription. However, their selectivity for different HDAC isoforms is a key differentiator.

This compound is a selective inhibitor of HDAC2 and HDAC3 .[1] This specificity may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to broader spectrum HDAC inhibitors.

Romidepsin is a potent inhibitor of class I HDACs , which includes HDAC1 and HDAC2.[2] It also shows activity against HDAC4 and HDAC6 at higher concentrations.[2] Romidepsin is a prodrug that is activated within the cell.

Data Presentation: In Vitro Efficacy

The following tables summarize the available quantitative data on the in vitro activity of this compound and Romidepsin.

Compound Target HDACs IC50 (nM) Cell Line Assay Reference
This compound HDAC230-Enzyme Assay[1]
HDAC316-Enzyme Assay[1]
Romidepsin HDAC136-Enzyme Assay[2]
HDAC247-Enzyme Assay[2]
HDAC4510-Enzyme Assay[2]
HDAC61400-Enzyme Assay[2]
Compound Cell Line Effect IC50 (nM) Assay Reference
This compound U937, HL60, Kasumi-1 (Leukemia)Induction of differentiation and apoptosis-Cell-based assays
Romidepsin PEER (T-cell lymphoma)Antiproliferative10.8Cell Viability Assay[3]
SUPT1 (T-cell lymphoma)Antiproliferative7.9Cell Viability Assay[3]
Patient J (Primary T-cell lymphoma)Antiproliferative7.0Cell Viability Assay[3]

Preclinical and Clinical Efficacy

This compound has demonstrated promising preclinical activity. In models of acute myeloid leukemia (AML), it induces differentiation and apoptosis in various cell lines. Furthermore, studies have highlighted its neuroprotective effects, suggesting potential applications beyond oncology.[4] Downregulation of miR-192, a microRNA that may be functionally related to the compound, has been associated with a poor prognosis in pediatric AML.[5]

Romidepsin has a well-established clinical track record. It is approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[6][7] In a pivotal phase 2 study in patients with refractory CTCL, Romidepsin demonstrated an overall response rate of 34%, with a median duration of response of 15 months.[8] In a phase 2 trial for relapsed PTCL, the overall response rate was 38%, with a median duration of response of 8.9 months.[7]

Signaling Pathways

The therapeutic effects of this compound and Romidepsin are mediated through the modulation of various signaling pathways.

MI192_Pathway MI192 This compound HDAC2_3 HDAC2/HDAC3 MI192->HDAC2_3 inhibition Histone_Acetylation Increased Histone Acetylation HDAC2_3->Histone_Acetylation deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Hippo Hippo Pathway (via miR-192-5p/YAP1) Gene_Expression->Hippo NFkB NF-κB Pathway (via miR-192-5p/RB1) Gene_Expression->NFkB

Figure 1: Simplified signaling pathway for this compound.

Romidepsin_Pathway Romidepsin Romidepsin HDAC1_2 HDAC1/HDAC2 Romidepsin->HDAC1_2 inhibition Histone_Acetylation Increased Histone Acetylation HDAC1_2->Histone_Acetylation deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Gene_Expression->PI3K_AKT_mTOR inhibition Beta_Catenin β-catenin Pathway Gene_Expression->Beta_Catenin inhibition SAPK_JNK SAPK/JNK Stress Signaling Gene_Expression->SAPK_JNK activation UPR Unfolded Protein Response Gene_Expression->UPR activation Apoptosis Apoptosis SAPK_JNK->Apoptosis UPR->Apoptosis

Figure 2: Key signaling pathways affected by Romidepsin.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

HDAC Inhibition Assay (Fluorometric)

This protocol provides a general framework for assessing the inhibitory activity of compounds against HDAC enzymes.

  • Reagent Preparation : Prepare HDAC assay buffer, a solution of the acetylated lysine substrate, the HDAC enzyme (e.g., recombinant human HDAC1, 2, or 3), and the test compound (this compound or Romidepsin) at various concentrations.

  • Reaction Incubation : In a 96-well microplate, combine the HDAC enzyme, assay buffer, and the test compound. Initiate the reaction by adding the acetylated substrate. Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Development : Stop the enzymatic reaction and initiate the development step by adding an HDAC developer solution. This solution contains a protease that digests the deacetylated substrate, leading to the release of a fluorescent product. Incubate at room temperature for 15-30 minutes.

  • Fluorescence Measurement : Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 355 nm excitation and 460 nm emission).

  • Data Analysis : Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of this compound or Romidepsin and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[9][10][11][12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11]

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment : Treat cells with this compound or Romidepsin for the desired time to induce apoptosis.

  • Cell Harvesting : Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Staining : Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[13][14][15]

  • Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.

  • Data Analysis : Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Western Blotting for Histone Acetylation

This technique is used to detect changes in the acetylation status of histones following treatment with HDAC inhibitors.

  • Protein Extraction : Treat cells with this compound or Romidepsin. Lyse the cells and extract total protein or perform an acid extraction to enrich for histones.[16]

  • Protein Quantification : Determine the protein concentration of each sample using a standard method like the BCA assay.

  • SDS-PAGE : Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). For histones, a higher percentage gel (e.g., 15%) is recommended for better resolution.[17]

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation : Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4). Also, probe with an antibody for a loading control (e.g., total Histone H3 or β-actin).

  • Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis : Quantify the band intensities to determine the relative levels of histone acetylation.

Experimental Workflow Visualization

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., Leukemia or Lymphoma cell lines) Treatment Treatment with This compound or Romidepsin (Dose-response and Time-course) Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot (Histone Acetylation) Treatment->Western_Blot HDAC_Assay HDAC Inhibition Assay (Biochemical) Animal_Model Animal Model (e.g., Xenograft) Drug_Administration Drug Administration (this compound or Romidepsin) Animal_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Drug_Administration->Toxicity_Assessment

Figure 3: General experimental workflow for inhibitor comparison.

Conclusion

This compound and Romidepsin are both potent HDAC inhibitors with distinct target profiles that translate to different stages of development and potential therapeutic applications. Romidepsin is a clinically validated drug for T-cell lymphomas, exhibiting broad activity against class I HDACs. This compound, with its selective inhibition of HDAC2 and HDAC3, represents a more targeted approach that is promising in preclinical models of leukemia and may offer a differentiated safety and efficacy profile. Further head-to-head comparative studies are warranted to fully elucidate their relative advantages in various cancer contexts. This guide provides a foundational comparison to aid researchers in designing and interpreting studies involving these important epigenetic modulators.

References

Safety Operating Guide

Navigating the Disposal of MI-192: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling MI-192, a potent and selective inhibitor of histone deacetylases (HDACs), proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles. In case of accidental contact, refer to the material safety data sheet (MSDS) for specific first-aid measures.

This compound Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations for chemical waste. The following step-by-step procedure outlines the recommended disposal process:

  • Segregation: All waste contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be segregated from general laboratory waste. Use a designated, clearly labeled, and sealed waste container.

  • Waste Characterization: The waste must be characterized as hazardous chemical waste. The specific hazard classifications can be found in the manufacturer's safety data sheet.

  • Containerization: Use a chemically resistant and leak-proof container for collecting this compound waste. The container must be in good condition and compatible with the chemical properties of this compound. Ensure the container is tightly sealed to prevent any leakage or release of vapors.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department. The label should also include the accumulation start date.

  • Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Provide them with an accurate description and quantity of the waste.

Quantitative Data Summary

For quick reference, the following tables summarize key quantitative data for this compound.[1]

Physical and Chemical Properties
CAS Number 1415340-63-4
Molecular Formula C₂₄H₂₁N₃O₂
Molecular Weight 383.4 g/mol
Appearance A crystalline solid
Solubility DMF: 1 mg/ml; DMSO: 5 mg/ml; DMSO:PBS (pH 7.2) (1:7): 0.1 mg/ml
Inhibitory Concentrations (IC₅₀)
HDAC2 30 nM
HDAC3 16 nM
HDAC1 4.8 µM
HDAC4 5 µM
HDAC6 >10 µM
HDAC7 4.1 µM
HDAC8 >10 µM

Experimental Protocol: Apoptosis Induction in Leukemic Cell Lines

This compound has been shown to induce apoptosis in acute myeloid leukemic cell lines. A detailed methodology for this key experiment is as follows:

Objective: To determine the effect of this compound on the induction of apoptosis in U937, HL60, and Kasumi-1 cell lines.

Materials:

  • This compound (stock solution prepared in DMSO)

  • U937, HL60, and Kasumi-1 cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture the U937, HL60, and Kasumi-1 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Seed the cells in 6-well plates and treat them with varying concentrations of this compound (e.g., 0.1 µM, 0.2 µM, 0.4 µM) or vehicle (DMSO) for a specified period (e.g., 48 hours).

  • Cell Harvesting and Staining: After the treatment period, harvest the cells by centrifugation. Wash the cells with cold phosphate-buffered saline (PBS). Resuspend the cells in 1X Annexin V binding buffer.

  • Apoptosis Assay: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group and compare it to the vehicle-treated control group.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the this compound disposal process, the following diagram illustrates the logical workflow.

MI192_Disposal_Workflow cluster_lab In-Laboratory Procedures cluster_ehs Environmental Health & Safety (EHS) Coordination cluster_disposal Final Disposal start Start: this compound Waste Generation segregate Segregate this compound Waste start->segregate Step 1 characterize Characterize as Hazardous Waste segregate->characterize Step 2 containerize Containerize in Labeled, Sealed Container characterize->containerize Step 3 store Store in Designated Hazardous Waste Area containerize->store Step 4 contact_ehs Contact EHS for Pickup store->contact_ehs Step 5 pickup Scheduled Waste Pickup contact_ehs->pickup Coordination transport Transport to Licensed Facility pickup->transport Handover dispose Proper Disposal by Licensed Contractor transport->dispose Final Step

Caption: Workflow for the proper disposal of this compound chemical waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment, thereby building a foundation of trust and responsibility that extends beyond the product itself.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MI-192
Reactant of Route 2
MI-192

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.